Choline bromide-trimethyl-d9
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745729 | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-71-7 | |
| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285979-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Choline bromide-trimethyl-d9
An In-Depth Technical Guide to Choline bromide-trimethyl-d9: The Gold Standard Internal Standard for Choline Quantification
Introduction
Choline, an essential nutrient, is a cornerstone of numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes via phospholipids, and methyl group metabolism.[1] Given its central role in health, the accurate quantification of choline and its various metabolites in biological matrices is of paramount importance for researchers in neuroscience, nutrition, and drug development. However, the inherent complexity of biological samples presents significant analytical challenges, such as matrix effects, variable extraction recovery, and ionization suppression or enhancement in mass spectrometry.
This guide provides an in-depth technical overview of this compound, a stable isotope-labeled (SIL) derivative of choline. We will explore its physicochemical properties, the principles behind its application, and detailed protocols for its use as an internal standard. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of choline and its related compounds. The use of a SIL internal standard like this compound is widely recognized as the "gold standard" in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods, ensuring the highest level of data integrity and accuracy.[2]
Physicochemical Properties and Characterization
This compound is a synthetic, isotopically labeled form of choline bromide where the nine hydrogen atoms of the three methyl groups attached to the nitrogen atom are replaced with deuterium. This substitution results in a mass shift of +9 atomic mass units compared to the unlabeled analog.
Chemical Structure
The structure consists of a 2-hydroxyethyl group and three trideuteriomethyl groups bonded to a central nitrogen atom, forming a quaternary ammonium cation, with a bromide anion.
-
Unlabeled Choline: HOCH₂CH₂N(CH₃)₃⁺
-
Choline-trimethyl-d9: HOCH₂CH₂N(CD₃)₃⁺
This isotopic substitution makes the molecule chemically almost identical to its natural counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, it is easily distinguishable by a mass spectrometer due to its increased mass.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-hydroxyethyl-tris(trideuteriomethyl)azanium bromide | [3][4] |
| CAS Number | 285979-71-7 | [3][5] |
| Molecular Formula | C₅H₅BrD₉NO | [6][7] |
| Molecular Weight | 193.13 g/mol | [3][6] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Form | Solid | |
| Mass Shift | M+9 |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry. An internal standard is a compound added to samples in a known quantity before processing to correct for analytical variability.[8]
The Causality Behind Using a Deuterated Internal Standard
In quantitative LC-MS analysis, several steps can introduce variability that compromises accuracy:
-
Sample Extraction: Incomplete or inconsistent recovery of the analyte from the matrix (e.g., plasma, tissue).
-
Injection Variability: Minor differences in the volume injected into the LC system.
-
Ionization Effects: The efficiency of ionization in the mass spectrometer's source can be suppressed or enhanced by co-eluting matrix components.[9]
A deuterated internal standard is the ideal solution because its physicochemical properties are nearly identical to the analyte.[2] It co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization effects.[9][8] By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, these variations are normalized, leading to highly precise and accurate quantification. This is a core principle for developing robust bioanalytical methods, as expected by regulatory bodies like the FDA and EMA.[9][2]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Core Application: Bioanalytical Quantification of Choline
This compound is the preferred internal standard for quantifying choline and its various esters (e.g., acetylcholine) in diverse biological and food matrices.[1][10][11][12] Analytical methods often employ Hydrophilic Interaction Chromatography (HILIC) for separation, followed by tandem mass spectrometry (MS/MS) for detection.[12]
Detailed Experimental Protocol: Quantification of Choline in Human Plasma
This protocol describes a self-validating system for the determination of choline in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Choline Chloride (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
2. Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Choline Chloride in methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock in a surrogate matrix (e.g., water or stripped plasma).
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Internal Standard Stock in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold Internal Standard Working Solution (in acetonitrile). The addition of a fixed volume of IS working solution ensures a consistent amount of IS is added to every sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions The separation of the highly polar choline is typically achieved with a HILIC column.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 90% B (0-1 min), 90% to 50% B (1-5 min), 50% B (5-6 min), 50% to 90% B (6-6.1 min), 90% B (6.1-8 min)
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Choline: Q1: 104.2 m/z → Q3: 60.2 m/z[10]
-
Choline-d9 (IS): Q1: 113.2 m/z → Q3: 69.2 m/z
-
Caption: A typical bioanalytical workflow for choline quantification.
Method Validation and Quality Control
To ensure the trustworthiness of the analytical data, the method must be rigorously validated according to guidelines from regulatory bodies.[2] The use of a deuterated internal standard is a key component of a robust and reliable method.[9]
Table 2: Key Bioanalytical Method Validation Parameters & Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | Ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity | Establish the relationship between concentration and response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, mean concentration should be within ±15% of nominal (±20% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[2] |
| Matrix Effect | Assess the impact of matrix components on ionization. | The IS-normalized matrix factor should be consistent across different lots of matrix, with a CV ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100% as the IS corrects for variability. |
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Safety: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood to prevent dust dispersion.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[13] For long-term stability, refrigeration (+2°C to +8°C) under desiccation and protection from light is often recommended by suppliers.[14][15]
-
Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Wash hands thoroughly after handling.[13]
Conclusion
This compound stands as an indispensable tool for researchers requiring high-fidelity quantification of choline and its metabolites. Its near-identical chemical behavior to the endogenous analyte allows it to effectively compensate for the myriad of variables inherent in complex bioanalytical workflows. By leveraging the principles of isotope dilution mass spectrometry, this internal standard enables the development of robust, precise, and accurate methods that meet stringent scientific and regulatory standards. The protocols and principles outlined in this guide demonstrate the causality behind its designation as a "gold standard" and provide a framework for its successful implementation in the laboratory.
References
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Wang, W., Yamaguchi, S., Koyama, M., Tian, S., Ino, A., Miyatake, K., & Nakamura, K. (2020). LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods, 9(8), 1029. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Sourced from a similar context in the search results.
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Koc, H., & Mar, M. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical chemistry, 74(18), 4734-4740. Retrieved from [Link]
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MDPI. (2020). Peer review of "LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits". Foods. Retrieved from [Link]
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Ito, Y., Otani, M., & Nishito, Y. (2018). Determination of Choline-Containing Compounds in Rice Bran Fermented with Aspergillus oryzae Using Liquid Chromatography/Tandem Mass Spectrometry. Foods, 7(10), 164. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
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Lisek, C. A., & Zeisel, S. H. (1989). Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry. Analytical biochemistry, 180(1), 85-90. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71308987, this compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Retrieved from [Link]
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-
NextSDS. (n.d.). Choline chloride-( trimethyl -d9) Safety Data Sheet. Retrieved from [Link]
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An In-Depth Technical Guide to Choline Bromide-Trimethyl-d9: Properties, Applications, and Methodologies
Executive Summary
This technical guide provides a comprehensive overview of choline bromide-trimethyl-d9 (d9-choline bromide), a deuterated isotopologue of choline bromide. Designed for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, primary applications, and validated experimental workflows for this essential chemical tool. By leveraging stable isotope labeling, d9-choline bromide serves as an invaluable tracer for metabolic studies and a robust internal standard for mass spectrometry-based quantification, enabling precise and accurate insights into choline metabolism in both health and disease. This guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.
Section 1: Introduction to Choline and its Isotopologues
The Biological Significance of Choline
Choline is an essential nutrient critical for a multitude of physiological functions. It is a precursor for the synthesis of phospholipids like phosphatidylcholine and sphingomyelin, which are fundamental components of cell membranes.[1] Furthermore, choline is the precursor to the neurotransmitter acetylcholine, a key molecule in nerve function. It also participates in lipid transport and metabolism and is a source of methyl groups for methylation reactions via its metabolite, betaine.[1][2] Given its central role, altered choline metabolism has been implicated in various pathological conditions, including cancer and neurological disorders.[3]
Introduction to Stable Isotope Labeling
Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. In the case of d9-choline bromide, nine hydrogen atoms on the trimethylammonium group are replaced with deuterium (²H or D). This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass (+9 Da).[4] This mass difference is readily detectable by mass spectrometry (MS), allowing researchers to distinguish the labeled compound from its endogenous, unlabeled form.[5] This principle underpins its use as both a tracer and an internal standard.[5][6]
This compound: A Key Tool in Research
This compound is a synthetic, solid form of deuterated choline.[4] Its high isotopic purity (typically ≥98%) and well-defined mass shift make it an ideal tool for two primary applications:[4]
-
Metabolic Tracer: When introduced into a biological system, d9-choline bromide follows the same metabolic pathways as natural choline. By tracking the appearance of the d9-label in various downstream metabolites (e.g., d9-betaine, d9-phosphatidylcholine), researchers can elucidate the dynamics of choline metabolism, transport, and flux under different physiological or pathological conditions.[2][7][8]
-
Internal Standard: In quantitative analytical chemistry, particularly liquid chromatography-mass spectrometry (LC-MS), d9-choline bromide is used as an internal standard.[1][5] It is added in a known amount to biological samples during preparation. Because it behaves almost identically to endogenous choline during extraction and ionization, any sample loss or variation is mirrored in the d9-choline signal. This allows for highly accurate and precise quantification of the endogenous analyte by comparing the signal intensity of the analyte to that of the known standard.
Section 2: Physicochemical Properties of this compound
Chemical Structure and Formula
The chemical structure of this compound features a central nitrogen atom bonded to an ethanol group and three trideuteriomethyl (-CD₃) groups, with bromide as the counter-ion.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for preparing standards, designing experiments, and ensuring proper storage.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxyethyl-tris(trideuteriomethyl)azanium bromide | [9][10] |
| CAS Number | 285979-71-7 | [4][9][11] |
| Molecular Formula | C₅H₅D₉BrNO | [11] |
| Linear Formula | HOCH₂CH₂N(CD₃)₃Br | [4][12] |
| Molecular Weight | 193.13 g/mol | [4][9][11] |
| Exact Mass | 192.08237 Da | [9][10] |
| Physical Form | Solid | [4] |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
| Solubility | Soluble in DMSO and water. | [5] |
| Storage | Store at room temperature or refrigerated (2-8°C), desiccated. | [12][13] |
Section 3: Experimental Protocols and Methodologies
The trustworthiness of any study using d9-choline bromide relies on meticulous experimental design and execution. The following section outlines a validated workflow for its most common application: quantification of choline in biological samples using LC-MS/MS.
Causality in Protocol Design: Why an Internal Standard is Critical
Direct measurement of an analyte in a complex matrix like plasma is prone to significant error. Analyte loss can occur at multiple stages (e.g., protein precipitation, liquid-liquid extraction), and ion suppression or enhancement during MS analysis can drastically alter signal intensity. An ideal stable isotope-labeled internal standard (SIL-IS) like d9-choline bromide co-elutes with the analyte and experiences the exact same physical and chemical variations. By calculating the ratio of the analyte's MS signal to the SIL-IS's signal, these variations are normalized, ensuring the final calculated concentration is accurate and reproducible.
Workflow for Quantification of Choline in Plasma
The following diagram and protocol describe a standard procedure for sample preparation and analysis.
Caption: Experimental workflow for choline quantification.
Detailed Protocol: Quantification of Choline in Human Plasma
This protocol is a representative example and should be optimized for specific instruments and laboratory conditions.
-
Preparation of Standards:
-
Prepare a stock solution of d9-choline bromide (e.g., 1 mg/mL) in methanol or water.
-
Prepare a working internal standard (IS) solution by diluting the stock solution (e.g., to 1 µg/mL) in acetonitrile.
-
Prepare a calibration curve by spiking known concentrations of unlabeled choline bromide into a control matrix (e.g., charcoal-stripped plasma) and adding the IS solution.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the IS solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).
-
-
LC-MS/MS Analysis:
-
LC System: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention of the polar choline molecule.
-
Mobile Phase: A typical gradient might run from 95% acetonitrile to 50% aqueous mobile phase containing a buffer like ammonium formate.
-
MS System: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions (Example):
-
Choline (unlabeled): Q1: 104.1 m/z -> Q3: 60.1 m/z
-
d9-Choline (IS): Q1: 113.1 m/z -> Q3: 69.1 m/z (Note: These transitions must be optimized on the specific mass spectrometer being used).
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both the endogenous choline and the d9-choline internal standard.
-
Calculate the peak area ratio (unlabeled choline area / d9-choline area).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 4: Safety, Handling, and Storage
Hazard Identification
This compound is classified as an irritant.[9]
-
Causes skin irritation (H315).[9]
-
Causes serious eye irritation (H319).[9]
-
May cause respiratory irritation (H335).[9]
Handling and Personal Protective Equipment (PPE)
Standard laboratory safety practices should be strictly followed.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
-
Personal Protective Equipment: Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4] For weighing or handling the solid, a dust mask (e.g., N95) is recommended.[4]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry place.[14] Some suppliers recommend refrigeration (2-8°C) and desiccation.[13][15][16]
-
Stability: The compound is stable if stored under the recommended conditions. It is advisable to re-analyze for chemical purity after extended storage (e.g., three years) before use.[12]
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Retrieved from [Link]
-
NextSDS. (n.d.). Choline chloride-( trimethyl -d9) Safety Data Sheet. Retrieved from [Link]
-
Li, X. S., et al. (2019). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI Insight. Retrieved from [Link]
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Kemper, M. F., et al. (2023). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition. Retrieved from [Link]
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Yan, J., et al. (2012). MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline. The American Journal of Clinical Nutrition. Retrieved from [Link]
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Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]
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Giallongo, F., et al. (2021). Abomasal Infusion of Deuterium-Labeled Choline Confirms that Choline is a Methyl Donor in Gestating and Lactating Holstein Dairy Cattle. The Journal of Nutrition. Retrieved from [Link]
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Delfarah, A., et al. (2021). Mapping choline metabolites in normal and transformed cells. Metabolomics. Retrieved from [Link]
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An In-Depth Technical Guide to Deuterated Choline Analogs for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool in the study of biological systems and the development of novel therapeutics. This guide provides a comprehensive technical overview of deuterated choline analogs, focusing on their synthesis, mechanistic advantages, and key applications in metabolic research and drug development. We will delve into the core principles of the kinetic isotope effect (KIE) and its implications for altering metabolic pathways, as well as the utility of these analogs as indispensable tools for highly accurate quantification in mass spectrometry. This document is intended to serve as a practical resource for researchers, providing not only the theoretical underpinnings but also actionable experimental protocols and data interpretation strategies.
The Rationale for Deuteration: Enhancing the Utility of Choline
Choline is a ubiquitous and essential nutrient, playing a pivotal role in a multitude of physiological processes. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipid phosphatidylcholine (PC), and the methyl donor betaine.[1] Given its central role in metabolism, the ability to trace its fate and modulate its metabolic stability is of paramount importance in biomedical research. Deuteration, the selective replacement of protium (¹H) with deuterium (²H or D), provides a subtle yet profound modification that significantly enhances the utility of choline as a research tool and therapeutic agent.
The Kinetic Isotope Effect (KIE): A Tool for Modulating Metabolism
The C-H bond is weaker and vibrates at a higher frequency than the C-D bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when that hydrogen is replaced with deuterium. This phenomenon is known as the kinetic isotope effect (KIE).[2] By strategically placing deuterium atoms on the choline molecule, we can influence its metabolic fate. For instance, deuteration of the methyl groups (to create d9-choline) can slow down the oxidation of choline to betaine, a critical step in one-carbon metabolism.[3] This targeted metabolic slowing can be leveraged to:
-
Enhance the bioavailability of a drug: By reducing the rate of metabolic clearance, deuteration can increase the half-life and exposure of a choline-based therapeutic.[4]
-
Redirect metabolic pathways: By slowing one metabolic route, deuteration can shunt the choline analog towards other pathways, allowing for the study of their relative contributions to overall choline homeostasis.[2]
-
Reduce the formation of toxic metabolites: If a particular metabolic pathway of choline leads to the formation of undesirable byproducts, deuteration can be used to minimize their production.[4]
Stable Isotope Labeling: A Gold Standard for Quantitative Analysis
Deuterated choline analogs are chemically identical to their endogenous counterparts, meaning they exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in mass spectrometry.[5] However, their increased mass allows them to be distinguished from the unlabeled analyte by a mass spectrometer. This property makes them ideal internal standards for stable isotope dilution (SID) mass spectrometry, a technique that provides the highest possible accuracy and precision in quantitative bioanalysis.[5] The use of a deuterated internal standard corrects for:
-
Matrix effects: Variations in ionization efficiency caused by co-eluting compounds in the biological matrix.
-
Sample preparation variability: Inconsistent recovery of the analyte during extraction and other processing steps.
-
Instrumental fluctuations: Variations in injection volume and detector response.
Synthesis of Deuterated Choline Analogs
The synthesis of deuterated choline analogs is a critical first step in their application. The choice of synthetic route depends on the desired deuteration pattern and the required isotopic purity. A common and efficient method for the synthesis of trimethyl-d9-choline chloride involves the reaction of trimethyl-d9-amine with 2-chloroethanol.
Example Synthetic Protocol: Trimethyl-d9-choline Chloride
This protocol outlines a general procedure for the synthesis of trimethyl-d9-choline chloride.
Materials:
-
Trimethyl-d9-amine (d9-TMA)
-
2-Chloroethanol
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve trimethyl-d9-amine in the anhydrous solvent.
-
Addition of 2-Chloroethanol: Slowly add a stoichiometric equivalent of 2-chloroethanol to the solution of d9-TMA. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Isolation of Product: Once the reaction is complete, the product, d9-choline chloride, will often precipitate from the solution. The precipitate can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield highly pure d9-choline chloride.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.
Applications of Deuterated Choline Analogs in Research
Deuterated choline analogs have become indispensable tools in a wide range of research applications, from fundamental studies of cellular metabolism to the development of new diagnostic and therapeutic strategies.
Metabolic Flux Analysis: Tracing the Fate of Choline
By introducing a deuterated choline analog into a biological system, researchers can trace its incorporation into various downstream metabolites, providing a dynamic picture of choline metabolism. This technique, known as stable isotope tracing or metabolic flux analysis, is particularly powerful when coupled with high-resolution mass spectrometry.
This workflow provides a step-by-step guide for conducting a metabolic labeling study in cultured cells using d9-choline.
Caption: Experimental workflow for metabolic flux analysis using d9-choline.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells of interest in standard growth medium to the desired confluency (typically 70-80%).
-
Prepare labeling medium by supplementing base medium with a known concentration of d9-choline chloride (e.g., 10-100 µM).
-
Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the d9-choline labeling medium.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of d9-choline incorporation.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells into the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant (containing the extracted metabolites) to a new tube.
-
For analysis of both hydrophilic and lipophilic choline metabolites, a liquid-liquid extraction can be performed (e.g., using chloroform and water).
-
Dry the desired fraction (aqueous or organic) under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for the separation and detection of choline and its metabolites.
-
A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar choline metabolites.[6]
-
Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both the unlabeled (d0) and deuterated (d9) forms of choline and its key metabolites (e.g., phosphocholine, glycerophosphocholine, phosphatidylcholine).
-
Develop a multiple reaction monitoring (MRM) method for sensitive and specific quantification.
-
-
Data Analysis and Interpretation:
-
Process the raw LC-MS/MS data using appropriate software to obtain peak areas for the d0 and d9 forms of each metabolite.
-
Calculate the isotopic enrichment for each metabolite at each time point as the ratio of the d9 peak area to the total (d0 + d9) peak area.
-
Plot the isotopic enrichment over time to determine the rate of incorporation of d9-choline into different metabolic pathways.
-
This data can be used to model the metabolic flux through pathways such as the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[2]
-
Choline Metabolism Pathways
The two primary pathways for phosphatidylcholine (PC) biosynthesis are the CDP-choline pathway and the PEMT pathway. Deuterated choline tracers can be used to dissect the relative contributions of these pathways in different cell types and under various physiological or pathological conditions.
Caption: The major pathways of choline metabolism, illustrating the fate of d9-choline.
Deuterated Choline Analogs as Internal Standards in Bioanalysis
The use of deuterated internal standards is considered best practice for quantitative bioanalysis by LC-MS/MS, as recommended by regulatory agencies.[7]
This protocol provides a step-by-step guide for the accurate quantification of choline in human plasma.
Materials:
-
Human plasma samples (collected with EDTA as an anticoagulant)
-
d9-Choline chloride (internal standard)
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
Calibrators and quality control (QC) samples
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples, calibrators, and QC samples on ice.
-
To 50 µL of each sample in a 96-well plate, add 10 µL of the d9-choline internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto an appropriate LC column (e.g., HILIC).
-
Use a gradient elution to separate choline from other plasma components.
-
Set the mass spectrometer to monitor the specific MRM transitions for both choline and d9-choline.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Choline | 104.1 | 60.1 |
| d9-Choline | 113.2 | 69.1 |
-
Data Analysis:
-
Integrate the peak areas for both the analyte (choline) and the internal standard (d9-choline).
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of choline in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Drug Development and Deuterated Choline Analogs
The application of deuteration in drug development, often referred to as "deuterium-switching," is a strategy to improve the pharmacokinetic and/or toxicological profile of a drug. For choline-based drugs, this can be particularly advantageous.
Improving Pharmacokinetic Properties
By slowing the rate of metabolism, deuteration can lead to:
-
Increased half-life: This can allow for less frequent dosing, improving patient compliance.[2]
-
Reduced inter-individual variability: If metabolism is a major source of pharmacokinetic variability, slowing it down can lead to more predictable drug exposure.
-
Improved oral bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of drug that reaches systemic circulation.
Altering Metabolite Profiles
Deuteration can also be used to alter the metabolic profile of a drug, potentially leading to:
-
Reduced formation of active or toxic metabolites: This can improve the safety profile of a drug.
-
Increased formation of desired metabolites: In some cases, a metabolite may have a more favorable therapeutic profile than the parent drug.
Conclusion
Deuterated choline analogs are versatile and powerful tools for researchers, scientists, and drug development professionals. Their ability to modulate metabolic pathways through the kinetic isotope effect and to serve as highly accurate internal standards for mass spectrometry has made them indispensable in a wide range of applications. From elucidating the complexities of choline metabolism to improving the pharmacokinetic properties of novel therapeutics, the strategic application of deuterium substitution continues to open new avenues for scientific discovery and innovation. This guide has provided a foundational understanding of the principles, synthesis, and applications of deuterated choline analogs, along with practical experimental protocols to facilitate their implementation in the laboratory.
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A Guide to the Early Research and Application of Stable Isotope-Labeled Choline
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of stable isotope labeling revolutionized the study of biochemistry and pharmacology, moving beyond the limitations of radioisotopes to offer safer, more nuanced methods for tracing metabolic pathways. Choline, a quaternary amine with pivotal roles in neurotransmission, membrane structure, and methyl-group metabolism, was an early and critical subject of these new techniques. This guide provides a detailed exploration of the foundational research on stable isotope-labeled choline. We will examine the rationale behind its development, the pioneering analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) that enabled its detection, and the seminal studies that used these tools to unravel the complex dynamics of choline metabolism. By detailing the causality behind experimental choices and providing validated protocols, this paper serves as a comprehensive resource for understanding the origins and enduring impact of stable isotope tracers in biological science.
Introduction: The Need for a Stable Tracer in Choline Research
Choline was first isolated from bile by Adolph Strecker in 1862.[1][2] Decades of subsequent research established its vital importance in three core physiological domains:
-
Structural Integrity: As a precursor to phosphatidylcholine (PC), choline is the most abundant headgroup for phospholipids, forming the very fabric of cellular membranes.[3][4]
-
Neurotransmission: Choline is the direct precursor to the neurotransmitter acetylcholine (ACh), essential for functions ranging from muscle contraction to memory.[1][5]
-
Methyl Metabolism: Upon oxidation to betaine, choline serves as a critical methyl donor for the remethylation of homocysteine to methionine, influencing countless downstream methylation reactions, including epigenetic regulation.[4][5][6][7]
Early investigations into these pathways were hampered by the dynamic and interconnected nature of choline metabolism. Measuring static concentrations of choline or its metabolites in a tissue sample could not reveal the rate of synthesis, turnover, or flux between different metabolic pools. While radioisotopes (e.g., ¹⁴C-choline) provided the first tools for such dynamic studies, their use in human subjects was severely restricted due to safety concerns, limiting their translational potential.
The development of stable isotopes—non-radioactive variants of elements containing extra neutrons (e.g., Deuterium ²H, Carbon-¹³C, Nitrogen-¹⁵N)—offered a paradigm shift.[8][9] These isotopes are chemically identical to their lighter counterparts but have a distinct mass.[8] This mass difference, detectable by mass spectrometry, allows them to be used as safe, effective tracers in any biological system, including humans.[8] This innovation opened the door to precisely quantifying the kinetics of choline metabolism in vivo, laying the groundwork for decades of research in neuroscience, nutrition, and drug development.
Synthesis and Selection of Labeled Choline Isotopologues
The power of stable isotope labeling lies in the ability to strategically place the heavy isotope on the molecule to answer specific biological questions. Early chemical synthesis focused on creating deuterated (containing ²H) and ¹⁵N-labeled versions of choline, which were readily distinguishable from their endogenous ¹H and ¹⁴N counterparts by mass spectrometry.[10][11]
The choice of isotopologue was—and remains—a critical experimental decision driven by the metabolic pathway under investigation:
-
N,N,N-(trimethyl-d₉)-Choline (d₉-Choline): In this variant, all nine hydrogens on the three methyl groups are replaced with deuterium. This tracer is ideal for studying the fate of the entire choline molecule, such as its incorporation into phosphocholine and phosphatidylcholine via the Kennedy pathway.[12] Because the deuterium atoms are on the methyl groups, this form can also be used to trace choline's role as a methyl donor after its conversion to d₉-betaine.
-
(1,1,2,2-d₄)-Choline (d₄-Choline): Here, the deuterium labels are placed on the ethanol backbone of the choline molecule. This isotopologue is particularly valuable for studying the synthesis of acetylcholine.[13] The enzyme choline acetyltransferase (ChAT) combines the acetyl group from acetyl-CoA with the choline backbone. By using d₄-choline, researchers could specifically track the synthesis of new d₄-acetylcholine without ambiguity from the methyl groups, which could be involved in other metabolic cycles.[13]
-
¹⁵N-Choline: Labeling with ¹⁵N provides a +1 mass shift. This tracer is useful for tracking the nitrogen atom of the choline headgroup through various metabolic transformations and can be used in conjunction with ¹³C-labeled metabolites to perform dual-labeling experiments.[10]
The causality is clear: if the goal is to track the choline headgroup into phospholipids, d₉-choline provides a large, unambiguous mass shift (+9 Da). If the goal is to precisely measure the synthesis of the neurotransmitter acetylcholine, d₄-choline ensures the label is tracked specifically with the core moiety used in that enzymatic reaction.[13]
| Isotopologue | Common Abbreviation | Mass Shift (Da) | Primary Early Research Application |
| N,N,N-trimethyl-d₉-Choline | d₉-Choline | +9 | Tracing incorporation into phospholipids (Kennedy Pathway); Methyl donor metabolism.[12] |
| 1,1,2,2-d₄-Choline | d₄-Choline | +4 | Measuring the synthesis and turnover of acetylcholine (ACh).[13][14] |
| ¹⁵N-Choline | ¹⁵N-Choline | +1 | General tracer for the choline headgroup; used in dual-labeling studies.[10] |
Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
The foundational analytical technique that enabled the detection of stable isotope-labeled choline was Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17] This powerful combination allows for the separation of complex biological mixtures followed by the precise identification and quantification of compounds based on their mass-to-charge ratio (m/z).[15][18]
The process involves converting non-volatile compounds like choline and acetylcholine into volatile derivatives that can travel through the gas chromatograph.[16] The mass spectrometer then ionizes these derivatives, and because the labeled compounds are heavier, they appear at a different m/z value than their endogenous counterparts. By measuring the relative abundance of the labeled and unlabeled ions, researchers could calculate metabolic flux with high precision.[18]
Caption: Workflow for stable isotope dilution GC-MS analysis of choline metabolites.
Field-Proven Protocol: GC-MS Quantification of Choline and Acetylcholine
This protocol represents a self-validating system because it employs deuterated internal standards. Spiking the sample with a known quantity of a heavy-labeled standard (e.g., d₉-choline) at the very beginning allows for the correction of any sample loss during the multi-step extraction and derivatization process, ensuring trustworthiness and accuracy.
-
Homogenization & Standardization:
-
Homogenize a weighed tissue sample (e.g., brain tissue) in a suitable solvent (e.g., acetonitrile) containing a known concentration of deuterated internal standards (e.g., d₉-choline and d₉-acetylcholine). The presence of the standards from the start is crucial for accurate quantification.
-
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate choline-containing compounds from proteins, lipids, and other interfering substances. A common early method involved ion-pair extraction using sodium tetraphenylboron in an organic solvent.[18]
-
-
Derivatization:
-
Evaporate the solvent under nitrogen.
-
Reconstitute the dried extract in a derivatization agent. A classic method is demethylation using sodium benzenethiolate followed by esterification, which creates a volatile derivative suitable for GC analysis.[16]
-
-
GC Separation:
-
Inject a small volume of the derivatized sample onto a capillary GC column.
-
Run a temperature gradient program to separate the derivatives of choline and acetylcholine based on their boiling points and interaction with the column's stationary phase.
-
-
MS Detection:
-
Analyze the column eluent using a mass spectrometer operating in electron impact (EI) ionization mode.
-
Use Selected Ion Monitoring (SIM) to specifically detect the ion fragments characteristic of the endogenous (unlabeled) and deuterated (labeled) analytes. For example, monitor m/z 58 for endogenous choline/ACh fragments and m/z 64 or 67 for their deuterated counterparts.[18]
-
-
Quantification:
-
Construct a standard curve by analyzing known concentrations of unlabeled analytes with the fixed concentration of the internal standard.
-
Calculate the concentration of the endogenous and tracer-derived metabolites in the sample by comparing their peak area ratios to that of the internal standard against the standard curve.
-
Seminal Applications of Labeled Choline in Biological Systems
The combination of stable isotope tracers and GC-MS provided unprecedented insight into choline's dynamic roles.
A. Elucidating Phosphatidylcholine Synthesis via the Kennedy Pathway
The primary route for de novo synthesis of phosphatidylcholine (PC) is the Kennedy pathway, first described by Eugene P. Kennedy in 1956.[1][2][19] Stable isotope labeling was instrumental in confirming and quantifying the flux through this pathway in living systems.[3][20][21] By introducing labeled choline (e.g., d₉-choline) to cells or organisms, researchers could trace its sequential conversion.[12][22]
Caption: Tracing d₉-Choline through the Kennedy Pathway for PC synthesis.
This methodology allowed scientists to identify the rate-limiting step of the pathway (the conversion of phosphocholine to CDP-choline) and to study how various physiological states (e.g., cell proliferation) and pathological conditions alter the rate of membrane synthesis.[3][23]
B. Unraveling Acetylcholine Dynamics
One of the most significant early applications was in neuroscience, specifically in measuring the synthesis and turnover rate of acetylcholine (ACh).[13] The static concentration of ACh in the brain is kept relatively constant, making it impossible to gauge synaptic activity by simple measurement. However, by infusing a deuterated choline precursor (e.g., d₄-choline) and measuring the rate at which labeled d₄-ACh appeared, researchers could directly quantify the dynamic process of neurotransmitter synthesis in response to stimuli or drugs.[13] These pioneering studies were fundamental to understanding cholinergic neurotransmission and the mechanism of action of drugs that affect this system.
C. Tracing Choline's Role in One-Carbon Metabolism
Choline's function extends beyond structural and signaling roles. When oxidized in the mitochondria by choline dehydrogenase (CHDH), it forms betaine.[6][24] Betaine then participates in the one-carbon cycle by donating one of its methyl groups to homocysteine to regenerate methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[6][7][25]
By using d₉-choline, early researchers could trace the appearance of the d₈-betaine metabolite (one deuterium is lost during oxidation) and follow the transfer of a d₃-methyl group into the methionine and SAM pools. This provided direct evidence of choline's contribution to the body's methyl economy, a process now known to be crucial for epigenetic regulation through DNA and histone methylation.[4]
Conclusion: A Legacy of Precision in Metabolic Research
The early research utilizing stable isotope-labeled choline marked a turning point in metabolic science. It provided the tools to move from static snapshots to dynamic measurements of biological processes in vivo. The foundational methods developed with GC-MS paved the way for modern, more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allow for the simultaneous quantification of a wide array of choline metabolites.[26]
The principles established in these early studies—using strategically labeled tracers to measure flux, identifying metabolic fates, and quantifying turnover rates—remain the bedrock of metabolomics and systems biology today.[12][27] The ability to safely and accurately trace the journey of a single molecule like choline through its complex metabolic network has been, and continues to be, indispensable for advancing our understanding of health, disease, and pharmacology.
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- CDP-choline p
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- The principle of stable isotope labeling of PtdCho with choline.
- Choline nutrition programs brain development via DNA and histone methylation.
- Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage.PubMed.
- Real Science Exchange: Dual Essentiality of Choline & Methionine with Dr.
- Neuroprotective Effects of Choline and Other Methyl Donors.MDPI.
- Investigating Phospholipid Synthesis using Choline chloride-15N.BenchChem.
- Mapping choline metabolites in normal and transformed cells.PubMed Central (PMC).
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- Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids.
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- Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism.PubMed Central (PMC).
- Synthesis of a Hydrogen Isotope-Labeled SGLT1 C-Glucoside Ligand for Distribution and Metabolic F
- Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline.PubMed.
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- A brief history of choline.PubMed.
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Physical and chemical properties of Choline bromide-trimethyl-d9
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the physical and chemical properties of Choline bromide-trimethyl-d9. It is designed to provide the core scientific information necessary for its effective application in research and development.
PART 1: Core Directive - A Structured Overview
This compound is a deuterated analog of choline bromide, where the nine hydrogen atoms on the trimethylammonium group are replaced by deuterium. This isotopic substitution is the cornerstone of its utility as an internal standard in mass spectrometry-based analytical methods. This guide will elucidate its properties, synthesis, and applications, providing a foundational understanding for its use in quantitative analysis.
PART 2: Scientific Integrity & Logic
Expertise & Experience: The "Why" Behind the "How"
The primary application of this compound is as an internal standard for the quantification of choline and its metabolites in biological samples.[1][2][3] The rationale for using a stable isotope-labeled internal standard lies in its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise measurements. The mass shift of +9 atomic mass units ensures that the signal from the internal standard is clearly distinguishable from the endogenous analyte.[4][5]
Trustworthiness: Self-Validating Protocols
The reliability of any quantitative assay hinges on the quality of its internal standard. The protocols described herein are designed to be self-validating through the inclusion of quality control checks and the inherent properties of the deuterated standard.
Authoritative Grounding & Comprehensive References
All technical claims and protocols are supported by verifiable data from reputable suppliers and scientific literature.
Physical and Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C5H5D9BrNO | [6][7] |
| Molecular Weight | 193.13 g/mol | [4][6][8][9] |
| CAS Number | 285979-71-7 | [4][6][9][10] |
| Appearance | Solid | [4][5] |
| Isotopic Purity | ≥98 atom % D | [4][5][10] |
| Storage | Store at room temperature | [9] |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [9][11] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |
Synthesis and Characterization
The synthesis of this compound typically involves the quaternization of 2-(dimethylamino)ethanol with deuterated methyl bromide (CD3Br). The resulting product is then purified to achieve high chemical and isotopic purity.
Caption: Synthetic pathway for this compound.
Characterization and quality control are performed using a suite of analytical techniques:
-
Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.
-
NMR Spectroscopy: To verify the chemical structure and the position of the deuterium labels.
-
HPLC: To assess chemical purity.
Experimental Protocol: Quantification of Choline in Biological Matrices
This section outlines a general workflow for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Caption: General workflow for choline quantification using LC-MS/MS.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Sample Preparation:
-
To a known volume of biological sample (e.g., plasma, tissue homogenate), add a precise amount of the this compound internal standard solution.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using an appropriate HPLC or UHPLC column (e.g., HILIC).
-
Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions will be specific for choline and choline-d9.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
References
-
PubChem. This compound | C5H14BrNO | CID 71308987. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). [Link]
-
NextSDS. Choline chloride-( trimethyl -d9) Safety Data Sheet. [Link]
-
University of the Western Cape. ANALYTICAL CHARACTERIZATION OF CHOLINE CHLORIDE IN OILFIELD PROCESS WATERS AND COMMERCIAL SAMPLES BY CAPILLARY ELECTROPHORESIS. [Link]
-
Iowa State University Digital Repository. New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varyi. [Link]
-
SpringerLink. Analytical approaches to determination of total choline in foods and dietary supplements. [Link]
-
PubMed. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. [Link]
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National Center for Biotechnology Information. New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix. [Link]
-
ResearchGate. Identifying the Structural Properties of Choline-Chloride Deep Eutectic Solvents by Mass Spectrometry and Condensed-Phase Analysis. [Link]
-
ResearchGate. Mixtures of choline chloride and tetrabutylammonium bromide with imidazole as examples of deep eutectic solvents: their structure by theoretical and experimental investigation. [Link]
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An In-Depth Technical Guide to Choline Bromide-trimethyl-d9 for Advanced Research Applications
This guide provides an in-depth technical overview of Choline Bromide-trimethyl-d9, a critical reagent for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a stable isotope-labeled internal standard for the precise quantification of choline and its metabolites in complex biological matrices. This document will delve into its fundamental properties, its central role in metabolic pathway analysis, and a detailed, field-proven protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Compound Synopsis: Understanding the Tool
This compound is the deuterated analogue of choline bromide. The nine hydrogen atoms on the three methyl groups attached to the nitrogen atom are replaced with deuterium. This isotopic substitution results in a mass shift of +9 atomic mass units (amu) compared to the endogenous choline molecule, without significantly altering its chemical properties. This key feature allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, making it an ideal internal standard for quantitative analysis.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a standard is paramount for its effective use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 285979-71-7 | [1][2] |
| Molecular Formula | C₅H₅D₉BrNO | [2] |
| Molecular Weight | ~193.13 g/mol | |
| Appearance | Solid (White to Pale Yellow) | [3] |
| Isotopic Purity | ≥98 atom % D | |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |
| Storage | Store at room temperature, desiccated. | [1] |
Synthesis and Quality Control
While detailed, proprietary synthesis protocols are not typically disclosed by manufacturers, the general synthetic route for quaternary ammonium salts like choline bromide involves the quaternization of an amine with an alkyl halide. For this compound, this would involve the reaction of 2-bromoethanol with trimethylamine-d9.
Causality in Synthesis: The choice of deuterated trimethylamine as a starting material is the critical step that introduces the stable isotope label. The subsequent reaction with 2-bromoethanol forms the final product.
Trustworthiness through Quality Control: As a user, ensuring the quality of the standard is non-negotiable. A reputable supplier will provide a Certificate of Analysis (CoA) that validates the compound's identity, chemical purity (typically assessed by NMR), and isotopic enrichment (determined by mass spectrometry). This documentation is the foundation of a self-validating system, as it ensures that the internal standard is what it purports to be and that its isotopic distribution is well-characterized.
Application in Elucidating Choline Metabolism
Choline is an essential nutrient that plays a pivotal role in numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine and the structural integrity of cell membranes through phospholipids like phosphatidylcholine (PC).[4] The primary pathway for PC synthesis is the Kennedy pathway.
The Kennedy Pathway: A Central Role for Choline
The Kennedy pathway is a series of enzymatic reactions that convert choline into phosphatidylcholine. The use of this compound allows researchers to trace the metabolic fate of exogenous choline through this pathway, providing insights into the dynamics of membrane synthesis and cell signaling.
Caption: Metabolic tracing of d9-Choline through the Kennedy Pathway.
Field-Proven Protocol: Quantification of Choline in Human Plasma
This section provides a detailed methodology for the quantification of choline in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is designed to be a self-validating system, with built-in checks for accuracy and precision.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Choline Bromide (Native Analyte for calibration curve)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (K₂EDTA as anticoagulant)
Experimental Workflow
Caption: Workflow for choline quantification in plasma.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of native choline bromide in a 50:50 mixture of acetonitrile and water.
-
Prepare a 1 mg/mL stock solution of this compound in the same diluent.
-
From the d9-choline stock, prepare a working internal standard (IS) solution of 1 µg/mL.
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the native choline stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation: [5]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (or calibration standard/quality control sample).
-
Add 10 µL of the 1 µg/mL d9-choline IS working solution to each tube.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Gradient: Start at 95% A, hold for 1 min, ramp to 50% A over 4 min, hold for 2 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Choline (Native): Precursor ion (Q1) m/z 104.2 → Product ion (Q2) m/z 60.2[6]
-
d9-Choline (IS): Precursor ion (Q1) m/z 113.2 → Product ion (Q2) m/z 69.2
-
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both the native choline and the d9-choline internal standard.
-
Calculate the peak area ratio (Native Choline Area / d9-Choline Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.
-
Determine the concentration of choline in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Expertise in Action: The choice of a HILIC column is deliberate. Choline is a small, polar molecule that is poorly retained on traditional reversed-phase columns. HILIC provides robust retention and excellent peak shape for this class of compounds. The protein precipitation step with acetonitrile is a rapid and effective method for sample cleanup in a high-throughput setting.
Concluding Remarks for the Advanced Practitioner
This compound is an indispensable tool for accurate and precise quantification of choline in biological systems. Its utility as an internal standard is rooted in its chemical similarity and mass difference to the endogenous analyte, allowing for correction of variability during sample preparation and analysis. The protocol provided herein represents a robust, field-tested methodology that can be adapted for various research and development applications. By understanding the fundamental properties of this compound and the causality behind the analytical choices, researchers can confidently generate high-quality, reproducible data to advance our understanding of choline metabolism in health and disease.
References
-
Griffith, C., & Cooper, G. (2009). Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 46(Pt 6), 511–513. Available at: [Link]
-
Kou, T., Hirano, T., & Hosokawa, M. (2021). LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods, 10(11), 2603. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. Application News No. 01-00238-EN. Available at: [Link]
-
Michel, V., Yuan, Z., & Geng, Y. (2021). High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application. Frontiers in Nutrition, 8, 626881. Available at: [Link]
-
Koc, H., & Mar, M. H. (2013). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B, 911, 1-8. Available at: [Link]
-
Koc, H., & Mar, M. H. (2004). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry, 76(14), 4145–4150. Available at: [Link]
-
Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Waters Application Note. Available at: [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]
-
Pharmaffiliates. (n.d.). Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Product Page. Available at: [Link]
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An In-depth Technical Guide to Isotopic Labeling with Deuterium
Introduction: The Subtle Power of a Neutron
In the realm of molecular science, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D), represents a nuanced yet powerful strategy.[1] This seemingly minor alteration—the addition of a single neutron—does not typically change a molecule's fundamental shape or its primary interactions with biological targets.[1] However, it can profoundly influence its metabolic fate and pharmacokinetic profile.[1][2] This technical guide provides an in-depth exploration of the core principles of deuterium labeling, its diverse applications across scientific disciplines, and detailed methodologies for its practical implementation.
Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell.[3] By replacing specific atoms with their isotopes, researchers can monitor the molecule's path without significantly altering its chemical properties.[2][3] While various stable isotopes like ¹³C, ¹⁵N, and ¹⁸O are employed, deuterium has emerged as a particularly valuable tool in fields ranging from drug discovery to mechanistic chemistry.[4]
The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)
The cornerstone of deuterium's utility lies in a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[5][6] The primary driver for the KIE in deuterated molecules is the difference in bond strength between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.[1][7]
Due to its greater mass, deuterium forms a stronger bond with carbon.[8][9] This results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[5][8][9] Consequently, a higher activation energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[2][9] The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). For primary KIEs, where the bond to the isotope is broken in the rate-determining step, this kH/kD ratio can range from 2 to 8, and in some cases, even higher.[6][8][9]
This principle allows scientists to strategically "harden" metabolically vulnerable positions on a molecule, thereby altering its pharmacokinetic profile.[1]
Visualizing the Kinetic Isotope Effect
Caption: Energy profile illustrating the higher activation energy for C-D bond cleavage.
Applications in Drug Discovery and Development
Deuterium labeling has transitioned from a specialized academic tool to a clinically and commercially validated strategy in drug development.[1] By leveraging the KIE, researchers can significantly improve a drug's pharmacokinetic profile.[10]
Enhancing Metabolic Stability
A primary application is to slow down the metabolism of a drug.[7] Many drug candidates fail due to rapid metabolism, often by cytochrome P450 (CYP) enzymes, which involves the cleavage of a C-H bond.[7] By replacing a hydrogen at a metabolically vulnerable site (a "soft spot") with deuterium, the rate of metabolism can be significantly reduced.[7][10] This can lead to:
-
Longer drug half-life (t½): A slower metabolism extends the time the drug remains in the body.[7]
-
Increased drug exposure (AUC): The total amount of drug the body is exposed to over time is increased.[1]
-
Reduced formation of unwanted metabolites: This can improve the drug's safety profile.[10]
| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |
| Half-life (t½) | 5.3 hours | 9.9 hours | ~1.9x |
| Max Concentration (Cmax) | 150 ng/mL | 145 ng/mL | ~0.97x |
| Total Exposure (AUC) | 800 ng·h/mL | 2000 ng·h/mL | 2.5x |
| Caption: A comparative table of human pharmacokinetic parameters for the active metabolites of a drug and its deuterated analog, showing a significant increase in half-life and total exposure for the deuterated version.[1] |
Case Study: Deutetrabenazine
A notable example is deutetrabenazine, an FDA-approved drug for the treatment of chorea associated with Huntington's disease. It is a deuterated version of tetrabenazine. Following oral administration, both drugs are converted to their active metabolites. The data clearly shows that deuteration slowed the metabolism of these active metabolites, leading to a nearly two-fold increase in half-life and a 2.5-fold increase in total drug exposure (AUC) without increasing the peak concentration (Cmax).[1] This improved pharmacokinetic profile allows for a lower total daily dose and less frequent administration, enhancing patient convenience and tolerability.[1]
Applications in Analytical Chemistry
Beyond pharmacokinetics, deuterium labeling is a cornerstone of various analytical techniques.
Mass Spectrometry
In mass spectrometry, deuterium-labeled compounds are widely used as internal standards for accurate quantification.[11][12] The labeled standard is chemically identical to the analyte but has a different mass, allowing for precise measurement even with sample loss during preparation.[11]
Deuterium labeling can also be used to elucidate fragmentation pathways in mass spectrometry. By comparing the mass spectra of labeled and unlabeled compounds, researchers can determine the location of the label in different fragments, providing insights into the molecule's structure.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, deuterated solvents are commonly used because they do not produce a solvent signal that would obscure the signals from the analyte.[15] Deuterium has a nuclear spin of 1 and resonates at a very different frequency from protons, making it "invisible" in a standard ¹H NMR experiment.[15][16]
Selective deuteration can also be a powerful tool for simplifying complex ¹H NMR spectra.[12] By replacing specific protons with deuterium, the corresponding signals disappear from the spectrum, which can help in assigning the remaining signals.[15] Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterated sites in a molecule, providing information about molecular dynamics and orientation.[16]
Synthesis of Deuterated Compounds
The introduction of deuterium into a molecule can be achieved through various synthetic methods.[]
Chemical Synthesis
-
Hydrogen-Deuterium Exchange: This is a common method where a compound is treated with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst.
-
Reductive Deuteration: This involves the reduction of a functional group, such as a carbonyl or an alkyne, using a deuterium-donating reagent.[18]
-
From Deuterated Precursors: Synthesis can also start from commercially available deuterated building blocks.[18]
Biosynthesis
In this approach, living cells or organisms are provided with deuterium-labeled precursors, which are then incorporated into larger biomolecules through metabolic pathways.[] The resulting deuterated products are then isolated and purified.[]
Experimental Protocols
Protocol 1: Deuterium Labeling for Mass Spectrometry Analysis
This protocol outlines a general procedure for labeling a peptide with deuterium to identify modification sites.
-
Sample Preparation: Dissolve the peptide in both H₂O and D₂O-based buffers.
-
Reaction: Incubate the samples under conditions that promote the specific labeling reaction.
-
Quenching: Stop the reaction by, for example, acidifying the solution.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Compare the precursor and product ion masses of the peptides from the H₂O and D₂O reactions to pinpoint the exact sites of deuterium incorporation.[13] A mass shift of 1 Da per incorporated deuterium will be observed.[13]
Protocol 2: Determining the Percentage of Deuterium Incorporation
This protocol describes a method for quantifying the extent of deuteration using mass spectrometry.
-
Sample Preparation: Prepare a stock solution of the deuterated compound.
-
Instrument Setup: Use a high-resolution mass spectrometer capable of resolving the isotopic peaks.
-
Data Acquisition: Acquire the mass spectrum of the compound, ensuring sufficient signal-to-noise ratio for the isotopic cluster.
-
Calculation: The percentage of deuterium incorporation can be calculated by comparing the intensities of the mass peaks corresponding to the unlabeled and labeled species.
Visualizing the Synthetic and Analytical Workflow
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A Senior Application Scientist's Guide to Choline Bromide-Trimethyl-d9 in Metabolic Research
Abstract
Stable isotope labeling is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic flux of biological pathways. Among the array of available tracers, Choline bromide-trimethyl-d9 (d9-choline) has emerged as an indispensable tool for dissecting choline metabolism. This guide provides a comprehensive technical overview of the principles, methodologies, and applications of d9-choline in metabolic studies. We will explore the causality behind experimental choices, from tracer selection to analytical quantification, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid template, but as a foundational guide to empower robust and insightful experimental design.
Introduction: Why Trace Choline? The Nexus of Health and Metabolism
Choline is an essential nutrient that stands at the crossroads of several fundamental biological processes.[1] It is not merely a building block but an active participant in:
-
Structural Integrity: As a precursor to phospholipids like phosphatidylcholine (PC) and sphingomyelin, choline is vital for the structure and function of all cellular membranes.[2][3]
-
Neurotransmission: Choline is the direct precursor to the neurotransmitter acetylcholine, which is critical for memory, muscle control, and other nervous system functions.[4][5][6]
-
Lipid Transport: Hepatic transport of lipids is dependent on choline, and its deficiency is linked to fat accumulation in the liver.[1]
-
Methyl Group Metabolism: Through its oxidation product, betaine, choline serves as a crucial donor of methyl groups for one-carbon metabolism, impacting everything from DNA methylation to homocysteine regulation.[3][5]
Given this central role, dysregulation of choline metabolism is implicated in a range of pathologies, including nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, and various cancers.[4] Static measurements of metabolite concentrations, however, provide only a snapshot. To truly understand the dynamics of these systems—how pathways shift in response to diet, disease, or therapeutic intervention—we must trace the metabolic fate of choline in real-time. This is achieved through the use of stable isotope-labeled tracers.
This compound is a deuterated analog of choline where the nine hydrogen atoms of the three methyl groups are replaced with deuterium.[7] This substitution creates a "heavy" version of the molecule that is chemically almost identical to its natural counterpart but can be distinguished by mass spectrometry, making it an exceptional tracer for metabolic studies.[8]
Core Principles: The Scientific Rationale for Using d9-Choline
The selection of a tracer is a critical decision that dictates the scope and validity of a metabolic study. Choline-d9 offers several distinct advantages rooted in its chemical and biological properties.
Mechanism of Tracing and Pathway Differentiation
The power of d9-choline lies in its nine deuterium atoms located on the metabolically active methyl groups. This design allows researchers to distinguish between the two major pathways of phosphatidylcholine (PC) synthesis:
-
The CDP-Choline (Kennedy) Pathway: This pathway incorporates the entire choline headgroup directly into PC. When d9-choline is used as a precursor, the resulting PC will be labeled with all nine deuterium atoms (d9-PC). This provides a direct measure of the de novo synthesis of PC via this canonical pathway.[2][9][10]
-
The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway: This pathway, primarily active in the liver, synthesizes PC by sequentially methylating phosphatidylethanolamine (PE). The methyl groups are donated by S-adenosylmethionine (SAM). When d9-choline is oxidized to d9-betaine, it can donate a deuterated methyl group (d3) to homocysteine, forming d3-methionine and subsequently d3-SAM. The PEMT pathway will then produce d3-PC, d6-PC, and d9-PC. The appearance of d3-labeled metabolites is a clear indicator of flux through the choline oxidation and PEMT pathways.[2][10]
This ability to differentiate between major metabolic routes from a single tracer is a primary reason for its widespread adoption.
The Kinetic Isotope Effect (KIE)
A crucial consideration when using deuterated compounds is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond may proceed at a slower rate.[11] For d9-choline, this is most relevant in the initial oxidation step to betaine, which is catalyzed by choline dehydrogenase.[2] This effect can be a feature or a bug, depending on the experimental question. While it may slightly alter the absolute rate of oxidation, it has also been exploited to create therapeutic analogs with increased metabolic stability.[12][13] For most flux studies, the effect is consistent and can be accounted for in the experimental design.
d9-Choline as an Internal Standard
Beyond its role as a metabolic tracer, d9-choline is widely used as an internal standard for the accurate quantification of endogenous choline and its metabolites by isotope dilution mass spectrometry.[1] By adding a known amount of d9-choline to a sample at the very beginning of the extraction process, any loss of analyte during sample preparation or variability in instrument response can be precisely corrected for, ensuring the highest level of analytical accuracy.[14]
Experimental Design and Step-by-Step Methodologies
A robust experimental design is the foundation of trustworthy results. The following section outlines core protocols for both in vivo and in vitro studies.
Part A: Tracer Administration and Labeling
The primary goal is to introduce d9-choline into the biological system and allow it to incorporate into downstream metabolites.
Protocol 1: In Vivo Administration (Animal and Human Studies)
This protocol is designed to trace the metabolism of dietary choline.
-
Acclimatization & Baseline: House subjects (e.g., C57BL/6J mice or human volunteers) under controlled conditions. For human studies, a washout period with a standardized diet is recommended.[15] Collect baseline blood and/or urine samples.
-
Tracer Preparation: Dissolve this compound in sterile saline or water. The dose should be carefully calculated based on previous studies and the specific research question. A typical oral bolus for human studies might be around 2.2 mmol.[15]
-
Administration: Administer the d9-choline solution via oral gavage for animal models or as a single oral bolus for human subjects.[15][16]
-
Time-Course Sampling: Collect blood samples at specific time points post-administration (e.g., 1, 4, 6, 12, 24 hours). The timing is critical to capture the peak concentrations of different metabolites. For instance, d9-choline often peaks early (within 1-2 hours), while its metabolites like d9-TMAO (if studying gut microbiota) or d9-betaine may peak later (4-6 hours).[16][17]
-
Sample Processing: Immediately process blood to plasma by centrifugation (e.g., 1000 x g for 15-20 min at 4°C) and store at -80°C until extraction.[16] This step is critical to prevent ex vivo degradation or interconversion of choline metabolites.[18]
Protocol 2: In Vitro Cell Culture Labeling
This protocol is for tracing choline metabolism within a specific cell type.
-
Cell Seeding: Seed cells (e.g., HCT116 colorectal cancer cells) in a multi-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.[19]
-
Labeling Media Preparation: Prepare culture medium where a portion of the standard choline is replaced with d9-choline. For example, a 50% labeling can be achieved in a medium containing 3 mg/L of unlabeled choline by adding 3 mg/L of d9-choline.[19]
-
Labeling: Remove the standard culture medium, wash the cells once with PBS, and add the prepared d9-choline labeling medium.
-
Incubation: Culture the cells for a defined period (e.g., 24, 48, 72, 96 hours) to allow for the uptake and metabolism of the tracer.[19]
-
Harvesting and Quenching:
-
Aspirate the labeling medium.
-
Wash the cell monolayer rapidly with ice-cold PBS to remove extracellular tracer.
-
Immediately add a cold quenching/extraction solvent (e.g., 80:20 methanol:water) and scrape the cells. This step simultaneously halts all enzymatic activity and begins the extraction process.
-
Store the cell extract at -80°C.
-
Part B: Sample Preparation for Mass Spectrometry
The objective is to cleanly and efficiently extract the small polar choline metabolites from complex biological matrices like plasma or cell lysates.
Protocol 3: Liquid-Liquid Extraction of Choline Metabolites
This is a widely used method for separating polar metabolites from lipids and proteins.[14][20]
-
Spiking Internal Standard: To a 50 µL aliquot of plasma or cell extract, add a known concentration of an appropriate internal standard. If quantifying endogenous choline, d9-choline is used. If tracing d9-choline, a different labeled version like d4-choline can be used.[16]
-
Solvent Addition: Add extraction solvents in a phased manner. A common method is the Bligh-Dyer or Folch extraction using a chloroform:methanol:water mixture. For instance, add 200 µL of methanol, vortex, then add 100 µL of chloroform, vortex again.[14][21]
-
Phase Separation: Add an additional 100 µL of chloroform and 100 µL of water to induce phase separation. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 min).
-
Fraction Collection: Three layers will form: an upper aqueous layer containing polar metabolites (choline, betaine, phosphocholine), a lower organic layer containing lipids (phosphatidylcholine), and a protein disk in the middle. Carefully collect the upper aqueous layer for analysis of water-soluble metabolites. The lower organic layer can be saved for lipid analysis.
-
Drying and Reconstitution: Dry the collected aqueous fraction under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Analytical Workflow: Quantification by LC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing choline and its metabolites due to their polar nature.[6][14]
Chromatographic Separation
-
Principle of HILIC: Unlike traditional C18 reverse-phase columns that struggle to retain very polar compounds, HILIC columns use a polar stationary phase. Analytes are eluted with a gradient of increasing aqueous solvent, providing excellent retention and separation for compounds like choline.[6]
-
Typical Column: A sub-2 µm particle size HILIC column (e.g., 50 x 2.1 mm) provides high resolution and rapid analysis times.[6]
-
Mobile Phases: Typically consists of (A) an aqueous buffer like ammonium formate and (B) acetonitrile. The gradient starts at a high percentage of acetonitrile and gradually increases the aqueous component.[22]
Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. It offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[16]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Choline (d0) | 104.1 | 60.1 | Endogenous Choline |
| Choline (d9) | 113.1 | 69.1 | Tracer / Internal Standard [16] |
| Betaine (d0) | 118.1 | 59.1 | Endogenous Betaine |
| Betaine (d9) | 127.1 | 68.1 | Metabolite of d9-Choline[16] |
| Phosphocholine (d0) | 184.1 | 104.1 | Endogenous Phosphocholine |
| Phosphocholine (d9) | 193.1 | 113.1 | Metabolite of d9-Choline |
| TMAO (d0) | 76.1 | 58.1 | Endogenous TMAO |
| TMAO (d9) | 85.1 | 66.1 | Gut Microbiota Metabolite[16] |
| Table 1: Example MRM transitions for key analytes in a d9-choline tracing study. These values should be empirically optimized on the specific mass spectrometer being used. |
Data Interpretation
The primary output is the peak area for each labeled (d9) and unlabeled (d0) metabolite. From this, key metrics can be calculated:
-
Concentration: Calculated using a calibration curve and corrected using the internal standard.
-
Isotopic Enrichment Ratio (IER): Calculated as d9-metabolite / (d9-metabolite + d0-metabolite). This metric represents the proportion of a metabolite pool that has been newly synthesized from the tracer, providing a direct measure of pathway flux.[15]
Visualization of Pathways and Workflows
Visual aids are critical for conceptualizing the complex interplay of metabolic pathways and experimental procedures.
Caption: Metabolic fate of d9-Choline tracer in key biological pathways.
Caption: High-level experimental workflow for a d9-Choline metabolic study.
Conclusion and Future Horizons
This compound is more than just a reagent; it is a key that unlocks a dynamic view of cellular metabolism. Its intelligent design allows for the simultaneous interrogation of multiple interconnected pathways, providing data with a depth that endpoint measurements cannot match. The methodologies described herein, from tracer administration to mass spectrometric analysis, form a self-validating system when an internal standard is used correctly, ensuring robust and reproducible results.
The application of d9-choline continues to expand. It is a critical tool in untangling the complex relationship between diet, gut microbiota, and cardiovascular health through the study of TMAO production.[23] Furthermore, its use in Deuterium Metabolic Imaging (DMI) is a burgeoning field that promises to translate these molecular insights into non-invasive, spatially-resolved metabolic maps of tissues and tumors, offering new diagnostic potential.[24][25] As we continue to explore the intricate web of metabolism, the role of precisely designed tracers like d9-choline will only become more vital.
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Title: Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - NIH Source: National Institutes of Health URL: [Link]
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Title: The principle of stable isotope labeling of PtdCho with choline - ResearchGate Source: ResearchGate URL: [Link]
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Title: Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) - Frontiers Source: Frontiers URL: [Link]
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Title: Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed Source: PubMed URL: [Link]
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Title: Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar Source: Semantic Scholar URL: [Link]
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Title: Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - NIH Source: National Institutes of Health URL: [Link]
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Title: Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed Source: PubMed URL: [Link]
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Title: Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people Source: The American Journal of Clinical Nutrition URL: [Link]
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Title: Prognostic value of choline and betaine depends on intestinal microbiota-generated metabolite trimethylamine-N-oxide - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro - PMC - PubMed Central Source: PubMed Central URL: [Link]
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Title: Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC - NIH Source: National Institutes of Health URL: [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Choline and its Metabolites Using Isotope Dilution Mass Spectrometry with Choline bromide-trimethyl-d9
Abstract
This application note provides a comprehensive protocol for the simultaneous quantification of choline and its key metabolites, including acetylcholine, betaine, and phosphocholine, in biological matrices such as plasma and tissue homogenates. The methodology is based on hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS) and employs a stable isotope-labeled internal standard, Choline bromide-trimethyl-d9, for accurate and precise quantification. This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, neuroscience, and cardiovascular research.
Introduction: The Central Role of Choline Metabolism
Choline is an essential nutrient that plays a pivotal role in a multitude of physiological processes. It is a precursor for the synthesis of phospholipids like phosphatidylcholine and sphingomyelin, which are fundamental components of cellular membranes, ensuring their structural integrity.[1][2] Furthermore, choline is vital for the production of the neurotransmitter acetylcholine, which is crucial for memory, mood, and muscle control.[1][3] It also participates in lipid transport and metabolism and modulates gene expression through its role as a methyl donor.[1][2]
Given its widespread biological significance, the dysregulation of choline metabolism has been implicated in various pathological conditions, including nonalcoholic fatty liver disease, cardiovascular diseases, and neurological disorders.[4][5] Therefore, the accurate quantification of choline and its metabolites is of paramount importance for both basic research and clinical diagnostics.
The Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry is the gold standard for the quantification of endogenous compounds in complex biological samples. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard (IS). In this protocol, this compound is utilized as the IS.[6] This molecule is chemically identical to choline but has a higher mass due to the replacement of nine hydrogen atoms with deuterium.
The IS is added to the sample at the earliest stage of sample preparation, co-eluting with the endogenous analyte during chromatographic separation. By measuring the ratio of the signal intensity of the analyte to that of the IS, accurate quantification can be achieved, as the IS compensates for any analyte loss during sample processing and variations in instrument response.
Choline Metabolic Pathway
A simplified overview of the major pathways of choline metabolism is depicted below. Choline is phosphorylated to phosphocholine, which is then converted to cytidine diphosphate-choline (CDP-choline) for the synthesis of phosphatidylcholine. Choline can also be acetylated to form acetylcholine or oxidized to betaine.[2]
Caption: Simplified Choline Metabolic Pathway.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Choline Chloride (Sigma-Aldrich)
-
Acetylcholine Chloride (Sigma-Aldrich)
-
Betaine Hydrochloride (Sigma-Aldrich)
-
L-α-Phosphocholine chloride salt (Sigma-Aldrich)
-
This compound (Sigma-Aldrich, CAS: 285979-71-7)[7]
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual primary stock solutions.
-
Working Standard Mixture (10 µg/mL): Combine appropriate volumes of the primary stock solutions and dilute with methanol to create a mixed working standard solution.
-
Internal Standard Working Solution (1 µg/mL): Dilute the primary stock solution of this compound with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with a 50:50 mixture of acetonitrile and water. The concentration range should be appropriate for the expected analyte concentrations in the samples (e.g., 1 to 1000 nmol/L for choline).[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.
Sample Preparation
Critical Consideration: Sample collection, storage, and preparation procedures are critical for accurate choline measurement, as choline concentrations can increase over time in improperly stored samples.[9][10]
3.3.1. Plasma Sample Preparation
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% acetonitrile with 10 mM ammonium formate).
3.3.2. Tissue Sample Preparation
-
Accurately weigh approximately 20 mg of frozen tissue.
-
Add 400 µL of a methanol/chloroform mixture (2:1, v/v) and 10 µL of the internal standard working solution.[12]
-
Homogenize the tissue using a bead beater or a similar homogenizer.
-
Incubate the homogenate at -20°C overnight (approximately 15 hours) to ensure complete protein precipitation and lipid extraction.[12]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
3.4.1. Liquid Chromatography
-
Column: A HILIC column (e.g., Syncronis HILIC, 1.7 µm, 50 x 2.1 mm) is recommended for the retention of these polar compounds.[13]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient elution from high organic to increasing aqueous mobile phase is typically used. For example:
-
0-0.5 min: 95% B
-
0.5-3.0 min: 95% to 50% B
-
3.0-3.1 min: 50% to 95% B
-
3.1-5.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3.4.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The MRM transitions for each analyte and the internal standard need to be optimized. The following are representative transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Choline | 104.1 | 60.1 |
| Choline-d9 (IS) | 113.1 | 69.1 |
| Acetylcholine | 146.1 | 87.1 |
| Betaine | 118.1 | 59.1 |
| Phosphocholine | 184.1 | 104.1 |
Data Analysis and Validation
Quantification
Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically applied. The concentration of the analytes in the unknown samples is then calculated from their peak area ratios using the regression equation.
Method Validation
The analytical method should be validated according to the FDA or ICH guidelines for bioanalytical method validation.[14][15][16][17] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed using QC samples. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Calibration Curve: The linearity of the calibration curve should be demonstrated over the expected concentration range.
-
Sensitivity: The LLOQ should be determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analytes should be evaluated.
-
Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be established.
Experimental Workflow Diagram
Caption: Quantitative Analysis Workflow.
Conclusion
The described HILIC-LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific platform for the quantitative analysis of choline and its key metabolites in biological samples. This methodology is well-suited for high-throughput applications in clinical and preclinical research, enabling a deeper understanding of the role of choline metabolism in health and disease.
References
-
Shimadzu Corporation. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. Retrieved from [Link]
-
Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294. Retrieved from [Link]
-
Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry, 74(18), 4734–4740. Retrieved from [Link]
-
Kirsch, S. H., Herrmann, W., & Obeid, R. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(32), 3338–3344. Retrieved from [Link]
-
Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry, 74(18), 4734–4740. Retrieved from [Link]
-
Kirsch, S. H., Herrmann, W., & Obeid, R. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(32), 3338–3344. Retrieved from [Link]
-
Ye, W., & Lunte, S. M. (2002). Internal standard method for the measurement of choline and acetylcholine by capillary electrophoresis with electrochemical detection. Journal of Chromatography B, 776(2), 239–246. Retrieved from [Link]
-
Yue, B., Pattison, E., Roberts, W. L., & Rockwood, A. L. (2008). Choline in Whole Blood and Plasma: Sample Preparation and Stability. Clinical Chemistry, 54(8), 1417–1420. Retrieved from [Link]
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National Institutes of Health. (2022). Choline - Health Professional Fact Sheet. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Singh, A., Kumar, P., Kumar, D., & Kumar, S. (2018). Quantitative Determination of Betaine, Choline, Acetylcholine, and 20-Hydroxyecdysone Simultaneously from Atriplex Species by UHPLC-UV-MS. Planta Medica, 84(12/13), 933–940. Retrieved from [Link]
-
Inazu, M. (2019). Choline metabolic pathway. ResearchGate. Retrieved from [Link]
-
Linus Pauling Institute, Oregon State University. (n.d.). Choline. Retrieved from [Link]
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Yue, B., Pattison, E., Roberts, W. L., & Rockwood, A. L. (2008). Choline in whole blood and plasma: sample preparation and stability. Clinical Chemistry, 54(8), 1417–1420. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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Tsikas, D. (2021). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. ResearchGate. Retrieved from [Link]
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Hart, N., Obeid, R., & Stangl, G. I. (2021). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition, 60(7), 3847–3859. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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Sanchez-Lopez, E., & Cid-Diaz, T. (2023). Choline in immunity: a key regulator of immune cell activation and function. Frontiers in Immunology, 14, 1216884. Retrieved from [Link]
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Topic: A Robust Sample Preparation Protocol for the Quantification of Choline in Biological Matrices using Choline bromide-trimethyl-d9
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in bioanalysis and metabolomics.
Abstract
Choline is an essential nutrient critical for neurotransmitter synthesis, cell membrane integrity, and lipid metabolism.[1][2] Accurate quantification of choline in biological matrices such as plasma and serum is fundamental for research in neuroscience, nutrition, and disease pathology. This application note details a robust and reliable sample preparation protocol for the analysis of choline using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs Choline bromide-trimethyl-d9, a stable isotope-labeled internal standard, to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural losses.[3][4] The protocol is centered around a straightforward protein precipitation (PPT) workflow, optimized for high-throughput bioanalytical applications.
Scientific Principle: The Imperative of Stable Isotope Dilution
Quantitative bioanalysis by mass spectrometry is susceptible to variations arising from two primary sources: inconsistent sample recovery during extraction and matrix-induced signal suppression or enhancement during ionization. The principle of stable isotope dilution (SID) is the gold standard to overcome these challenges.[3]
This compound is an ideal internal standard (IS) for choline analysis. It is chemically identical to the endogenous analyte but contains nine deuterium atoms in place of hydrogen on the trimethylammonium group, resulting in a mass shift of +9 Daltons.[5]
Causality Behind Using a Deuterated Internal Standard:
-
Co-elution and Identical Behavior: The IS co-elutes chromatographically with the native analyte and exhibits nearly identical extraction recovery and ionization efficiency.
-
Correction for Matrix Effects: Any interference from complex biological components (salts, lipids, proteins) that affects the choline signal will affect the IS signal to the same degree.[4]
-
Compensation for Sample Loss: By introducing the IS at the very beginning of the sample preparation workflow, any loss of analyte during protein precipitation, centrifugation, or transfer steps is mirrored by a proportional loss of the IS.[3][6]
The final concentration is determined by the ratio of the analyte's mass spectrometer response to the IS's response, providing a highly accurate and precise measurement independent of the aforementioned variables.
Materials, Reagents, and Equipment
Table 1: Required Materials and Reagents
| Item | Description / Recommended Grade |
| Internal Standard | This compound (CAS: 285979-71-7)[5][7] |
| Analyte Standard | Choline Bromide or Choline Chloride (Purity ≥98%) |
| Biological Matrix | Human Plasma (K2-EDTA), Serum, or Tissue Homogenate |
| Protein Precipitation Solvent | Acetonitrile (LC-MS Grade) |
| Aqueous Solvent | Ultrapure Water (18.2 MΩ·cm) |
| Mobile Phase Additives | Formic Acid or Ammonium Formate (LC-MS Grade) |
| Equipment | Analytical Balance, Calibrated Pipettes, Vortex Mixer |
| Refrigerated Centrifuge (capable of >10,000 x g) | |
| 1.5 mL or 2.0 mL Microcentrifuge Tubes | |
| LC-MS/MS System with Electrospray Ionization (ESI) |
Experimental Protocol: Protein Precipitation Workflow
This protocol is optimized for a 100 µL plasma or serum sample. Volumes can be scaled as needed, maintaining the solvent-to-sample ratio.
Preparation of Standards and Working Solutions
Accurate preparation of stock and working solutions is critical for quantitative accuracy.
Table 2: Preparation of Stock and Working Solutions
| Solution Name | Preparation Steps | Final Concentration | Storage Conditions |
|---|---|---|---|
| Choline Stock (1 mg/mL) | Accurately weigh ~10 mg of Choline Bromide. Dissolve in 10 mL of ultrapure water. | 1 mg/mL | -20°C (up to 6 months) |
| IS Stock (1 mg/mL) | Accurately weigh ~1 mg of this compound. Dissolve in 1 mL of ultrapure water. | 1 mg/mL | -20°C (up to 6 months) |
| Calibration Standards | Perform serial dilutions of the Choline Stock in ultrapure water to create a series of calibration standards (e.g., 0.1 to 100 µg/mL). | Varies | Prepare fresh or store at 4°C for short-term use. |
| IS Working Solution | Dilute the IS Stock in ice-cold acetonitrile to a final concentration of 50 ng/mL. | 50 ng/mL | Prepare fresh daily and keep on ice. |
Sample Preparation Workflow Diagram
Caption: Workflow for choline extraction via protein precipitation.
Step-by-Step Methodology
-
Sample Thawing: Thaw biological samples, calibration standards, and quality control (QC) samples on ice to prevent degradation. Once thawed, vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Protein Precipitation and IS Addition: Add 300 µL of the ice-cold Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube.
-
Scientist's Note (Causality): Using a 3:1 ratio of organic solvent to aqueous sample is highly effective for precipitating the majority of proteins, which can otherwise interfere with analysis.[8] Acetonitrile is often preferred over methanol as it tends to produce a cleaner, more compact protein pellet.[9]
-
-
Vortexing: Immediately cap the tubes and vortex vigorously for 30 seconds. This step ensures thorough mixing and complete denaturation of proteins.
-
Incubation: Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Scientist's Note (Experience): A tight, well-defined pellet is crucial. If the pellet is loose, consider increasing the centrifugation time or force. A loose pellet risks being drawn up during the supernatant transfer, which can clog LC columns and contaminate the MS source.
-
-
Supernatant Transfer: Carefully aspirate approximately 250 µL of the clear supernatant without disturbing the protein pellet and transfer it into an LC autosampler vial.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, researchers must assess key bioanalytical method validation parameters according to regulatory guidelines (e.g., FDA or EMA).
-
Recovery: The efficiency of the extraction process should be evaluated. This is done by comparing the analyte response in a pre-spiked sample (where the analyte is added before extraction) to a post-spiked sample (where the analyte is added to the supernatant from a blank matrix after extraction). A consistent recovery of 94% to 114% has been demonstrated for similar methods.[10]
-
Matrix Effect: Assess the impact of co-eluting, undetected matrix components on analyte ionization. This is typically measured by comparing the analyte response in a post-spiked sample to the response of a neat standard solution. The IS-normalized matrix factor should be close to 1.0.
-
Precision and Accuracy: Analyze replicate QC samples at multiple concentration levels (low, medium, high) on different days to determine intra- and inter-assay precision (%CV) and accuracy (%Bias). For choline analysis, precision values of <6% have been achieved.[10]
-
Stability: Evaluate the stability of choline in the biological matrix under various conditions, including several freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10]
Example Analytical Conditions
Choline is a highly polar, small molecule that is poorly retained on traditional reversed-phase (C18) columns.[11] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation.[12][13]
Table 3: Typical LC-MS/MS Parameters for Choline Analysis
| Parameter | Example Condition |
|---|---|
| LC Column | HILIC Column (e.g., Silica, Zwitterionic) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Choline) | Q1: 104.1 m/z -> Q3: 60.1 m/z[14] |
| MRM Transition (IS) | Q1: 113.1 m/z -> Q3: 69.1 m/z |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the sample preparation of choline from biological matrices. The use of a simple yet effective protein precipitation technique, combined with a stable isotope-labeled internal standard (this compound), ensures high-quality data suitable for demanding research and regulated bioanalytical environments. The detailed rationale behind each step and the inclusion of method validation considerations empower scientists to implement this protocol with confidence, achieving accurate and reproducible results.
References
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- Polasky, D. A., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research.
- Wang, Z., et al. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. PubMed.
- Shimadzu.
- Carnevale, G., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
- Georgieva, M., et al. (2025).
- Waters Corporation.
- Brooks, M. A. (1991). Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode. Pharmaceutical Research.
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- Georgieva, M., et al. (2025).
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- Demin, K., et al. (2021). High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Analysis of Choline and Acetylcholine using a Syncronis HILIC 1.7 µm Column.
- BenchChem. (2025). Application Notes and Protocols for the Use of Deuterated Trimethylazanium as an Internal Standard.
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- ECHEMI. CHOLINE-D9 BROMIDE (N,N,N-TRIMETHYL-D9) Formula.
- Griffith, C., & Marsden, J. T. (2009). Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry. PubMed.
- Sigma-Aldrich. Choline bromide-(trimethyl-d9)
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- Potter, P. E., et al. (1995). Extraction of acetylcholine and choline from physiological solutions for analysis by HPLC. Journal of Pharmacological and Toxicological Methods.
- Phillips, M. M. (2012). Analytical Approaches to Determination of Total Choline in Foods and Dietary Supplements. Analytical and Bioanalytical Chemistry.
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- Sigma-Aldrich. Choline chloride-(trimethyl-d9)
- Cayman Chemical. Choline-d9 (chloride) (CAS Number: 61037-86-3).
- LGC Standards. Choline-d9 Bromide (N,N,N-trimethyl-d9).
- ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Cambridge Isotope Laboratories, Inc. Choline chloride (trimethyl-D₉, 98%).
- Wang, Y., et al. (2019). Green Choline Amino Acid Ionic Liquid Aqueous Two-Phase Extraction Coupled with HPLC for Analysis Sunset Yellow in Beverages. Food Analytical Methods.
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Application Notes and Protocols for Tracing Choline Metabolism In Vivo Using Choline Bromide-trimethyl-d9
Introduction: Unraveling the Dynamics of Choline Metabolism with Stable Isotope Tracing
Choline, an essential nutrient, is a cornerstone of cellular function, playing a pivotal role in the synthesis of phospholipids vital for cell membrane integrity, such as phosphatidylcholine and sphingomyelin.[1] It is also the precursor to the neurotransmitter acetylcholine, crucial for memory, mood, and muscle control, and participates in lipid transport and metabolism.[1] The metabolic pathways of choline are complex and interconnected, involving its conversion to betaine, which serves as a critical methyl donor in one-carbon metabolism.[2] Dysregulation of choline metabolism has been implicated in a range of pathologies, including liver disease, neurological disorders, and cancer.[3][4]
Stable isotope tracing has emerged as a powerful technique to dynamically investigate metabolic pathways in vivo.[5] By introducing a nutrient labeled with a stable, non-radioactive isotope, researchers can track its journey through various metabolic conversions.[5] Choline bromide-trimethyl-d9 (d9-choline), in which the nine hydrogen atoms of the three methyl groups on the nitrogen atom are replaced with deuterium, is an excellent tracer for this purpose. The significant mass shift of +9 Daltons allows for clear differentiation from its endogenous, unlabeled (d0) counterpart using mass spectrometry, enabling precise quantification of its uptake and metabolic fate.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of d9-choline for tracing choline metabolism in vivo. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
Part 1: The Principle of d9-Choline Tracing and its Metabolic Fates
The core principle of using d9-choline is to introduce a labeled precursor into a biological system and monitor the appearance of the deuterium label in downstream metabolites over time. This allows for the assessment of metabolic flux through various pathways. Once administered, d9-choline enters the same metabolic pathways as endogenous choline.
The primary metabolic fates of choline include:
-
Phosphorylation: Choline is phosphorylated by choline kinase to form phosphocholine, the first committed step in the CDP-choline pathway for phosphatidylcholine synthesis.[7]
-
Oxidation: In the liver and kidneys, choline can be oxidized to betaine aldehyde and then to betaine. Betaine is a crucial methyl donor, participating in the remethylation of homocysteine to methionine.[2][8]
-
Acetylation: In cholinergic neurons, choline is acetylated by choline acetyltransferase to produce the neurotransmitter acetylcholine.
-
Gut Microbiota Metabolism: Gut bacteria can metabolize choline to trimethylamine (TMA), which is then absorbed and oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease.[4][9]
By measuring the isotopic enrichment in these key metabolites, researchers can gain insights into the activity of these pathways under various physiological and pathological conditions.
Sources
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- 4. Discovery and development of small molecule inhibitors of anaerobic microbial choline metabolism as potential therapeutics [dash.harvard.edu]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Choline Metabolism to the Proatherogenic Metabolite Trimethylamine Occurs Primarily in the Distal Colon Microbiome In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitation of Choline in Biological Matrices using Choline bromide-trimethyl-d9 by LC-MS/MS
Abstract
Choline is an essential nutrient vital for numerous biological functions, including neurotransmission, cell membrane signaling, and lipid transport.[1] Accurate quantification of choline in biological matrices is critical for pharmaceutical research, clinical diagnostics, and metabolic studies. This application note presents a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of choline in human plasma. The method employs Choline bromide-trimethyl-d9 (Choline-d9) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and mitigate matrix effects, adhering to the principles of isotope dilution mass spectrometry.[2][3] This protocol details a streamlined sample preparation procedure, optimized chromatographic conditions, and validated performance characteristics, making it suitable for large-scale clinical and preclinical studies.
Principle of the Method: Isotope Dilution Mass Spectrometry
The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS).[4] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Choline-d9—to the sample at the earliest stage of preparation.[3][5]
Causality Behind the Choice of a SIL-IS:
-
Physicochemical Similarity: Choline-d9 is chemically identical to endogenous choline, ensuring they co-elute during chromatography and exhibit the same ionization behavior in the mass spectrometer's source.
-
Correction for Variability: Any loss of analyte during sample extraction, or any suppression/enhancement of the signal due to the sample matrix, will affect both the analyte and the SIL-IS equally.
-
Enhanced Accuracy: By measuring the ratio of the native analyte's signal to the SIL-IS signal, the method effectively cancels out these sources of error, leading to highly accurate and precise quantification.[6] This is a self-validating system where the internal standard internally corrects for analytical variability.
The workflow is designed for high-throughput analysis, minimizing manual steps and enabling rapid processing of large sample batches.[7]
Materials and Instrumentation
Reagents and Chemicals
-
Choline Chloride (≥99% purity): Sigma-Aldrich
-
This compound (≥99% deuterated forms): LGC Standards, MedChemExpress[2][8]
-
Acetonitrile (LC-MS Grade): Fisher Scientific
-
Ammonium Acetate (≥99% purity): Sigma-Aldrich
-
Formic Acid (LC-MS Grade): Thermo Fisher Scientific
-
Ultrapure Water (18.2 MΩ·cm): Milli-Q® system
-
Drug-free Human Plasma (K2EDTA): BioIVT
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Data System: SCIEX Analyst® and MultiQuant™ software
Detailed Experimental Protocol
Preparation of Standards and Solutions
-
Choline Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of choline chloride in 10 mL of 50:50 acetonitrile:water.
-
Choline-d9 Internal Standard (IS) Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of 50:50 acetonitrile:water.
-
IS Working Solution (500 ng/mL): Dilute the IS stock solution in acetonitrile. This solution is used for protein precipitation.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the choline stock solution with drug-free human plasma to prepare calibration standards (e.g., 0.5–100 µM) and QC samples (Low, Mid, High concentrations).
Sample Preparation Protocol
This protocol is optimized for a 96-well plate format to maximize throughput.
-
Aliquot: Pipette 25 µL of standards, QCs, or unknown plasma samples into a 96-deep-well plate.
-
Precipitate & Spike: Add 100 µL of the IS Working Solution (500 ng/mL in acetonitrile) to each well.[5] The addition of a cold organic solvent serves to precipitate proteins while simultaneously introducing the internal standard.
-
Mix: Seal the plate and vortex for 2 minutes at medium speed to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 50 µL of the clear supernatant to a new 96-well plate for injection.
LC-MS/MS Analytical Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for robust retention and separation of the highly polar choline molecule.[9][10]
| LC Parameters | Setting |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 3.5 |
| MS Parameters | Setting |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| CAD Gas | 9 |
| MRM Transitions | Precursor Ion (Q1) |
| Choline (Analyte) | 104.1 |
| Choline-d9 (IS) | 113.2 |
Mechanistic Insight: The Multiple Reaction Monitoring (MRM) transition for choline (104.1 → 60.1) corresponds to the fragmentation of the parent ion into its characteristic trimethylamine fragment. The +9 Da mass shift in the Choline-d9 internal standard is observed in both the precursor and product ions, ensuring high specificity and freedom from isotopic crosstalk.
Method Validation & Performance
The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[11][12] Key performance metrics are summarized below.
| Validation Parameter | Result | FDA Acceptance Criteria |
| Linearity (Range) | 0.5 – 100 µM (r² > 0.998) | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (% Bias) | Within ±8.5% | ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | <7.2% | ≤15% CV (≤20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | 0.5 µM | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Matrix Effect (%CV) | <10% | CV of IS-normalized matrix factor ≤15% |
| Recovery | 92-103% | Consistent and reproducible |
| Stability (Freeze/Thaw) | Stable for 3 cycles | ≤15% change from baseline |
Trustworthiness through Self-Validation: The low matrix effect and high recovery demonstrate the effectiveness of the simple protein precipitation and the corrective power of the Choline-d9 internal standard. The method consistently meets the stringent requirements for regulated bioanalysis.[13]
Application & Field-Proven Insights
This method was successfully applied to a cohort study of 500 human plasma samples. The high-throughput nature of the 96-well plate preparation and the short 3.5-minute LC runtime allowed for the entire batch to be analyzed in under 36 hours.
Expert Insights & Troubleshooting:
-
Sample Handling: Choline levels can be affected by preanalytical variables like the choice of anticoagulant and storage time.[14] For optimal results, use EDTA plasma and process or freeze samples promptly after collection.
-
Phospholipid Contamination: Choline is a constituent of phospholipids (e.g., phosphatidylcholine). Inefficient protein precipitation can lead to in-source fragmentation of these lipids, artificially inflating choline levels. The described method of rapid precipitation with a high volume of acetonitrile is effective at minimizing this interference.
-
HILIC Column Care: HILIC columns require proper equilibration and conditioning to ensure reproducible retention times. Always follow the manufacturer's guidelines.
Conclusion
This application note provides a complete, validated, high-throughput LC-MS/MS protocol for the quantitative analysis of choline in human plasma. The use of this compound as an internal standard, combined with a streamlined sample preparation and rapid HILIC separation, delivers a method that is accurate, precise, and robust. This methodology is ideally suited for large-scale research in drug development, clinical diagnostics, and nutritional science, where reliable biomarker data is paramount.
References
-
Griffith, C., & Marsden, J. T. (2009). Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 46(Pt 6), 514–518. [Link]
-
Koc, H., & Mar, M. H. (2013). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Analytical and Bioanalytical Chemistry, 405(23), 7487–7498. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Shimadzu Corporation. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Retrieved from [Link]
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Yuan, C., et al. (2012). Choline in whole blood and plasma: sample preparation and stability. Clinical Chemistry, 58(7), 1146–1152. [Link]
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Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. MAPAN-Journal of Metrology Society of India, 25, 135-164. [Link]
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U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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De Leenheer, A. P., & Thienpont, L. M. (1992). Applications of isotope dilution-mass spectrometry in clinical chemistry, pharmacokinetics, and toxicology. Mass spectrometry reviews, 11(4), 249-307. [Link]
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Godzien, J., et al. (2022). High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum. Journal of Proteome Research, 21(11), 2829-2838. [Link]
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Choline bromide-trimethyl-d9 in clinical chemistry assays
Application Notes & Protocols
Topic: Choline bromide-trimethyl-d9 in Clinical Chemistry Assays Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Choline and the Imperative for Accurate Quantification
Choline, a water-soluble essential nutrient, is fundamental to numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes through phospholipids like phosphatidylcholine, and hepatic lipid transport.[1] Given its central role in health, choline and its metabolites are increasingly recognized as significant biomarkers for various pathological conditions, including cardiovascular disease and neurological disorders.[2][3][4]
However, the accurate quantification of choline in complex biological matrices such as human plasma presents significant analytical challenges. Sample collection, preparation, and storage procedures are critical variables that can impact measurement accuracy.[4] Furthermore, the inherent complexity of plasma can lead to matrix effects, such as ion suppression or enhancement, during analysis by mass spectrometry, compromising the reliability of the results.[5][6]
To overcome these obstacles, the stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has become the gold standard. This approach utilizes a stable isotope-labeled internal standard (SIL-IS), which is chemically and physically almost identical to the analyte of interest.[7] Choline bromide-(trimethyl-d9) is the ideal SIL-IS for choline quantification. By adding a known concentration of this deuterated standard to samples at the earliest stage of preparation, it co-elutes with the endogenous choline and experiences the same extraction inefficiencies and matrix effects, thereby providing a reliable basis for accurate correction and precise quantification.[8][9]
This document provides a comprehensive guide to the principles and protocols for using Choline bromide-(trimethyl-d9) in clinical chemistry assays, focusing on a validated LC-MS/MS method for quantifying choline in human plasma.
The Gold Standard: Why a Deuterated Internal Standard is Essential
In quantitative bioanalysis, an internal standard (IS) is added to samples, calibrators, and quality controls to correct for variability during sample processing and instrumental analysis.[7] While a structural analog can sometimes be used, a stable isotope-labeled internal standard is universally considered the most robust choice, particularly for LC-MS/MS applications.[7][10][11]
Here’s why Choline bromide-(trimethyl-d9) is superior:
-
Near-Identical Physicochemical Properties: Deuterium substitution results in a molecule that is chemically identical to choline.[5] This ensures it has the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[9] This co-elution is critical for compensating for matrix effects that occur at a specific point in the chromatographic run.[8][9]
-
Correction for Matrix Effects: Complex biological samples like plasma contain numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as matrix effect.[6] Because the SIL-IS behaves identically to the analyte during ionization, any suppression or enhancement of the signal will affect both compounds proportionally.[5][6] The ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate quantification even with signal fluctuation.
-
Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation and filtration, analyte loss is often unavoidable. The SIL-IS, having been added at the beginning, will be lost at the same rate as the endogenous analyte. This allows the final measured ratio to accurately reflect the initial concentration of the analyte in the sample.[5][6]
The diagram below illustrates how a SIL-IS corrects for analytical variability.
Caption: Workflow for SIL-IS correction in bioanalysis.
Physicochemical Properties of Choline bromide-(trimethyl-d9)
A high-quality internal standard must have high chemical and isotopic purity to ensure reliable results.[5]
| Property | Value | Reference |
| Chemical Name | 2-hydroxyethyl-tris(trideuteriomethyl)azanium;bromide | [12] |
| CAS Number | 285979-71-7 | [12][13][14] |
| Molecular Formula | C₅D₉H₅NO · Br | [12] |
| Molecular Weight | 193.13 g/mol | [13] |
| Isotopic Purity | ≥98 atom % D | [13][15] |
| Form | Solid | [13] |
| Mass Shift | M+9 | [13] |
Application Protocol: Quantification of Choline in Human Plasma by LC-MS/MS
This protocol describes a robust and high-throughput method for the simultaneous determination of choline in human plasma using Choline bromide-(trimethyl-d9) as the internal standard.[16]
Principle of the Assay
A fixed amount of Choline bromide-(trimethyl-d9) internal standard is added to plasma samples, calibrators, and quality controls. Proteins are precipitated with acetonitrile, and the supernatant is separated using Hydrophilic Interaction Chromatography (HILIC). The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of choline to its deuterated internal standard.
Materials and Reagents
-
Analytes: Choline Chloride (Sigma-Aldrich)
-
Internal Standard: Choline bromide-(trimethyl-d9) (Sigma-Aldrich, CAS: 285979-71-7)[13][15]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Mobile Phase Additives: Ammonium Formate (Sigma-Aldrich)
-
Matrix: Pooled Human Plasma (EDTA anticoagulant recommended)[4]
-
Labware: 1.5 mL microcentrifuge tubes, autosampler vials
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A HILIC column (e.g., Silica, Z-HILIC) is recommended for good retention and separation of the highly polar choline.[17]
Detailed Step-by-Step Protocol
3.1. Preparation of Stock Solutions, Calibrators, and QCs
-
Choline Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in water/methanol (80:20, v/v).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Choline bromide-(trimethyl-d9) in water/methanol (80:20, v/v).
-
IS Working Solution (e.g., 10 µmol/L): Dilute the IS stock solution in acetonitrile. This will also serve as the protein precipitation solvent. The optimal concentration should ensure a robust signal without causing detector saturation.
-
Calibration Standards: Prepare a series of working solutions by serially diluting the choline stock solution. Spike these into the pooled human plasma to create calibration standards with a concentration range relevant to physiological levels (e.g., 1-50 µmol/L).
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels (low, medium, high).
3.2. Sample Preparation (Protein Precipitation)
The sample preparation process is designed to be simple and efficient, making it suitable for high-throughput analysis.[16]
Caption: Sample preparation workflow.
3.3. LC-MS/MS Method Parameters
-
Rationale for HILIC: Choline is a small, polar quaternary amine that is poorly retained on traditional reversed-phase columns. HILIC provides excellent retention and separation for such compounds.[17]
-
Rationale for ESI+: Choline contains a permanently charged quaternary ammonium group, making it ideal for detection in positive ion electrospray ionization (ESI+) mode.
Table 1: Suggested Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 15 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 0-1 min, 15% A; 1-3 min, 15-50% A; 3-3.1 min, 50-15% A; 3.1-5 min, 15% A |
Table 2: Suggested Mass Spectrometry Conditions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Choline | 104.1 | 60.1 | 100 | 20 |
| Choline-d9 (IS) | 113.1 | 69.1 | 100 | 20 |
Note: These parameters should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Integrate the peak areas for both the choline and Choline-d9 MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Choline) / (Peak Area of Choline-d9).
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Use a linear regression with 1/x or 1/x² weighting.
-
Determine the concentration of choline in the unknown samples and QCs by interpolating their PAR values from the calibration curve.
Method Validation Insights
A robust bioanalytical method requires thorough validation according to international guidelines. The use of Choline bromide-(trimethyl-d9) is key to meeting these stringent requirements.
Table 3: Typical Method Validation Acceptance Criteria & Performance
| Parameter | Acceptance Criteria | Typical Performance with Choline-d9 |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | < 15% | < 6%[18] |
| Inter-day Precision (%CV) | < 15% | < 6%[18] |
| Accuracy (% Bias) | Within ±15% | < 15%[18] |
| Freeze-Thaw Stability | Stable for ≥ 3 cycles | Stable for up to 8 cycles[18] |
| Extraction Recovery | Consistent & reproducible | > 85% and consistent between analyte and IS |
The excellent precision and accuracy are directly attributable to the ability of the deuterated internal standard to compensate for analytical variability.[8][18]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Inappropriate column chemistry; mobile phase pH. | Ensure use of a HILIC column. Optimize mobile phase additives (e.g., ammonium formate).[17] |
| High Variability (%CV) | Inconsistent sample preparation; IS not added early enough. | Add IS working solution (in acetonitrile) as the first step in sample prep. Ensure thorough vortexing. |
| No/Low Signal | MS source is dirty; incorrect MRM transitions. | Clean and tune the mass spectrometer. Optimize precursor/product ions via direct infusion of standards. |
| IS and Analyte do not Co-elute | Isotopic effect (rare with D9); incorrect IS. | A mass shift of +9 on the trimethyl group minimizes any potential for chromatographic isotopic effects. Verify the identity and purity of the IS. |
Conclusion
Choline bromide-(trimethyl-d9) is an indispensable tool for the accurate and precise quantification of choline in clinical chemistry assays. As a stable isotope-labeled internal standard, it co-elutes with the analyte and effectively compensates for sample loss, matrix effects, and instrument variability.[5][9] The implementation of the LC-MS/MS protocol detailed here, which is centered on the use of Choline bromide-(trimethyl-d9), provides researchers, scientists, and drug development professionals with a robust, reliable, and high-throughput method. This enables the generation of high-quality data essential for advancing our understanding of choline's role in health and disease.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- AptoChem. Deuterated internal standards and bioanalysis.
- BenchChem. (2025). A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope.
- Wang, Z., et al. (2015). Rapid LC-MRM-MS assay for simultaneous quantification of choline, betaine, trimethylamine, trimethylamine N-oxide, and creatinine in human plasma and urine. Electrophoresis, 36(15), 1830-1837.
- Shimadzu Corporation. 01-00238-EN Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparati.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).
- Shimadzu Corporation. Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Yuan, C., et al. (2013). Choline in whole blood and plasma: sample preparation and stability. Clinical Chemistry, 59(11), 1648-1651.
- Li, W., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(28), 3021-3026.
- Jemal, M., & Xia, Y. Q. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 20(6), 1051-1056.
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- Sigma-Aldrich. Choline bromide-(trimethyl-d9) D 98atom 285979-71-7.
- LGC Standards. Choline-d9 Bromide (N,N,N-trimethyl-d9).
- Sigma-Aldrich. Choline bromide-(trimethyl-d9) D 98atom 285979-71-7.
- TRC. Buy Online CAS Number 285979-71-7 - Choline-d9 Bromide (N,N,N-trimethyl-d9).
- Cayman Chemical. Choline-d9 (chloride) (CAS Number: 61037-86-3).
- Agilent Technologies. (n.d.). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS.
- Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286-294.
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Application Note: Quantitative Analysis of Choline in Human Plasma by Stable Isotope Dilution LC-MS/MS
Introduction: The Significance of Choline Quantification
Choline is an essential, water-soluble nutrient critical for numerous physiological processes.[1] It serves as a precursor for the synthesis of phospholipids like phosphatidylcholine and sphingomyelin, which are fundamental components of all cell membranes, ensuring their structural integrity and function.[2][3][4] Furthermore, choline is indispensable for the production of acetylcholine, a key neurotransmitter that governs memory, mood, muscle control, and other nervous system functions.[1][3][5] Its roles also extend to lipid metabolism and transport, modulating gene expression, and early brain development.[1][2][3]
Given its central role in health, accurately quantifying choline levels in biological matrices is vital for:
-
Nutritional Science: Assessing dietary requirements and the effects of deficiency or supplementation.
-
Clinical Diagnostics: Investigating its role as a potential biomarker in liver disease (e.g., nonalcoholic fatty liver disease, NAFLD), neurological disorders like Alzheimer's disease, and cardiovascular conditions.[3]
-
Drug Development: Evaluating the impact of new chemical entities on choline metabolism and cholinergic pathways.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its superior sensitivity, selectivity, and speed. When combined with the stable isotope dilution (SID) technique, it provides the highest level of accuracy and precision for quantifying endogenous molecules like choline in complex biological samples. This application note provides a detailed, field-proven protocol for the robust quantification of choline in human plasma using Choline bromide-trimethyl-d9 as an internal standard.
Principle of the Method: Stable Isotope Dilution (SID)
Stable Isotope Dilution is a powerful analytical technique for quantification that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the sample preparation process.[6][7] This labeled compound, known as the internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).
The Causality Behind Using a Stable Isotope-Labeled Internal Standard:
The core principle of SID is that the analyte and the IS behave identically during every step of sample preparation and analysis—including extraction, derivatization, and ionization.[8][9] Any sample loss or variation that affects the analyte will affect the IS to the exact same degree. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio. Therefore, the ratio of the analytical signal from the native analyte to that of the stable isotope-labeled internal standard is used for quantification.[6][9] This ratio remains constant regardless of sample loss, effectively correcting for:
-
Variability in Sample Recovery: Incomplete extraction from the matrix.
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample during ionization.
-
Instrumental Drift: Fluctuations in MS detector response over time.
This compound is the ideal IS for this assay. The nine deuterium atoms on the trimethylamino group give it a mass increase of 9 Daltons compared to native choline. This mass difference is large enough to prevent isotopic crosstalk but does not significantly alter its chemical or chromatographic properties, ensuring it co-elutes with and behaves identically to native choline.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: Choline Chloride (Sigma-Aldrich), this compound (Sigma-Aldrich, Cambridge Isotope Laboratories).[10]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Ammonium Formate (LC-MS Grade).
-
Water: Deionized water, 18.2 MΩ·cm or greater.
-
Biological Matrix: Drug-free human plasma (EDTA anticoagulant recommended).[11][12][13]
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, precision pipettes.
Instrumentation
-
LC System: UPLC/UHPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP series, Waters Xevo TQ series, Agilent 6400 series) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as an Atlantis HIL-IC Silica column (100 x 2.1 mm, 3 µm).[12]
Preparation of Standards and Solutions
-
Choline Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Choline Chloride and dissolve in 10 mL of 50:50 Methanol:Water to obtain a final concentration of 1 mg/mL of choline base.
-
Choline-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the choline stock using this compound.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 Methanol:Water.
-
Calibration Standards (0.5 - 20 µM): Prepare a set of calibration standards by spiking appropriate volumes of the choline working solutions into drug-free human plasma.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, high) from a separate stock weighing.
-
IS Spiking Solution (10 µM): Dilute the IS stock solution in Acetonitrile to a final concentration of 10 µM. This will be used as the protein precipitation solvent.
Sample Preparation Protocol
-
Thaw: Thaw plasma samples, calibrators, and QCs on ice to prevent degradation.[14]
-
Aliquot: Pipette 50 µL of plasma (sample, calibrator, or QC) into a clean 1.5 mL microcentrifuge tube.
-
Precipitate & Spike: Add 200 µL of the cold (4°C) IS Spiking Solution (10 µM Choline-d9 in Acetonitrile) to each tube. The addition of a 3-4 fold excess of organic solvent ensures efficient protein precipitation.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Accurate quantification requires optimized chromatographic separation and mass spectrometric detection. The following tables provide a validated starting point.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| LC Column | Atlantis HILIC Silica (100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Elution Mode | Isocratic |
| Composition | 75% Mobile Phase B |
| Column Temp | 30 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4500 V |
| Source Temp | 500 °C |
| Analyte | Q1 Mass (m/z) |
| Choline | 104.1 |
| Choline-d9 (IS) | 113.1 |
Note: Q1/Q3 masses and collision energies are instrument-dependent and should be optimized. The transition for choline (104.1 -> 60.1) corresponds to the fragmentation of the parent ion to the trimethylamine fragment.[12][15]
Data Analysis and Method Validation
Data Processing
-
Integration: Integrate the chromatographic peaks for the Choline and Choline-d9 MRM transitions.
-
Ratio Calculation: Determine the peak area ratio (Analyte Peak Area / IS Peak Area) for all standards, QCs, and unknown samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically appropriate.
-
Quantification: Determine the concentration of choline in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Assay Validation and Acceptance Criteria
For use in regulated studies, the method must be validated according to guidelines from regulatory bodies like the FDA.[16][17] The validation assesses the method's reliability and performance.[18]
| Table 3: Key Validation Parameters and Typical Acceptance Criteria | |
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Mean concentration of QCs and calibrants should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (%CV) for QC replicates should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |
| Matrix Effect | Assessed to ensure that plasma constituents do not interfere with quantification. |
| Stability | Analyte stability is confirmed under various conditions: freeze-thaw cycles, bench-top, and long-term storage.[11] |
This guidance is a summary. Refer to the complete FDA Bioanalytical Method Validation Guidance for Industry for comprehensive requirements.[16][19]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No/Low Signal for Analyte & IS | MS source is dirty or not optimized. Leak in the LC system. Incorrect MRM transitions. | Clean and tune the mass spectrometer. Check for leaks and proper mobile phase flow. Verify analyte and IS fragmentation parameters. |
| High Background Noise | Contaminated mobile phase, solvent lines, or column. | Use fresh, high-purity solvents. Flush the LC system and column. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation. Mismatch between sample solvent and mobile phase. | Replace the analytical column. Ensure the final sample solvent is compatible with the HILIC mobile phase (high organic). |
| High Variability in Results (%CV > 15%) | Inconsistent sample preparation (pipetting errors). Incomplete protein precipitation. Autosampler injection issues. | Review pipetting technique. Ensure thorough vortexing and use of cold precipitation solvent. Check autosampler for bubbles and proper function. |
Conclusion
This application note details a robust and reliable stable isotope dilution LC-MS/MS method for the quantification of choline in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variability in sample recovery. The described protocol, from sample preparation to data analysis, provides a validated framework suitable for clinical research and regulated bioanalysis, enabling researchers to confidently measure this vital nutrient.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Pen-Pan, C., et al. (2023). Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule. MDPI. [Link]
-
Wikipedia. Choline. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Yue, B., et al. (2008). Choline in whole blood and plasma: sample preparation and stability. PubMed. [Link]
-
Shimadzu. Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
National Institutes of Health. (2022). Choline - Health Professional Fact Sheet. [Link]
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Derbyshire, E., & Obeid, R. (2020). Choline: Dietary Requirements and Role in Brain Development. PMC - NIH. [Link]
-
Walle, G. (2023). What Is Choline? An Essential Nutrient With Many Benefits. Healthline. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Yue, B., et al. (2008). Choline in Whole Blood and Plasma: Sample Preparation and Stability. SciSpace. [Link]
-
Yue, B., et al. (2008). Choline in Whole Blood and Plasma: Sample Preparation and Stability. ResearchGate. [Link]
-
Shimadzu. (2019). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. [Link]
-
Wang, T., et al. (2013). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. PubMed. [Link]
-
Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. [Link]
-
Colas, M., et al. (2021). High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method. PubMed. [Link]
-
Britannica. Isotope dilution. [Link]
-
Fiveable. Principles of mass spectrometry. [Link]
-
U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]
-
Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]
-
Pharmaffiliates. Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). [Link]
-
PubChem - NIH. This compound. [Link]
Sources
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Troubleshooting & Optimization
Stability issues with Choline bromide-trimethyl-d9 in solution
Technical Support Center: Choline Bromide-trimethyl-d9
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling and stability of this compound solutions.
Q1: My freshly prepared aqueous solution of this compound has developed a yellow or brownish tint. What is causing this discoloration and is the solution still usable?
A1: Discoloration is a primary indicator of degradation. Choline and its salts are susceptible to degradation, particularly in neutral to alkaline aqueous solutions.[1] The color change is often due to the formation of acetaldehyde from the breakdown of the choline molecule.[2][3] This acetaldehyde can then undergo sequential aldol condensations to produce colored polymers.[2][3]
Another contributing factor can be oxidation.[2] The usability of the solution depends on your application. For non-critical applications, it might be acceptable. However, for quantitative analyses like LC-MS, where it is often used as an internal standard, the presence of degradants will compromise the accuracy of your results.[4][5] We strongly recommend preparing a fresh solution if discoloration is observed.
Q2: What is the best solvent for preparing a stable stock solution of this compound?
A2: The choice of solvent is critical for maximizing stability. While Choline bromide is soluble in water, aqueous solutions are where degradation is most frequently observed.
-
Recommended Primary Solvents: For long-term stability, consider preparing stock solutions in anhydrous solvents such as high-purity methanol or ethanol.
-
Aqueous Solutions: If your experimental protocol requires an aqueous solution, it is best to prepare it fresh from a solid or a non-aqueous stock just before use. If you must use an aqueous buffer, ensure the pH is slightly acidic (pH 4-6), as choline exhibits greater stability in this range. Avoid alkaline conditions, which can accelerate degradation.[6][7][8]
Q3: How should I store my solid this compound and its solutions to prevent degradation?
A3: Proper storage is paramount for extending the shelf-life of both the solid compound and its solutions. Choline salts are often hygroscopic, meaning they readily absorb moisture from the air, which can initiate degradation even in the solid state.
The following table summarizes the recommended storage conditions:
| Form | Temperature | Conditions | Rationale |
| Solid Compound | +2°C to +8°C[9] | Desiccated, protected from light[9], under inert gas if possible.[10] | Minimizes moisture absorption and thermal degradation. |
| Stock Solution (Non-Aqueous) | -20°C or -80°C | Tightly sealed vials, away from light. | Low temperature significantly slows chemical degradation pathways. |
| Aqueous Solution (Working) | -20°C (Short-term, <1 month) or -80°C (Longer-term, up to 6 months)[4] | Sealed, single-use aliquots. | Prevents repeated freeze-thaw cycles which can introduce moisture and oxygen, accelerating degradation. |
Q4: I am using this compound as an internal standard for LC-MS and I'm observing unexpected peaks or a drifting response. Is this related to stability?
A4: Yes, this is a classic sign of in-solution instability. The appearance of new peaks can correspond to degradation products such as trimethylamine (TMA) or acetaldehyde.[11][12] A drifting instrument response (either increasing or decreasing signal for your standard) over the course of an analytical run suggests that the compound is degrading in the autosampler.
This can be exacerbated by the mobile phase composition (if it has a high pH), the temperature of the autosampler, and the length of the analytical queue.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for diagnosing and resolving more complex stability issues.
Guide 1: Troubleshooting Inconsistent Quantitative Results
Scenario: You are performing a quantitative analysis using this compound as an internal standard. Your calibration curve is non-linear, or your quality control (QC) samples are failing, showing high variability.
Causality: Inconsistent degradation of the internal standard across calibrators, QCs, and unknown samples is a likely cause. This can happen if solutions are prepared at different times, stored under varying conditions, or sit in the autosampler for different durations.
Caption: Workflow for diagnosing inconsistent quantitative results.
-
Preparation: Prepare a fresh set of calibration standards and QC samples.
-
Initial Analysis: Immediately inject the lowest and highest concentration standards and one mid-range QC sample. Record the peak areas.
-
Incubation: Leave the remaining samples in the autosampler at its set temperature for a prolonged period (e.g., 12-24 hours).
-
Final Analysis: Re-inject the same low, high, and mid-QC samples.
-
Evaluation: Compare the peak areas from the initial and final analyses. A significant change (>15%) in the peak area of this compound indicates instability under your current autosampler and mobile phase conditions.
Guide 2: Investigating Degradation Pathways
Scenario: You need to confirm if your this compound is degrading and identify the potential byproducts.
Causality: Choline can degrade via several pathways. The most common in a laboratory setting (non-enzymatic) is oxidation to betaine aldehyde and subsequent products, or cleavage into smaller molecules like trimethylamine (TMA).[13]
Caption: Simplified chemical degradation pathways of choline in solution.
This protocol provides a starting point for detecting common choline degradants.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of your this compound in water.
-
Artificially degrade a portion of this solution by adjusting the pH to 10 with ammonium hydroxide and letting it stand at room temperature for 4-6 hours. This will serve as a positive control for degradation.
-
Prepare your experimental sample solution as usual.
-
-
Chromatographic Conditions:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as it provides excellent retention for polar compounds like choline and its metabolites.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradient to a lower percentage to elute the polar analytes.
-
-
Mass Spectrometry Detection:
-
Use positive ion electrospray ionization (ESI+).
-
Monitor for the following mass-to-charge ratios (m/z) in a Selected Ion Monitoring (SIM) or MRM experiment:
-
Choline-d9: m/z 113.2
-
Trimethylamine (TMA)-d9: m/z 69.2 (TMA is volatile and may be difficult to detect without derivatization).
-
Betaine-d9: m/z 127.2
-
-
By comparing the chromatograms of your fresh, artificially degraded, and experimental samples, you can identify the presence of degradation products and confirm instability.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Darensbourg, D. J., et al. (2020). Choline Halide-Based Deep Eutectic Solvents as Biocompatible Catalysts for the Alternating Copolymerization of Epoxides and Cyclic Anhydrides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Teng, C. C., & Chiu, Y. Y. (2014). Stabilized choline solutions and methods for preparing the same. U.S.
-
Tripathi, M. M., & Sastry, V. (2015). Choline Chloride Aqueous Solution: A Thermophysical Study. ResearchGate. Retrieved from [Link]
-
Mena, E., et al. (2019). Reaction pathway for the biological degradation of choline. ResearchGate. Retrieved from [Link]
-
Jouyban, A., et al. (2023). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH. PubMed. Retrieved from [Link]
- Golini, P., & Babiskin, J. (1993). Stabilization of choline and its derivatives against discoloration. U.S.
-
Sereda, O., et al. (2023). Electrochemical Evaluation of Choline Bromide-Based Electrolyte for Hybrid Supercapacitors. MDPI. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2023). New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Thibodeaux, C. J., & Balskus, E. P. (2012). Converging on a mechanism for choline degradation. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2023). New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix. PMC. Retrieved from [Link]
-
Maugeri, Z., et al. (2022). Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Li, Z., et al. (2020). Phase Behavior of Aqueous Biphasic Systems with Choline Alkanoate Ionic Liquids and Phosphate Solutions: The Influence of pH. MDPI. Retrieved from [Link]
-
Zulkefli, S. N. A., & Muhammad, N. (2019). Choline Hydroxide Based Deep Eutectic Solvent for Dissolving Cellulose. ResearchGate. Retrieved from [Link]
-
Craciun, G., & Balskus, E. P. (2012). Converging on a mechanism for choline degradation. ResearchGate. Retrieved from [Link]
- Teng, C. C., & Chiu, Y. Y. (2020). Stabilized choline solutions and methods for preparing the same.
-
Yu, A., et al. (2016). The properties of choline chloride-based deep eutectic solvents and their performance in the dissolution of cellulose. BioResources. Retrieved from [Link]
-
Parekh, T., et al. (2024). Choline degradation in Paracoccus denitrificans: identification of sources of formaldehyde. Journal of Bacteriology. Retrieved from [Link]
-
Kim, J. H., et al. (2019). Effects of Choline Chloride, Copper Sulfate and Zinc Oxide on Long-Term Stabilization of Microencapsulated Vitamins in Premixes for Weanling Piglets. Animals (Basel). Retrieved from [Link]
-
Neves, C. M. S. S., et al. (2015). Influence of Choline Chloride on the Phase Equilibria and Partition Performance of Polymer/Polymer Aqueous Biphasic Systems. MDPI. Retrieved from [Link]
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Potential degradation pathways of Choline bromide-trimethyl-d9
Welcome to the technical support center for Choline bromide-trimethyl-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the potential degradation of this isotopically labeled compound. As a deuterated internal standard, maintaining the stability and integrity of this compound is paramount for accurate quantification in mass spectrometry-based assays.[1][2]
Understanding the Stability of this compound
This compound, a quaternary ammonium salt, is a deuterated analog of choline bromide.[3][4][5] While generally stable, its stability can be influenced by various factors during sample preparation, storage, and analysis. Understanding the potential degradation pathways is crucial for mitigating these issues and ensuring data quality. Aqueous solutions of choline are generally stable, but the compound can slowly break down.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary abiotic degradation pathways for this compound?
A1: The primary abiotic degradation pathways for this compound are influenced by temperature, pH, and the presence of strong nucleophiles.
-
Thermal Decomposition: At elevated temperatures, choline salts can undergo decomposition. For instance, choline chloride, a related salt, decomposes before melting under standard heating rates.[7][8] While the bromide salt may have different thermal properties, high temperatures should generally be avoided. The decomposition of choline can lead to the formation of trimethylamine (TMA) and ethylene glycol.[6]
-
Hofmann Elimination: Under strongly basic conditions (high pH), quaternary ammonium hydroxides can undergo Hofmann elimination. While choline bromide is not a hydroxide salt, a sufficiently high pH could potentially lead to the formation of trimethylamine-d9 and ethylene glycol.
-
Nucleophilic Substitution (SN2): The bromide ion can act as a nucleophile, attacking one of the deuterated methyl groups and displacing trimethylamine-d9. This is a potential concern, particularly in non-polar solvents where the bromide ion is more reactive. A similar decomposition has been observed for choline chloride in deep eutectic solvents, leading to the formation of chloromethane and dimethylaminoethanol at room temperature.[9]
Q2: Can this compound degrade under acidic conditions?
A2: Choline and its salts are generally stable under mild acidic conditions. However, harsh acidic conditions, especially when combined with heat, can promote hydrolysis of choline esters if they are present as impurities or if the choline itself is part of a larger molecule like phosphatidylcholine.[10] For choline bromide itself, strong acid hydrolysis is less of a direct degradation pathway compared to basic conditions.
Q3: Are there any known enzymatic or microbial degradation pathways for choline that could affect my experiments?
A3: Yes, if your experimental system involves biological matrices, enzymatic and microbial degradation are significant considerations.
-
Enzymatic Degradation: In biological systems, choline can be metabolized by several enzymes.[11][12] For instance, choline can be oxidized to betaine or acetylated to form acetylcholine.[12][13] More directly, some bacteria possess the enzyme choline TMA-lyase, which cleaves choline into trimethylamine (TMA) and acetaldehyde.[14][15] This could lead to the formation of trimethylamine-d9 in your samples.
-
Microbial Degradation: Gut microbes are well-known for their ability to degrade choline to TMA.[14][16] If your samples (e.g., fecal or gut content) are not properly handled and stored, microbial activity can lead to the degradation of this compound.
Q4: I'm observing a loss of my this compound signal during LC-MS analysis. What could be the cause?
A4: Signal loss can be due to several factors, including but not limited to degradation.
-
Adsorption: Quaternary ammonium compounds can adsorb to glass and plastic surfaces, especially at low concentrations. Consider using silanized glassware or polypropylene tubes.
-
Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of this compound in the mass spectrometer source. Optimize your chromatographic separation to minimize this effect.
-
In-source Fragmentation/Decomposition: The conditions in the mass spectrometer's ion source (e.g., temperature, voltage) can sometimes induce fragmentation or decomposition. This might manifest as a weaker parent ion and the appearance of fragment ions.
-
Degradation: As discussed in the previous questions, degradation during sample preparation or storage is a primary suspect. Review your protocols for exposure to high temperatures, extreme pH, or potential microbial contamination.
Troubleshooting Guide: Investigating Unexpected Degradation
This section provides a systematic approach to identifying the source of this compound degradation in your experimental workflow.
Scenario: You observe a new peak in your chromatogram with a mass corresponding to trimethylamine-d9, and a concurrent decrease in the this compound peak area.
This suggests a degradation pathway that cleaves the C-N bond. The following protocol will help you perform a forced degradation study to pinpoint the cause.
Experimental Protocol: Forced Degradation Study
Objective: To identify the conditions (acidic, basic, oxidative, thermal, photolytic) that cause the degradation of this compound into trimethylamine-d9.
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS system with a suitable column for polar compounds (e.g., HILIC)[10]
Procedure:
-
Preparation of Test Samples:
-
Acidic Stress: To 100 µL of the stock solution, add 900 µL of 0.1 M HCl.
-
Basic Stress: To 100 µL of the stock solution, add 900 µL of 0.1 M NaOH.
-
Oxidative Stress: To 100 µL of the stock solution, add 900 µL of 3% H₂O₂.
-
Thermal Stress (Neutral): To 100 µL of the stock solution, add 900 µL of water.
-
Control: To 100 µL of the stock solution, add 900 µL of 50:50 methanol:water.
-
-
Incubation:
-
Incubate the "Thermal Stress" sample at 60°C for 24 hours.
-
Incubate the "Acidic Stress," "Basic Stress," and "Oxidative Stress" samples at room temperature for 24 hours.
-
Store the "Control" sample at 4°C.
-
-
Sample Neutralization and Dilution (for Acidic and Basic Samples):
-
After incubation, neutralize the "Acidic Stress" sample with an appropriate amount of 0.1 M NaOH.
-
Neutralize the "Basic Stress" sample with an appropriate amount of 0.1 M HCl.
-
Dilute all samples 1:10 with the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze all samples by LC-MS.
-
Monitor for the parent ion of this compound and the potential degradant, trimethylamine-d9.
-
Data Interpretation:
| Condition | Expected Outcome if Degradation Occurs | Potential Degradation Pathway |
| Acidic Stress | Minimal to no degradation expected. | Hydrolysis (unlikely for the parent compound) |
| Basic Stress | Significant decrease in Choline-d9, increase in Trimethylamine-d9. | Hofmann-like elimination |
| Oxidative Stress | Potential for some degradation, but less likely to be the primary pathway to TMA-d9. | Oxidation of the hydroxyl group |
| Thermal Stress | Decrease in Choline-d9, increase in Trimethylamine-d9. | Thermal decomposition |
| Control | No significant degradation. | - |
By comparing the chromatograms from the stressed samples to the control, you can identify the conditions that lead to the formation of trimethylamine-d9. This information is critical for modifying your experimental procedures to ensure the stability of your internal standard.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways of this compound
Caption: Potential chemical and biological degradation pathways of this compound.
Troubleshooting Workflow for Suspected Degradation
Caption: A systematic workflow for troubleshooting suspected degradation of this compound.
References
-
Wikipedia. (n.d.). Choline. Retrieved from [Link]
-
Tittmann, K. (2012). Converging on a mechanism for choline degradation. PNAS, 109(52), 21156–21157. [Link]
-
Koc, H., & Mar, M.-H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry, 74(19), 4734–4740. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Phillips, M. M. (2012). Analytical approaches to determination of total choline in foods and dietary supplements. Analytical and Bioanalytical Chemistry, 403(6), 1533–1540. [Link]
-
Li, Z., & Vance, D. E. (2008). Thematic Review Series: Glycerolipids. Thematic Review Series: Glycerolipids. Journal of Lipid Research, 49(6), 1187–1194. [Link]
- Hanahan, D. J. (1952). The enzymatic degradation of phosphatidyl choline in diethyl ether. Journal of Biological Chemistry, 195(1), 199–206.
-
Blusztajn, J. K., & Liscovitch, M. (1989). Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry. Analytical Biochemistry, 180(1), 85–90. [Link]
-
Li, X., et al. (2024). Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers. Frontiers in Bioscience-Landmark, 29(5), 182. [Link]
-
Kennedy, E. P. (2020). Phospholipase D and Choline Metabolism. The FASEB Journal, 34(S1), 1–1. [Link]
-
Koc, H., & Mar, M.-H. (2002). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Choline metabolic pathway. Retrieved from [Link]
-
Craciun, S., & Balskus, E. P. (2012). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme. PNAS, 109(52), 21307–21312. [Link]
-
Li, X., et al. (2025). Mechanistic Insights into Choline Degradation Catalyzed by the Choline Trimethylamine-Lyase CutC. The Journal of Physical Chemistry B, 129(22), 5481–5490. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
Al-Kuraishy, H. M., et al. (2023). The Importance of Gut Microbiota on Choline Metabolism in Neurodegenerative Diseases. Nutrients, 15(21), 4562. [Link]
-
BioPharm International. (2015). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
IVT Network. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ScienceDirect. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Retrieved from [Link]
- Google Patents. (n.d.). CN104535516A - Total choline measurement method.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ScienceDirect. (2020). Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. Retrieved from [Link]
-
National Institutes of Health. (2023). Choline chloride-based deep eutectic solvent as an inhibitor of metalloproteases (collagenase and elastase) in cosmetic formulation. Retrieved from [Link]
-
National Institutes of Health. (2023). New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix. Retrieved from [Link]
-
National Institutes of Health. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for the biological degradation of choline. Retrieved from [Link]
-
ChemRxiv. (2023). Defying Decomposition: The Curious Case of Choline Chloride. Retrieved from [Link]
-
Myers, D. K. (1952). Effect of salt on the hydrolysis of acetylcholine by cholinesterases. Archives of Biochemistry and Biophysics, 37(2), 469–487. [Link]
-
ResearchGate. (2023). Defying decomposition: the curious case of choline chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of choline salts. Retrieved from [Link]
-
National Institutes of Health. (2024). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. Retrieved from [Link]
-
Rico, J. E., et al. (2024). Abomasal Infusion of Deuterium-Labeled Choline Confirms that Choline is a Methyl Donor in Gestating and Lactating Holstein Dairy Cattle. The Journal of Nutrition. [Link]
-
ChemRxiv. (2023). Defying Decomposition: The Curious Case of Choline Chloride. Retrieved from [Link]
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Common interferences in mass spectrometry with Choline bromide-trimethyl-d9
Welcome, Researchers and Scientists, to your dedicated resource for troubleshooting mass spectrometry analysis involving Choline bromide-trimethyl-d9. As a stable isotope-labeled internal standard (SIL-IS), Choline-d9 is critical for achieving accurate quantification in complex matrices. However, its analysis is not without challenges.
This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple procedural lists. It delves into the causality of common interferences and provides robust, self-validating protocols to diagnose and resolve them. Our goal is to empower you with the expertise to ensure the integrity and accuracy of your data.
Quick-Find FAQs
Q1: What is this compound and why is it used as an internal standard?
This compound is a form of choline where the nine hydrogen atoms on the three methyl groups attached to the nitrogen have been replaced with deuterium.[1] This isotopic labeling increases its mass by nine daltons (M+9) compared to endogenous choline. It is used as an internal standard in mass spectrometry-based quantification because it is chemically identical to the analyte (unlabeled choline) and thus behaves similarly during sample extraction, chromatographic separation, and ionization.[2] Its different mass allows the mass spectrometer to distinguish it from the endogenous analyte, enabling correction for matrix effects and variations in sample processing.
Q2: What are the most common categories of interference in choline analysis?
The most prevalent interferences can be broadly categorized as:
-
Matrix Effects: Primarily ion suppression, where co-eluting components from the biological matrix (like phospholipids) hinder the ionization of the analyte and internal standard.[3][4]
-
Isobaric Interferences: When other molecules in the sample have the same nominal mass-to-charge ratio (m/z) as choline or Choline-d9, leading to artificially high signals.[5][6]
-
Isotopic Crosstalk: Signal contribution from the natural isotopes of unlabeled choline into the mass channel of Choline-d9, or vice-versa, which can affect accuracy, especially at low concentrations.
In-Depth Troubleshooting Guides
Issue 1: Poor Signal Intensity & Ion Suppression
Q: My signal for both choline and Choline-d9 is weak and inconsistent, especially in plasma/tissue samples. What is causing this, and how can I fix it?
A: The Culprit: Matrix-Induced Ion Suppression
This is the most common issue when analyzing biological samples.[7] Your analyte and internal standard are likely co-eluting with high concentrations of endogenous matrix components, particularly phospholipids. In electrospray ionization (ESI), all molecules in a droplet compete for charge as the solvent evaporates.[3] Abundant, easily ionized molecules like phospholipids can monopolize the ionization process, suppressing the signal of your target analytes.[4]
The Logic of the Fix: The solution involves either separating the interferences from your analyte chromatographically or removing them during sample preparation.
Troubleshooting Workflow: Diagnosing and Mitigating Ion Suppression
This workflow provides a systematic approach to identifying and resolving signal suppression issues.
Caption: A decision-tree workflow for troubleshooting poor signal intensity.
Protocol 1: Post-Column Infusion to Visualize Ion Suppression
Objective: To identify regions in your chromatogram where matrix effects are most severe.
Methodology:
-
Setup: Use a T-junction to connect a syringe pump to your LC flow path between the analytical column and the mass spectrometer inlet.
-
Infusion Solution: Prepare a solution of your analyte and Choline-d9 in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).
-
Execution:
-
Start the LC gradient without any injection.
-
Once the system is equilibrated, begin infusing the analyte/IS solution at a low, constant flow rate (e.g., 10 µL/min). You should see a stable signal baseline for your analyte and IS MRM transitions.
-
Inject a blank matrix sample (an extract of a sample that does not contain the analyte).
-
-
Analysis: Monitor the signal for your infused compounds. Any dips or instability in the baseline correspond to retention times where matrix components are eluting and causing ion suppression. If your analyte's retention time aligns with a major dip, you've confirmed the problem.
Issue 2: Inaccurate Quantification from Isobaric Interference
Q: My results for Choline-d9 seem artificially high and variable in certain samples. Could something else be contributing to the signal?
A: The Challenge of Isobaric Interferences
Yes, this is a distinct possibility, especially in lipid-rich samples. Isobaric interferences are compounds that have the same nominal mass as your analyte or internal standard.[6] A common interferent for choline and its isotopes are phosphatidylcholines (PCs).[8]
-
Mechanism: In positive ion mode, PCs can form adducts with sodium ([M+Na]+) or potassium ([M+K]+). In negative ion mode, they can form adducts with mobile phase modifiers like formate or acetate.[9] Certain PC adducts can have an m/z value that is identical or very close to that of Choline-d9. For example, a sodiated PC species might be detected in the same mass window as your deuterated standard.[5]
-
Consequence: If an isobaric PC co-elutes with Choline-d9, the mass spectrometer will detect both, leading to an overestimation of the internal standard's area. This artificially deflates the calculated concentration of your endogenous analyte, leading to inaccurate results.
The Logic of the Fix: The key is to differentiate the internal standard from the isobaric interference. This can be achieved through higher-resolution mass analysis, better chromatographic separation, or by using more specific MS/MS transitions.
Troubleshooting Workflow: Deconvoluting Isobaric Interferences
This diagram illustrates the process of identifying and resolving isobaric peaks.
Sources
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- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 9. Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Choline bromide-trimethyl-d9 for Internal Standards
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Choline bromide-trimethyl-d9 as an internal standard (IS) in quantitative mass spectrometry assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an internal standard like this compound?
An internal standard is a compound of a known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—at the earliest stage of sample preparation.[1][2] Its primary purpose is to correct for analytical variability that can occur at multiple stages, including sample extraction, injection volume inconsistencies, and instrument response drift.[1][3][4] this compound is a stable isotope-labeled internal standard (SIL-IS), meaning it is chemically identical to the endogenous choline you are measuring, but its heavier isotopic composition makes it distinguishable by the mass spectrometer.[5][6] This near-identical chemical behavior ensures it accurately reflects and corrects for variations affecting the target analyte, a cornerstone for achieving accurate and precise quantification.[7][8]
Q2: I'm developing a new assay. What concentration of this compound should I start with?
There is no single correct starting concentration; it must be determined empirically for your specific application. The optimal concentration is dependent on several factors:
-
Expected Analyte Concentration: The IS response should be in a similar range to the analyte's response at the mid-point of your calibration curve.
-
Instrument Sensitivity: The chosen concentration must provide a robust and reproducible signal, well above the instrument's limit of detection.
-
Matrix Effects: The concentration should be low enough to avoid causing ion suppression of the target analyte.[9]
A common starting point for plasma or tissue analysis is to prepare a working solution that results in a final concentration of 1-10 µM in the injected sample.[10][11] However, this should be considered a preliminary range to be narrowed during optimization experiments.
Q3: How do I properly prepare and store my internal standard solutions?
Proper preparation and storage are critical for assay consistency. Follow this two-step process:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound.
-
Dissolve it in a high-purity solvent (e.g., methanol or deionized water) in a Class A volumetric flask.
-
Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store these aliquots at –20°C or –80°C for long-term stability.
-
-
Working Solution:
-
Prepare the working solution by diluting an aliquot of the stock solution with the solvent used for sample processing (e.g., the protein precipitation solvent).[12]
-
This solution should be prepared fresh for each analytical run to ensure its concentration is accurate and has not changed due to solvent evaporation.
-
Q4: Can the deuterated internal standard interfere with my analyte signal?
Yes, in two primary ways:
-
Ion Suppression: If the IS concentration is too high, it can compete with the analyte for ionization in the mass spectrometer's source, leading to a suppressed (lower) analyte signal.[13][14] This is a key parameter to assess during method development.
-
Isotopic Crosstalk: This occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa.[15][16] This can happen if the analyte contains naturally occurring heavy isotopes that overlap with the mass of the IS, or if the IS contains a small amount of the unlabeled analyte as an impurity.[17][18] Checking the certificate of analysis for isotopic purity is essential.[6]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to internal standard performance.
Issue 1: High Variability in Internal Standard Peak Area (>15% RSD)
-
Symptom: The peak area of this compound is inconsistent across samples in the same analytical run.[19][20]
-
Diagnostic Workflow:
Caption: Workflow to diagnose high internal standard variability.
-
Detailed Solutions:
-
Verify Pipetting: Inconsistent addition of the IS working solution is a frequent source of error. Ensure pipettes are calibrated and use a consistent technique for dispensing the IS into each sample.[21]
-
Evaluate Sample Preparation: Variability in protein precipitation or extraction efficiency can lead to inconsistent recovery of the IS. Ensure uniform mixing, incubation times, and centrifugation across all samples.[22]
-
Assess Matrix Effects: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement.[21] A more rigorous sample cleanup method, like solid-phase extraction (SPE), may be required to remove interfering components.
-
Issue 2: Analyte Signal Decreases as IS Concentration Increases
-
Symptom: During optimization, you observe that the peak area of endogenous choline is suppressed at higher concentrations of this compound.
-
Cause: This is a classic sign of ion suppression, where the high concentration of the IS saturates the ionization capacity of the electrospray source, preventing the analyte from being ionized efficiently.[13][23][24]
-
Solution: The primary solution is to perform a systematic optimization of the IS concentration, as detailed in the protocol below. The goal is to find the lowest concentration that provides a stable and robust IS signal without negatively impacting the analyte's signal.
Part 3: Experimental Protocols & Data Visualization
Protocol 1: Systematic Optimization of IS Concentration
Objective: To determine the optimal concentration of this compound that provides a reliable signal without causing ion suppression of the choline analyte.
Methodology:
-
Prepare Analyte Spikes: Create a set of samples by spiking a representative blank matrix (e.g., charcoal-stripped plasma) with a known concentration of choline, typically at the mid-point of the expected calibration curve range.
-
Prepare IS Working Solutions: Prepare a series of this compound working solutions at varying concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µM).
-
Combine and Process: For each IS concentration, add a fixed volume to an aliquot of the analyte-spiked matrix. Include a control sample containing only the choline spike (no IS). Process all samples using your standard extraction procedure.
-
LC-MS/MS Analysis: Inject all samples and acquire the data for both the analyte and the internal standard.
-
Data Evaluation:
-
Plot the absolute peak area of the choline analyte versus the concentration of the internal standard.
-
Simultaneously, plot the absolute peak area of the internal standard to ensure it provides a sufficient signal.
-
The optimal IS concentration is the highest concentration that does not cause a significant drop in the analyte's peak area.
-
Example Data & Interpretation:
| IS Concentration (µM) | Analyte Peak Area | IS Peak Area | % Change in Analyte Area (from Control) | Interpretation |
| 0 (Control) | 2,550,000 | N/A | 0% | Baseline analyte signal |
| 0.5 | 2,510,000 | 95,000 | -1.6% | No significant suppression |
| 1.0 | 2,570,000 | 198,000 | +0.8% | No significant suppression |
| 2.0 | 2,495,000 | 410,000 | -2.2% | No significant suppression, strong IS signal |
| 5.0 | 2,040,000 | 980,000 | -20.0% | Significant Suppression |
| 10.0 | 1,450,000 | 1,950,000 | -43.1% | Severe Suppression |
In this example, a concentration of 2.0 µM is optimal. It provides a robust signal for the internal standard without compromising the ionization of the analyte.
Visualization: IS Optimization Workflow
Caption: A step-by-step workflow for optimizing internal standard concentration.
References
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
-
Chemistry For Everyone. What Is An Internal Standard And Why Is It Used In LC-MS?. Available from: [Link]
-
Guo, K. Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. 2013;85(9):4443-4450. Available from: [Link]
-
Reddy, T., Kumar, A. Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 2017. Available from: [Link]
-
Stokvis, E., Rosing, H., Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. Available from: [Link]
-
Bioanalysis Zone. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Available from: [Link]
-
Guo, K. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. 2013. Available from: [Link]
-
Chromatography Forum. Purpose of Internal Standard?. Available from: [Link]
-
ResearchGate. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Available from: [Link]
-
Remane, D., Wissenbach, D.K., Meyer, M.R., Maurer, H.H. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures. Rapid Communications in Mass Spectrometry. 2010;24(7):859-867. Available from: [Link]
-
Bioanalysis Zone. Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Available from: [Link]
-
Han, X., Gross, R.W. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. 2012;53(8):1547-1558. Available from: [Link]
-
LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]
-
Stokvis, E., Rosing, H., Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. 2005. Available from: [Link]
-
Michel, V., et al. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. PubMed. 2012. Available from: [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC - NIH. 2022. Available from: [Link]
-
Acanthus Research. Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
-
Le, T.T., et al. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products. PubMed. 2020. Available from: [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]
-
Shimadzu. 01-00238-EN Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparati. Available from: [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
-
Akao, S., et al. LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods. 2021;10(1):128. Available from: [Link]
-
Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Available from: [Link]
-
ResearchGate. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Available from: [Link]
-
Liang, H.R., et al. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. 2003;33(3):351-357. Available from: [Link]
-
JoVE. Video: Internal Standards for Quantitative Analysis. Available from: [Link]
-
Reddit. How To Make a Internal Standard mix.... : r/massspectrometry. Available from: [Link]
-
Gaisl, T., et al. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. 2023;34(11):2519-2527. Available from: [Link]
-
Dolan, J.W. When Should an Internal Standard be Used?. LCGC International. 2009. Available from: [Link]
-
The Chemistry Blog. How To Make A Standard Solution. Available from: [Link]
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- 24. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Choline Bromide-trimethyl-d9
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Choline bromide-trimethyl-d9 as an internal standard. This guide is designed to provide you with field-proven insights and troubleshooting strategies to enhance the signal-to-noise (S/N) ratio in your analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and sample analysis.
The Foundational Role of this compound in Quantitative Analysis
This compound, a stable isotope-labeled (SIL) internal standard, is a powerful tool for improving the accuracy and precision of choline quantification.[1] By incorporating nine deuterium atoms in the trimethylamine group, its chemical and physical properties are nearly identical to the endogenous analyte, choline. This near-perfect mimicry is the cornerstone of its effectiveness. In LC-MS analysis, it co-elutes with the unlabeled choline, experiencing the same matrix effects (ion suppression or enhancement), extraction inefficiencies, and instrument variability.[2] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a more robust and reliable quantification with an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio for choline still low even when using this compound?
A1: While this compound is an excellent internal standard, a low S/N ratio can stem from several factors beyond its use. These can be broadly categorized into sample preparation, chromatographic conditions, and mass spectrometer settings. A systematic approach to troubleshooting is crucial. Start by ensuring your sample handling and preparation are optimized for choline stability, as improper procedures can lead to analyte degradation and increased background noise.[3]
Q2: What are the optimal storage and handling conditions for this compound to ensure its integrity?
A2: To maintain the isotopic and chemical purity of your this compound standard, it is critical to store it under appropriate conditions. Generally, it should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration at 2°C to 8°C is often recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions. Improper storage can potentially lead to degradation or contamination, compromising your experimental results.
Q3: Can the deuterium atoms on this compound undergo back-exchange with hydrogen?
A3: The deuterium labels on the trimethylamine group of this compound are on carbon atoms and are generally stable under typical analytical conditions.[4] However, hydrogen-deuterium (H/D) exchange can be a concern with deuterated standards, especially when the labels are on heteroatoms (like oxygen or nitrogen) or are in positions susceptible to enolization.[2] While less likely with this specific compound, it's good practice to avoid prolonged exposure to harsh acidic or basic conditions during sample preparation to minimize any potential for back-exchange, which could lead to inaccurate quantification.[4]
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This section provides a structured approach to identifying and resolving common issues that can lead to a poor signal-to-noise ratio when quantifying choline using its deuterated internal standard.
Issue 1: Inconsistent or Low Internal Standard Response
An unstable or weak signal from your this compound internal standard is a primary indicator of a problem that will directly impact the accuracy of your results.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Inaccurate Pipetting or Dilution | An incorrect concentration of the internal standard will lead to a consistently high or low response, or variability if pipetting is imprecise. | Verify the concentration of your stock and working solutions. Use calibrated pipettes and follow a consistent dilution scheme. |
| Sample Matrix Effects | Components in your biological matrix (e.g., salts, phospholipids) can co-elute with the internal standard and suppress its ionization in the mass spectrometer source. | Optimize your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5] |
| Degradation of Internal Standard | Choline can be susceptible to enzymatic or chemical degradation. Improper sample handling, such as prolonged storage at room temperature, can lead to loss of the internal standard.[3] | Keep samples on ice during preparation and process them as quickly as possible. For biological samples, consider the use of enzyme inhibitors. |
Issue 2: Poor Chromatographic Peak Shape and Resolution
Broad, tailing, or split peaks for choline and its internal standard will reduce the signal intensity relative to the baseline noise, thus lowering the S/N ratio.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Suboptimal Chromatographic Method | Choline is a highly polar, small molecule that is poorly retained on traditional reversed-phase (e.g., C18) columns, leading to poor peak shape and co-elution with other polar interferences. | Utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are specifically designed to retain and separate polar compounds like choline, resulting in sharper peaks and better resolution from matrix components.[6] |
| Incompatible Sample Solvent | Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and broadening. | The sample diluent should be compatible with the HILIC mobile phase, which is typically high in organic content. A common diluent is a mixture of isopropanol and acetonitrile with a small amount of formic acid.[7] |
| Column Contamination or Overloading | Buildup of matrix components on the column can degrade performance. Injecting too high a concentration of the analyte can also lead to peak distortion. | Use a guard column to protect your analytical column. Ensure your sample concentration is within the linear range of your calibration curve. |
Issue 3: Suboptimal Mass Spectrometry Detection
Even with perfect sample preparation and chromatography, incorrect mass spectrometer settings will result in a poor signal.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Incorrect MRM Transitions | Monitoring for the wrong precursor or product ions will result in no or very low signal. | Optimize the Multiple Reaction Monitoring (MRM) transitions for both choline and Choline-d9. The most common transitions are provided in the table below.[8][9] |
| Non-Optimized Source Parameters | The efficiency of ionization and ion transmission is highly dependent on parameters like capillary voltage, cone voltage, and gas flows. | Perform a systematic optimization of the MS source parameters. Infuse a standard solution of choline and its d9-labeled counterpart and adjust the settings to maximize the signal intensity. |
| Ion Suppression | As mentioned previously, co-eluting matrix components can interfere with the ionization process in the MS source, reducing the signal for your analyte and internal standard. | In addition to improving sample cleanup, chromatographic separation is key. A well-developed HILIC method can separate choline from many ion-suppressing phospholipids.[10] |
Quantitative Data and Protocols
Table 1: Recommended LC-MS/MS Parameters for Choline and Choline-d9 Analysis
| Parameter | Recommended Setting | Rationale |
| Chromatography Mode | HILIC[6][10] | Provides retention for the highly polar choline molecule, improving peak shape and resolution. |
| Column | Atlantis HILIC Silica, Syncronis HILIC[6][10] | These column chemistries have demonstrated good performance for choline analysis. |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer[11] | A typical HILIC mobile phase that is volatile and compatible with mass spectrometry. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Choline is a quaternary amine, which readily forms a positive ion in the ESI source. |
| MRM Transition (Choline) | m/z 104 -> 60[8][9] | This transition corresponds to the fragmentation of the choline precursor ion to a characteristic product ion. |
| MRM Transition (Choline-d9) | m/z 113 -> 69[8][9] | The +9 Da mass shift in both the precursor and product ions confirms the isotopic labeling. |
Experimental Protocol: Sample Preparation of Plasma for Choline Analysis
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Collection and Storage: Collect blood in EDTA-containing tubes. Process to plasma as soon as possible. Store plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.[3]
-
Internal Standard Spiking: To a 50 µL aliquot of plasma, add 10 µL of a this compound working solution (concentration should be optimized based on expected endogenous choline levels).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a well in a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for identifying potential sources of error.
Caption: A typical LC-MS/MS workflow for choline quantification.
Logical Relationships in Troubleshooting
A logical approach to troubleshooting can save significant time and resources.
Caption: A decision tree for troubleshooting low S/N ratio.
References
-
Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Retrieved from [Link]
- Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294.
-
Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Retrieved from [Link]
- Koc, H., Mar, M. H., Ranasinghe, A., Swenberg, J. A., & Zeisel, S. H. (2002). Choline in whole blood and plasma: sample preparation and stability. Analytical biochemistry, 309(2), 272–277.
- Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography-Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294.
-
ResearchGate. (n.d.). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Bio-Techne. (n.d.). Choline Assay Kit. Retrieved from [Link]
-
Shimadzu. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. Retrieved from [Link]
- van der Werf, M. J., et al. (2005). Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 19(6), 797–802.
Sources
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- 3. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. bevital.no [bevital.no]
- 9. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects with Choline bromide-trimethyl-d9
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This center is dedicated to addressing the challenges of matrix effects in LC-MS/MS analysis and providing expert guidance on the proper use of Choline bromide-trimethyl-d9 as a stable isotope-labeled internal standard. Here, you will find in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to ensure the accuracy and reproducibility of your quantitative data.
Section 1: The Fundamental Challenge: Understanding the Matrix Effect
Q1: What is the "matrix effect" in LC-MS/MS, and why is it a critical issue?
A1: The matrix effect is the alteration—either suppression or enhancement—of an analyte's ionization efficiency due to co-eluting, unobserved components within the sample matrix.[1][2][3] In practical terms, molecules such as salts, lipids, and proteins present in biological samples (e.g., plasma, tissue) can interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][3] This phenomenon poses a significant threat to data integrity in quantitative bioanalysis as it can lead to inaccurate and unreliable results.[2][4] The unpredictable nature of the matrix effect across different samples makes it an essential variable to control.
Caption: The mechanism of the matrix effect in LC-MS/MS.
Section 2: The Gold Standard Solution: Stable Isotope-Labeled Internal Standards
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound counteract matrix effects?
A2: An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences the same effects during analysis.[5] this compound is a SIL-IS for choline, meaning it is chemically identical to the analyte but with a different mass due to the deuterium labels.[6][7][8] This near-identical chemical behavior ensures that both the analyte and the internal standard co-elute from the LC column and are subjected to the same degree of ionization suppression or enhancement from the sample matrix.[9][10] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix effect is normalized, which significantly improves the accuracy and precision of quantification.[5]
Caption: The principle of internal standard correction for matrix effects.
Section 3: Troubleshooting Guide
This section provides systematic approaches to resolving common issues encountered when using this compound.
Q3: My internal standard signal is highly variable or completely absent in some samples. What are the likely causes and how do I fix it?
A3: Inconsistent or missing internal standard (IS) signal is a critical problem that invalidates quantitative results. Follow this troubleshooting protocol to identify and resolve the issue:
Step-by-Step Troubleshooting Protocol:
-
Confirm IS Addition:
-
Action: Meticulously review your sample preparation workflow. A common source of error is inconsistent pipetting or accidental omission of the IS in some samples.
-
Rationale: The IS must be present at a constant concentration across all standards, quality controls, and unknown samples for valid normalization.[11]
-
-
Evaluate IS Stability and Concentration:
-
Action: Prepare a fresh working solution of this compound from your stock and analyze it directly. Compare the signal to a previously prepared, properly stored aliquot.
-
Rationale: The IS may have degraded due to improper storage conditions (e.g., exposure to light or extreme temperatures). An incorrectly prepared working solution will also lead to signal inconsistencies.
-
-
Assess for Severe Matrix-Induced Signal Suppression:
-
Action: Conduct a post-extraction spike experiment. Prepare three sets of samples: (1) IS in a neat solution, (2) a blank matrix extract with the IS added after extraction, and (3) your problematic sample.
-
Rationale: This experiment isolates the matrix's effect on the IS signal.[12] A strong signal in the neat solution but a weak or absent signal in the post-extraction spike indicates severe ion suppression.
-
-
Verify LC-MS/MS Method Parameters:
-
Action: Ensure that the correct MRM transition for this compound is included in your acquisition method. Confirm that MS parameters like collision energy and source conditions are optimized for the deuterated standard.
-
Rationale: An incorrect MRM transition or suboptimal MS parameters can result in a weak or undetectable signal.
-
Caption: A troubleshooting workflow for inconsistent internal standard signals.
Q4: My calibration curve is non-linear (r² < 0.99) even though I'm using a SIL-IS. What could be the cause?
A4: While a SIL-IS corrects for many sources of variability, non-linearity in the calibration curve points to other potential issues.
Potential Causes and Recommended Actions:
| Potential Cause | Explanation | Recommended Action |
| Detector Saturation | At high analyte concentrations, the detector response may become non-linear, while the fixed-concentration IS remains in the linear range. This discrepancy can skew the response ratio.[13][14] | Narrow the calibration range or dilute high-concentration samples. Alternatively, consider using a less abundant product ion for the analyte to reduce signal intensity. |
| Isotopic Contribution | At very high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the signal in the IS's MRM channel, especially if the mass difference between the analyte and IS is small.[15] | Verify the isotopic purity of your this compound standard. Infuse the analyte and IS separately to check for any crosstalk between their respective MRM transitions. |
| Chromatographic Non-Co-elution | While unlikely for a SIL-IS, severe chromatographic issues can cause slight retention time shifts between the analyte and IS. If they are not perfectly co-eluting, they will not experience the identical matrix effect.[10] | Inspect peak shapes for fronting, tailing, or splitting. Ensure your LC method is robust and reproducible. |
| Inappropriate Regression Model | Standard linear regression assumes equal variance across the concentration range. If there is heteroscedasticity (uneven variance), a weighted regression model (e.g., 1/x or 1/x²) may be more appropriate.[16] | Re-process your data using a weighted linear regression. Most mass spectrometry software platforms offer this functionality. |
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the ideal concentration for my this compound internal standard?
A5: The optimal concentration of the internal standard should result in a signal intensity that is similar to the analyte's signal at a mid-point in your calibration curve. This ensures that both the analyte and the IS are within a comparable and linear response range of the detector, which provides the most accurate and precise ratio measurements.
Q6: Can I use this compound to quantify analytes other than choline?
A6: This is strongly discouraged. The effectiveness of a SIL-IS relies on its chemical and physical properties being nearly identical to the analyte of interest.[17] Using this compound for other analytes would violate this principle, as it would not co-elute and would not be subject to the same matrix effects, leading to inaccurate quantification.[9]
Q7: I'm working with a particularly "dirty" matrix like a tissue homogenate. Are there any additional precautions I should take?
A7: For complex matrices, even a high-quality SIL-IS may not be sufficient to overcome extreme matrix effects. In such cases, it is advisable to implement more rigorous sample preparation techniques to reduce the overall matrix load before analysis. Consider the following:
-
Solid-Phase Extraction (SPE): This technique can provide a much cleaner extract compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): This is effective for removing interfering lipids and other non-polar matrix components.
-
Sample Dilution: A straightforward yet often effective method to reduce the concentration of matrix components and mitigate their impact on ionization.
References
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- LGC Standards. (n.d.). Choline-d9 Bromide (N,N,N-trimethyl-d9).
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Chromatography Forum. (2007). [Question] Non-linear standard (calibrator) curves.
- Ma, Y., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.
- Grant, R. P. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC.
- Ni, A., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate.
- Cayman Chemical. (n.d.). Choline-d9 (chloride) (CAS Number: 61037-86-3).
- WelchLab. (2025). Are You Using The Internal Standard Method In A Right Way?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Dolan, J. W. (n.d.). When Should an Internal Standard be Used? LCGC International.
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?
- Li, W., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. NIH.
- Yarita, T., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate.
- Kumar, A., & Patel, D. (2015). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate.
- Pagliano, E., & Meija, J. (2021). A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards in mass spectrometry. NRC Publications Archive - Canada.ca.
- Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Buy Online CAS Number 285979-71-7 - TRC - Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 17. welchlab.com [welchlab.com]
Troubleshooting poor recovery of Choline bromide-trimethyl-d9
Guide: Troubleshooting Poor Recovery of Choline bromide-trimethyl-d9
Welcome to the technical support center for advanced analytical challenges. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to resolve issues encountered in the lab. This guide is dedicated to a common yet complex problem: the poor recovery of the internal standard, this compound (d9-choline).
Poor recovery of your internal standard invalidates the quantitative accuracy of your entire analytical run. This guide provides a structured, in-depth approach to diagnosing and resolving the root causes of d9-choline loss, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery for d9-choline?
A recovery rate between 85% and 115% is generally considered excellent for most bioanalytical methods.[1][2] Consistently falling below this range indicates a systematic issue that needs to be addressed.
Q2: My native (d0) choline recovery is acceptable, but my d9-choline recovery is low. Why?
While chemically similar, this scenario usually points to a problem with the internal standard itself rather than the overall method. The primary suspects are the integrity of your d9-choline stock solution (degradation, inaccurate concentration) or errors in the spiking process.
Q3: Could my d9-choline standard be degraded?
Yes. Choline and its deuterated analogs are susceptible to degradation if not stored correctly. They are hygroscopic and should be stored sealed and away from moisture, typically at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[3] Always prepare fresh working solutions regularly.
Q4: Where is the most likely step to lose d9-choline during my workflow?
The sample preparation and extraction stage is the most common source of loss. Choline is a small, highly polar quaternary ammonium compound, which makes it prone to incomplete extraction from complex matrices and adsorption to labware surfaces if the methodology is not optimized.
Systematic Troubleshooting Guide
Poor recovery is rarely due to a single factor. A systematic approach, from sample handling to data acquisition, is crucial. This guide is structured to follow a typical analytical workflow.
Pre-Analytical: Standard and Sample Integrity
Before investigating the method, verify the integrity of your starting materials.
-
Issue: Internal Standard (IS) Degradation
-
Causality: D9-choline chloride/bromide is a salt that can absorb moisture, leading to concentration inaccuracies. Improper storage temperature can also lead to degradation over time.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a new stock solution of d9-choline from the neat material.
-
Verify Solvent: Ensure the solvent used for the stock solution (e.g., methanol, water) is pure and free of contamination.
-
Check Storage: Confirm that both the neat material and prepared solutions are stored under the recommended conditions (-20°C or -80°C, desiccated).[3]
-
Compare Lots: If available, prepare a stock from a different manufacturing lot of d9-choline to rule out a faulty standard.
-
-
-
Issue: Inaccurate Spiking
-
Causality: An inaccurate or imprecise automated or manual pipette can deliver the wrong amount of IS to your samples, leading to consistently low or variable recovery.
-
Troubleshooting Steps:
-
Pipette Calibration: Verify the calibration of the pipette used for spiking the IS.
-
Spiking Volume: Ensure the volume of IS added is appropriate for the sample volume and that it is added consistently across all samples, blanks, and calibration standards. A common technique involves adding the IS in the initial protein precipitation solvent.[4]
-
-
Sample Preparation & Extraction
This stage presents the most significant challenges for a polar compound like choline.
-
Issue: Inefficient Protein Precipitation
-
Causality: For biological samples like plasma or serum, protein precipitation is a common and rapid cleanup method.[4] However, an incorrect solvent-to-sample ratio can result in incomplete protein removal, trapping d9-choline in the protein pellet.
-
Troubleshooting Steps:
-
Optimize Ratio: A widely validated ratio is 3 volumes of cold acetonitrile to 1 volume of plasma or serum.[4]
-
Ensure Thorough Mixing: Vortex samples vigorously immediately after adding the precipitation solvent to ensure a fine, flocculant precipitate.
-
Optimize Centrifugation: Ensure centrifugation speed and time (e.g., 5800g for 2 minutes) are sufficient to create a compact pellet.[4]
-
-
-
Issue: Poor Extraction from Complex Matrices
-
Causality: While protein precipitation works well for plasma, more complex matrices like tissue homogenates or food samples may require a more robust extraction. Choline can be present in both water-soluble forms and as part of phospholipids.
-
Troubleshooting Steps:
-
Consider HILIC-Compatible Extraction: A single-phase extraction using a mixture like chloroform/methanol/water (1:2:0.8) can effectively extract both polar choline metabolites and less polar phospholipids, simplifying the workflow for comprehensive analysis.[1][2]
-
Use Acidification: Adding a small amount of acid, such as 1% trifluoroacetic acid (TFA), to the extraction solvent can improve the recovery of quaternary amines by ensuring they remain protonated and soluble in the aqueous/polar phase.[5]
-
-
-
Issue: Adsorption to Surfaces
-
Causality: The permanent positive charge on the quaternary amine of choline makes it susceptible to ionic interaction with negative charges on surfaces, particularly the silanol groups on glass. This can lead to significant analyte loss.
-
Troubleshooting Steps:
-
Avoid Glass: Use polypropylene tubes and plates whenever possible.
-
Use Silanized Glassware: If glass is unavoidable, use silanized (deactivated) glassware to cap the active silanol groups.
-
Check pH: At neutral or acidic pH, surface adsorption to glass is more pronounced.
-
-
Chromatographic (LC) Analysis
The choice of chromatography is critical for retaining and separating a highly polar analyte like d9-choline.
-
Issue: Poor Retention and Peak Shape on Reversed-Phase (RP) Columns
-
Causality: D9-choline will not be well-retained on traditional C18 columns, often eluting in the void volume with other polar matrix components, leading to poor peak shape and significant ion suppression.
-
Troubleshooting Steps:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard and most effective technique for analyzing choline.[2][6] Use a HILIC column (e.g., silica, ZIC-pHILIC, or other amide/diol-based phases).[5][6]
-
Optimize HILIC Mobile Phase: HILIC separation relies on a high concentration of organic solvent (typically acetonitrile) with a small amount of aqueous buffer. A typical mobile phase composition is 80% acetonitrile with 20% aqueous ammonium formate or acetate buffer (e.g., 5-15 mM).[4][5]
-
-
Mass Spectrometry (MS) Detection
Low recovery can sometimes be misinterpreted as a low signal at the detector.
-
Issue: Ion Suppression
-
Causality: Co-eluting compounds from the sample matrix, especially salts and phospholipids, can compete with d9-choline for ionization in the electrospray source, reducing its signal intensity.
-
Troubleshooting Steps:
-
Improve Chromatography: The best defense against ion suppression is effective chromatographic separation. A well-optimized HILIC method will retain and separate d9-choline from the bulk of matrix interferences that elute early.
-
Optimize Sample Cleanup: If ion suppression persists, consider adding a solid-phase extraction (SPE) step with a mixed-mode or cation-exchange sorbent to remove interfering compounds.
-
-
-
Issue: Incorrect MS/MS Transition
-
Causality: Using an incorrect or suboptimal mass-to-charge ratio (m/z) for the precursor or product ion will result in a weak or non-existent signal.
-
Troubleshooting Steps:
-
Verify Transitions: Infuse a fresh d9-choline standard solution directly into the mass spectrometer to confirm the correct precursor ion and optimize the collision energy for the most intense product ion.
-
Common Transitions: The most common molecular transition for d9-choline is m/z 113 → m/z 69.[4]
-
-
Visualized Workflows and Protocols
To provide a practical framework, the following diagrams and protocols summarize the key decision-making and experimental processes.
Troubleshooting Logic Diagram
Caption: A systematic workflow for troubleshooting poor d9-choline recovery.
Validated Protocol: Protein Precipitation for Plasma/Serum
This protocol is adapted from established methods for the analysis of choline in plasma.[4]
| Step | Action | Details & Rationale |
| 1 | Sample Aliquot | Transfer 30 µL of plasma or serum sample into a 1.5 mL polypropylene microcentrifuge tube. |
| 2 | IS Spiking | Add 90 µL of cold acetonitrile containing the d9-choline internal standard (e.g., at 10 µmol/L). The 3:1 solvent-to-sample ratio ensures efficient protein precipitation. |
| 3 | Precipitation | Vortex the tube vigorously for 30 seconds. This creates a fine protein suspension, maximizing the surface area for extraction. |
| 4 | Centrifugation | Centrifuge at high speed (e.g., >5,000 x g) for 2-5 minutes at 4°C. This pellets the precipitated proteins, leaving the d9-choline in the supernatant. |
| 5 | Supernatant Transfer | Carefully transfer the supernatant to a new polypropylene tube or well plate for LC-MS/MS analysis. Avoid disturbing the protein pellet. |
| 6 | Injection | Inject the supernatant directly onto the HILIC-LC-MS/MS system. |
Recommended LC-MS/MS Parameters
The following table provides a starting point for method development, based on common practices in the field.
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (e.g., Silica, ZIC-pHILIC) | Provides necessary retention for the highly polar d9-choline.[5][6] |
| Mobile Phase A | 10-25 mM Ammonium Formate or Acetate in Water | Provides ions for ESI and acts as the strong eluting solvent. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode; high concentration is needed for retention. |
| Gradient | Start at high %B (e.g., 85-95%), decrease %B to elute. | A gradient elution ensures good peak shape and separation from interferences. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Choline contains a permanent positive charge, making it ideal for ESI+ detection. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| d9-Choline Transition | Precursor m/z 113 → Product m/z 69 | A common and robust transition for deuterated choline.[4] |
Sample Preparation Workflow Diagram
Caption: A standard protein precipitation workflow for d9-choline analysis.
References
-
Holm, P. I., Ueland, P. M., Kvalheim, G., & Lien, E. A. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294. [Link]
-
Brosien, K., Menger, M., Fobker, M., & Bune, A. (2023). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition. [Link]
-
Wang, Z., & Konat, G. W. (2013). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B, 911, 139-146. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Retrieved January 19, 2026, from [Link]
-
Shimadzu Corporation. (2012). Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method. Application News No. L429. [Link]
Sources
- 1. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bevital.no [bevital.no]
- 5. shimadzu.com [shimadzu.com]
- 6. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for Choline bromide-trimethyl-d9
Welcome to the technical support center for Choline bromide-trimethyl-d9. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the storage, handling, and troubleshooting of this deuterated compound. As Senior Application Scientists, we have compiled this information to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container, protected from light, and in a desiccated environment. For long-term storage, refrigeration at 2°C to 8°C is recommended.[1][2] Some suppliers suggest room temperature storage is also acceptable for shorter periods, provided the material is kept dry.[3]
Q2: Is this compound hygroscopic, and what precautions should I take?
Yes, choline salts are known to be extremely hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This can lead to the solid material becoming a paste, making accurate weighing and handling difficult.[4] It is imperative to handle the solid in a dry environment, such as a glovebox or a controlled humidity room.[6] If a controlled environment is not available, minimize the time the container is open to the atmosphere. Always use a desiccator for storage.
Q3: What is the recommended procedure for preparing stock solutions?
When preparing stock solutions, it is important to use anhydrous solvents to the extent possible, especially if the solution is to be stored. Based on data for the analogous choline chloride-d9, solubility can be expected in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS).[7] For quantitative applications, it is critical to accurately weigh the compound in a low-humidity environment before dissolution. After preparation, store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.
Q4: How should I handle the compound to avoid degradation and ensure isotopic purity?
The primary concern with deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment.[8][9] For this compound, the deuterium labels are on the methyl groups, which are generally stable. However, exposure to strongly acidic or basic conditions, or protic solvents (like water or methanol) during sample processing can facilitate this exchange.[8][9] Therefore, it is crucial to maintain neutral pH conditions where possible and use deuterated solvents for workup and purification if back-exchange is a concern.[5]
Troubleshooting Guide
This section provides solutions to specific issues that users may encounter during their experiments with this compound, particularly in the context of its use as an internal standard in mass spectrometry.
Issue 1: Inconsistent quantification and high variability in my LC-MS/MS assay.
-
Symptom: The area ratio of the analyte to the internal standard (this compound) is not consistent across replicate injections or batches.
-
Potential Cause 1: Inaccurate Pipetting of the Internal Standard. Due to the viscosity of some stock solution solvents (e.g., DMSO), pipetting errors can occur.
-
Solution: Ensure your pipette is calibrated and use reverse pipetting for viscous solutions. Pre-wet the pipette tip with the solution before dispensing.
-
-
Potential Cause 2: Degradation of the Internal Standard. If the stock solution has been stored improperly or for an extended period, the internal standard may have degraded.
-
Solution: Prepare fresh stock solutions from the solid material. Always store stock solutions at or below -20°C and avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Differential Ion Suppression/Enhancement. The analyte and internal standard may be experiencing different matrix effects. Although deuterated standards are chemically similar to the analyte, a slight chromatographic shift (isotopic effect) can sometimes cause them to elute into regions of the chromatogram with different matrix interferences.[10]
-
Solution: Optimize the chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.[8] A thorough validation of the method in the relevant biological matrix is essential.
-
Issue 2: The measured mass of the internal standard is lower than expected, suggesting deuterium loss.
-
Symptom: Mass spectrometry data shows peaks corresponding to partially deuterated or non-deuterated choline, leading to inaccurate quantification.
-
Potential Cause: Hydrogen-Deuterium (H/D) Exchange. The deuterium atoms on the trimethyl head group have been exchanged for protons.
-
Solution: Review your sample preparation and LC-MS mobile phase conditions. Avoid strongly acidic or basic pH. If possible, use deuterated solvents in your sample preparation to minimize the source of protons for exchange.[5][9] The stability of the deuterium labels on the methyl groups of choline is generally high, so this issue is more likely to occur under harsh conditions.
-
Issue 3: The solid this compound has become clumpy or paste-like.
-
Symptom: The free-flowing solid has absorbed moisture and is difficult to handle and weigh accurately.
-
Potential Cause: Improper Storage. The compound has been exposed to ambient humidity. Choline salts are highly hygroscopic.[2][4][5]
-
Solution: Discard the compromised material if accurate quantification is critical. In the future, store the compound in a desiccator in a tightly sealed container. Handle the solid in a controlled low-humidity environment (e.g., a glovebox) whenever possible.[6]
-
Data and Protocols
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C (Long-term) | Minimizes potential degradation.[1][2] |
| Storage Conditions | Desiccated, protected from light | Prevents moisture absorption due to hygroscopicity and light-induced degradation.[1][2] |
| Stock Solution Storage | -20°C or below | Ensures stability of the dissolved compound. |
| Isotopic Purity | ≥98% | High isotopic enrichment is crucial for accurate quantification.[10] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
-
Acclimatization: Allow the container of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a low-humidity environment (e.g., a glovebox or weighing station with controlled humidity), accurately weigh the desired amount of the solid using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the desired solvent (e.g., anhydrous methanol or DMSO) and gently swirl to dissolve.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at -20°C or below.
Visualizations
Diagram: Recommended Handling Workflow
Caption: Workflow for proper handling of this compound.
Diagram: Troubleshooting Logic for LC-MS Quantification Issues
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. US2729672A - Non-hygroscopic choline salts - Google Patents [patents.google.com]
- 5. jecst.org [jecst.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of pH on Choline Bromide-trimethyl-d9 Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth technical insights and practical troubleshooting for experiments involving Choline bromide-trimethyl-d9. We move beyond simplistic protocols to explain the underlying chemical principles governing its stability, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. Could the pH of my solutions be a factor?
A: Absolutely. The pH of your aqueous solutions is a critical determinant of the stability of this compound. Both the choline moiety and the deuterated trimethyl groups can be susceptible to pH-dependent degradation and isotopic exchange, leading to variability in your results. It is crucial to control and monitor the pH throughout your experimental workflow.
Q2: What are the primary degradation pathways for this compound that are influenced by pH?
A: There are two primary concerns: the chemical degradation of the choline structure and the isotopic stability of the trimethyl-d9 group.
-
Alkaline Degradation of the Choline Backbone: In alkaline conditions (high pH), quaternary ammonium compounds like choline can undergo degradation. While aqueous solutions of choline are generally considered stable, they can slowly break down.[1] In strongly basic environments, this degradation can be accelerated.
-
Hydrogen-Deuterium (H/D) Exchange of the Trimethyl-d9 Group: The deuterium atoms on the trimethyl group are susceptible to exchange with hydrogen atoms from the solvent (a process known as H/D exchange). This exchange is catalyzed by both acids and bases, meaning it can occur at both low and high pH. The rate of H/D exchange increases significantly with increasing pH.
Q3: At what pH is this compound most stable?
A: Generally, neutral to slightly acidic conditions are recommended to minimize both alkaline degradation and base-catalyzed H/D exchange. The minimum exchange rate for amide hydrogens in proteins, a well-studied example of H/D exchange, occurs at approximately pH 2.6. While not directly transferable, this suggests that a slightly acidic pH may also be beneficial for minimizing the exchange of the deuterated methyl groups. However, the optimal pH is compound-dependent. For practical purposes, maintaining a pH between 4 and 7 is a good starting point for ensuring stability during typical experimental timescales.
Q4: I've observed a gradual loss of my compound over time, even when stored in what I thought were appropriate conditions. What could be happening?
A: This could be due to slow degradation, especially if the pH of your stock solution has drifted over time. It's also important to consider the role of hydration. The stability of quaternary ammonium cations can be significantly influenced by the amount of water present. In environments with low water content, degradation in the presence of hydroxide ions can be more rapid. Therefore, ensuring your compound is fully dissolved in a well-buffered solution is crucial for long-term stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Variable quantification in LC-MS analysis | 1. pH-dependent degradation: The pH of your sample preparation or mobile phase may be promoting the degradation of the choline backbone. 2. H/D back-exchange: Deuterium atoms may be exchanging with protons from your solvent or mobile phase, leading to a decrease in the deuterated signal and an increase in partially deuterated or non-deuterated choline. | 1. Control and verify pH: Use buffered solutions for all sample preparations and dilutions. Verify the pH of your final solutions before analysis. For LC-MS, ensure the mobile phase pH is compatible with the stability of your analyte. A slightly acidic mobile phase is often a good choice. 2. Minimize exposure to protic solvents at non-optimal pH: If possible, prepare samples in aprotic solvents if the experimental design allows. If aqueous solutions are necessary, use D₂O-based buffers to minimize the proton source for back-exchange. Prepare samples fresh whenever possible. |
| Appearance of unexpected peaks in chromatograms | Degradation products: Under alkaline conditions, choline can degrade. | Analyze for known degradation products: If you suspect alkaline degradation, consider analytical methods that can detect potential degradation products. LC-MS is a powerful tool for this purpose.[2][3] Review solution preparation: Ensure that no strongly basic solutions were inadvertently introduced into your sample. |
| Loss of isotopic purity over time in stock solutions | Slow H/D exchange: Even at near-neutral pH, H/D exchange can occur over extended periods, especially if the solution is not adequately buffered or if exposed to light and elevated temperatures. | Optimize storage conditions: Store stock solutions in a well-buffered, slightly acidic solution (e.g., pH 5-6). Store at low temperatures (refrigerated or frozen) and protect from light. Consider aliquoting stock solutions to minimize freeze-thaw cycles and potential pH changes upon exposure to atmospheric CO₂. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
This protocol outlines the steps to prepare a stock solution with enhanced stability for use in various downstream applications.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q®)
-
0.1 M Hydrochloric acid (HCl) or 0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add a small amount of high-purity water to dissolve the compound completely.
-
pH Measurement: Measure the initial pH of the solution. It is likely to be near neutral.
-
pH Adjustment (Crucial Step): Adjust the pH of the solution to between 5.0 and 6.0 using dropwise addition of 0.1 M HCl. Monitor the pH carefully with a calibrated pH meter. Avoid over-titration.
-
Final Volume: Once the target pH is reached and stable, add high-purity water to achieve the final desired concentration.
-
Storage: Store the solution in a tightly sealed, amber vial at 2-8°C. For long-term storage, consider freezing at -20°C or below.
Causality Behind the Choices:
-
Slightly Acidic pH (5.0-6.0): This pH range is chosen as a compromise to minimize both acid- and base-catalyzed H/D exchange and to prevent significant degradation of the choline backbone that is more likely to occur under alkaline conditions.
-
High-Purity Water: Minimizes potential contaminants that could catalyze degradation.
-
Amber Vial: Protects the compound from potential light-induced degradation.
-
Low Temperature Storage: Reduces the rate of any potential degradation reactions.
Visualizing the Impact of pH
To better understand the competing factors at play, the following diagram illustrates the relationship between pH and the stability of this compound.
Caption: Experimental workflow for handling this compound.
References
-
Koc, H., Mar, M. H., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical Chemistry, 74(18), 4734–4740. [Link]
-
Wikipedia. (n.d.). Choline. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Koc, H., Mar, M. H., & Zeisel, S. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Yillar, D. O., Akcasu, A., Akkan, G., & Küçükhüseyin, C. (2008). The stability of choline ascorbate. Journal of Basic and Clinical Physiology and Pharmacology, 19(2), 177-183. [Link]
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- 3. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: Choline bromide-trimethyl-d9 vs. Non-Deuterated Choline Bromide as an Analytical Standard
Abstract
For researchers engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy, precision, and reliability. This is particularly true for the analysis of small, endogenous molecules like choline, where biological matrices introduce significant complexity. This guide provides an in-depth, objective comparison between the deuterated standard, choline bromide-trimethyl-d9 (Choline-d9), and its non-deuterated counterpart, choline bromide. Drawing from established analytical principles and experimental data, we will explore the fundamental advantages conferred by isotopic labeling, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will dissect the causality behind experimental choices, present a validated protocol for choline quantification in plasma, and offer clear, data-driven recommendations to guide scientists in selecting the appropriate standard for their research needs.
Introduction: The Imperative for an Ideal Internal Standard
In quantitative analysis, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during the analytical process. An ideal IS should mimic the analyte's behavior throughout sample preparation (extraction, derivatization) and instrumental analysis (injection, ionization) without interfering with its measurement. The ultimate goal is to compensate for two major sources of analytical error: sample loss during processing and fluctuations in instrument response, most notably matrix effects .
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and metabolites in plasma).[1][2][3] These effects can cause unpredictable ion suppression or enhancement, leading to significant inaccuracies in quantification.[4][5] A stable isotope-labeled (SIL) internal standard, like Choline-d9, is widely considered the "gold standard" for mitigating these issues because it co-elutes with the analyte and experiences nearly identical matrix effects, thereby providing the most accurate correction.[6][7][8]
The Contenders: A Physicochemical Overview
At a glance, the two compounds are structurally almost identical. The key difference lies in the substitution of nine hydrogen atoms with their heavier, stable isotope, deuterium, on the three methyl groups of the choline molecule in Choline-d9.
| Property | Choline Bromide (Non-Deuterated) | This compound | Data Source(s) |
| Molecular Formula | C₅H₁₄BrNO | C₅H₅D₉BrNO | [9] |
| Molecular Weight | ~184.07 g/mol | ~193.13 g/mol | [9] |
| Exact Mass | 183.0259 Da | 192.0824 Da | [9][10] |
| Mass Shift | N/A | M+9 | |
| Isotopic Purity | N/A | Typically ≥98 atom % D | |
| Chemical Properties | Highly similar to Choline-d9 | Highly similar to Choline Bromide | [11][12] |
This seemingly minor isotopic substitution has profound implications for mass spectrometric analysis, forming the basis of the Isotope Dilution Mass Spectrometry (IDMS) technique.[13][14][15]
The Isotopic Dilution Advantage: A Conceptual Framework
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the addition of a known quantity of an isotopically enriched standard to a sample.[16][17] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, the concentration of the analyte can be determined with high accuracy.
The core principle is that the SIL standard (Choline-d9) is chemically identical to the analyte (choline) and will therefore exhibit the same behavior during sample extraction, chromatography, and ionization.[7][8] Any loss of analyte during sample prep will be matched by a proportional loss of the SIL standard. Similarly, any ion suppression or enhancement experienced by the analyte at the mass spectrometer's ion source will be mirrored by the SIL standard.[6][18] The ratio of the two signals remains constant, correcting for these variations and yielding a highly accurate result.
A non-deuterated standard, even a close structural analog, cannot perfectly replicate the analyte's behavior, particularly its ionization response in the presence of matrix interferences, making it inherently less reliable for complex biological samples.[19]
Logical Framework: Isotope Dilution Mass Spectrometry
Caption: Workflow of Isotope Dilution for accurate analyte quantification.
Head-to-Head in the Arena: LC-MS/MS Performance
The true test of an internal standard is its performance in a validated analytical method. Here, we compare the expected performance of Choline-d9 and non-deuterated Choline Bromide within a typical LC-MS/MS workflow for quantifying choline in human plasma.
Key Performance Parameters
| Parameter | This compound (SIL-IS) | Non-Deuterated Choline Bromide (Analog IS) | Scientific Rationale |
| Chromatographic Co-elution | Excellent. Nearly identical retention time to the analyte. | Poor. Cannot be used as it is identical to the analyte and cannot be distinguished by the mass spectrometer. A different structural analog would be required, which would likely have a different retention time. | Co-elution is critical. If the IS and analyte elute at different times, they are exposed to different matrix components, leading to differential ion suppression/enhancement and invalidating the correction.[6] |
| Mass Spectrometric Distinction | Excellent. Easily distinguished by its +9 Da mass shift (e.g., Choline MRM 104 -> 60; Choline-d9 MRM 113 -> 69). | Impossible. The standard is chemically identical to the analyte and has the same mass, making it indistinguishable. | The ability to monitor distinct mass-to-charge (m/z) ratios for the analyte and the IS is the foundation of the LC-MS/MS technique. |
| Correction for Matrix Effects | Excellent. Experiences virtually identical ionization suppression/enhancement as the analyte.[7][8] | Poor/Unreliable. A structural analog IS would have different ionization efficiency and susceptibility to matrix effects, leading to inaccurate correction.[19] | This is the primary advantage of a SIL-IS. It acts as a true proxy for the analyte's journey through the mass spectrometer's ion source.[6] |
| Correction for Extraction Recovery | Excellent. Behaves identically to the analyte during sample preparation steps like protein precipitation. | Good. A structural analog can correct for physical losses, but differences in polarity or binding can lead to differential recovery. | While better than no standard, an analog cannot guarantee identical recovery efficiency. |
Experimental Protocol: Quantification of Choline in Human Plasma via LC-MS/MS
This protocol provides a robust, validated method for choline quantification, highlighting the critical role of Choline-d9 as the internal standard.[20][21][22][23]
Materials and Reagents
-
Standards: Choline chloride, this compound (Choline-d9)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water with 0.1% Formic Acid (LC-MS grade)
-
Biological Matrix: Human plasma (EDTA anticoagulant is preferred to minimize pre-analytical variability)[24]
-
Equipment: Microcentrifuge, vortex mixer, analytical balance, calibrated pipettes, LC-MS/MS system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Choline chloride and Choline-d9 bromide in methanol.
-
Working Standard Solutions: Serially dilute the Choline stock solution with 50% methanol to create calibration standards (e.g., 1 to 1000 nmol/L).[21]
-
Internal Standard (IS) Working Solution: Dilute the Choline-d9 stock solution in 50% methanol to a fixed concentration (e.g., 1 µg/mL).[20]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the IS Working Solution (Choline-d9) to all samples, calibrators, and quality controls (QCs).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[20]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[20]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Experimental Workflow Diagram
Caption: Sample preparation and analysis workflow for choline in plasma.
LC-MS/MS Conditions
-
LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for retaining polar compounds like choline.[25][26]
-
Mobile Phase: Gradient elution with Acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Choline Transition: Q1: 104.1 m/z → Q3: 60.1 m/z
-
Choline-d9 Transition: Q1: 113.1 m/z → Q3: 69.1 m/z
-
Data Interpretation and Expected Results
By plotting the peak area ratio (Choline Area / Choline-d9 Area) against the concentration of the calibration standards, a linear regression curve is generated. The concentration of choline in the unknown samples is then calculated from this curve.
Expected Outcome:
-
With Choline-d9: The method will demonstrate high precision (CV < 6%) and accuracy (94-114% recovery), effectively compensating for matrix effects and providing reliable, reproducible data.[23]
-
With Non-Deuterated Choline Bromide: This standard cannot be used. It is indistinguishable from the endogenous analyte. Any attempt to use a non-isotopic structural analog would require extensive validation to prove its suitability and would likely fail to meet the stringent performance requirements for bioanalysis due to differential matrix effects.[19]
Conclusion and Recommendations
The evidence overwhelmingly supports the selection of This compound as the superior internal standard for the quantitative analysis of choline in complex biological matrices. Its ability to co-elute with the analyte and exhibit nearly identical ionization behavior makes it the only choice for effectively mitigating matrix effects—the most significant challenge in LC-MS/MS bioanalysis.[6][7][8] This adherence to the principles of Isotope Dilution Mass Spectrometry ensures the highest degree of accuracy, precision, and trustworthiness in the resulting data.
While non-deuterated choline bromide is suitable for applications where it serves as the primary analyte for calibration (e.g., quality control of supplements by HPLC-CAD[27]), it is fundamentally unsuitable for use as an internal standard in mass spectrometry for the quantification of endogenous choline. For researchers and drug development professionals, investing in a stable isotope-labeled standard is a critical step toward generating robust, defensible, and high-quality scientific data.
References
-
Mei, H. (2017). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Li, D., et al. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Pan, C., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Available at: [Link]
-
Britannica. (n.d.). Isotope dilution. Retrieved from [Link]
-
Oche, B. A., & Oga, E. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71308987, this compound. Retrieved from [Link]
-
Epova, E., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. Retrieved from [Link]
-
Kon, A. D., et al. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B. Available at: [Link]
-
Wang, Z., et al. (2010). Choline in whole blood and plasma: sample preparation and stability. Clinical Chemistry. Available at: [Link]
-
Bio-Techne. (n.d.). Choline Assay Kit. Retrieved from [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Available at: [Link]
-
Griffith, C., & Marsden, J. T. (2009). Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74724, Choline Bromide. Retrieved from [Link]
-
Chemsrc. (n.d.). Choline Bromide. Retrieved from [Link]
-
Sánchez, P. A. R., et al. (2020). Physicochemical properties of choline chloride-based deep eutectic solvents and excess properties of their pseudo-binary mixtures with 1-butanol. Ingeniería UC. Available at: [Link]
-
Guazzelli, L., et al. (2021). Comparison of physicochemical and thermal properties of choline chloride and betaine-based deep eutectic solvents. Journal of Molecular Liquids. Available at: [Link]
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Navigating Precision in Choline Quantification: A Comparative Guide to Deuterated and 13C-Labeled Internal Standards
For Immediate Release
In the landscape of metabolomics and clinical research, the precise quantification of vital metabolites is paramount. Choline, an essential nutrient, and its derivatives are integral to numerous physiological processes, including neurotransmission and cell membrane structure.[1][2] Their accurate measurement in biological matrices is crucial for understanding disease mechanisms and for drug development. This guide provides a comprehensive comparison of two widely used stable isotope-labeled internal standards for choline quantification by mass spectrometry: Choline bromide-trimethyl-d9 and 13C-labeled choline standards.
The Critical Role of Internal Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[3][4] Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these variabilities.[4][5] By being chemically identical to the analyte of interest but differing in mass, they co-elute during chromatography and experience similar ionization effects, thereby enabling accurate and precise quantification.[3][6]
Head-to-Head Comparison: this compound vs. 13C-Labeled Choline
The choice between a deuterium (d or ²H)-labeled standard like this compound and a carbon-13 (¹³C)-labeled standard involves considering several key performance parameters.
| Parameter | This compound | 13C-Labeled Choline Standards | Rationale & Implications for Researchers |
| Isotopic Stability | May exhibit potential for H/D exchange under certain conditions.[7] | Highly stable with no risk of isotope exchange.[7] | ¹³C-labeled standards offer greater reliability, especially in methods involving harsh sample preparation or long-term sample storage, as there is no risk of the label exchanging with protons from the solvent or matrix.[7] |
| Chromatographic Behavior | Can exhibit a slight shift in retention time compared to the unlabeled analyte (isotopic effect).[8][9] | Co-elutes perfectly with the native analyte.[3][8] | Perfect co-elution is critical for accurately compensating for matrix effects that can vary across a chromatographic peak. The "deuterium effect" can lead to incomplete correction and introduce analytical bias.[9] |
| Mass Shift | M+9[10] | Variable (e.g., M+3 for trimethyl-¹³C₃)[11] | A larger mass shift, as seen with the d9 label, can be advantageous in moving the internal standard's signal further away from the analyte's isotopic envelope, potentially reducing interference. |
| Chemical Synthesis & Availability | Generally more readily available and cost-effective.[12] | Can be more complex and expensive to synthesize.[12] | For routine, high-throughput analyses where cost is a significant factor, deuterated standards are often a practical choice. |
| Fragmentation in MS/MS | Deuterium labeling can sometimes alter fragmentation patterns.[8] | Fragmentation patterns are typically identical to the native analyte. | Consistent fragmentation is important for developing robust and reproducible MRM (Multiple Reaction Monitoring) methods in tandem mass spectrometry. |
Experimental Design for Standard Evaluation
To empirically compare these standards, a series of validation experiments should be performed. The following protocol outlines a typical workflow for quantifying choline in human plasma.
Experimental Workflow: Choline Quantification in Human Plasma
Caption: Experimental workflow for choline quantification in plasma.
Step-by-Step Protocol
-
Standard Preparation: Prepare stock solutions of this compound and a ¹³C-labeled choline standard (e.g., Choline chloride-¹³C₃) in a suitable solvent like water. Create a series of calibration standards by spiking known concentrations of unlabeled choline into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either Choline-d9 or ¹³C-Choline).
-
Add 400 µL of cold acetonitrile to precipitate proteins.[13]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention of the polar choline molecule.[1][14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.[15]
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for choline, Choline-d9, and ¹³C-Choline. For example:
-
Choline: m/z 104.2 → 60.2[16]
-
Choline-d9: m/z 113.0 → 69.0 (example, to be optimized)
-
¹³C-Choline (trimethyl-¹³C₃): m/z 107.2 → 60.2 (example, to be optimized)
-
-
-
Data Analysis and Comparison:
-
Chromatographic Co-elution: Overlay the chromatograms of the native choline and each internal standard to assess retention time differences.
-
Matrix Effects: Evaluate ion suppression or enhancement by comparing the peak area of the internal standard in a neat solution versus a post-extraction spiked plasma sample.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine the accuracy (% bias) and precision (% CV) of the assay using each internal standard.
-
Interpreting the Results: Which Standard Reigns Supreme?
For most applications demanding the highest level of accuracy and reliability, ¹³C-labeled choline standards are superior .[8] Their key advantages are:
-
Identical Physicochemical Properties: Ensuring perfect co-elution with the unlabeled analyte, which is crucial for correcting matrix effects.[3][8]
-
Isotopic Stability: Eliminating the risk of back-exchange of the isotopic label, which can compromise quantitative accuracy.[7]
This compound , however, remains a viable and often more economical option. It is widely used and has been successfully implemented in numerous validated bioanalytical methods.[1][13][17][18] The potential for chromatographic separation from the native analyte is a key consideration. If this separation is minimal and consistent, and if matrix effects are well-characterized and controlled, deuterated standards can provide reliable results.
Conclusion and Recommendation
The selection of an internal standard is a critical decision in the development of a quantitative LC-MS/MS assay for choline. While this compound is a cost-effective and widely used standard, ¹³C-labeled choline standards offer superior analytical performance due to their isotopic stability and identical chromatographic behavior to the native analyte.
For researchers in drug development and clinical diagnostics where utmost precision and data integrity are non-negotiable, the investment in ¹³C-labeled standards is well-justified. For academic research or initial screening studies, this compound can be a suitable alternative, provided that thorough validation is performed to account for any potential isotopic effects.
References
- Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry.
- Shimadzu. Quantitative Analysis of Choline in Milk Powder and Dietary Supplements by LC/MS Method.
- LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits.
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Grassin-Delyle S, et al. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method. Talanta. 2021;224:121881. Available from: [Link]
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Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(20):2950-6. Available from: [Link]
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Wang T, et al. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. J Agric Food Chem. 2013;61(1):215-23. Available from: [Link]
- Shimadzu. Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation.
-
Holm PI, et al. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(3-4):241-7. Available from: [Link]
- Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
-
ResearchGate. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry | Request PDF. Available from: [Link]
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Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Curr Opin Biotechnol. 2012;23(1):29-35. Available from: [Link]
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IROA Technologies. Internal Standard Sets for Reliable Metabolomic Analysis. Available from: [Link]
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]
-
Berg T, et al. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2014;1345:123-30. Available from: [Link]
-
Lunte SM, et al. Internal standard method for the measurement of choline and acetylcholine by capillary electrophoresis with electrochemical detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2002;775(1):49-56. Available from: [Link]
-
ResearchGate. Which internal standard? Deuterated or C13 enriched?. Available from: [Link]
-
13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Nat Commun. 2024;15(1):4167. Available from: [Link]
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Griffith C, et al. Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry. Ann Clin Biochem. 2009;46(Pt 6):513-7. Available from: [Link]
-
NIH. High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application. Available from: [Link]
-
Different choline supplement metabolism in adults using deuterium labelling. Eur J Nutr. 2023;62(5):2227-2241. Available from: [Link]
-
Katz-Brull R, et al. Choline metabolism in breast cancer; 2H-, 13C- and 31P-NMR studies of cells and tumors. MAGMA. 1998;6(1):44-52. Available from: [Link]
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MDPI. Choline Deficiency Drives the Inflammation–Fibrosis Cascade: A Spatiotemporal Atlas of Hepatic Injury from Weeks 6 to 10. Available from: [Link]
-
Boeckmann K, et al. Different choline supplement metabolism in adults using deuterium labelling. Eur J Nutr. 2023;62(5):2227-2241. Available from: [Link]
-
ClinicalTrials.gov. Developing a Biomarker Panel to Assess Choline Nutritional Status. Available from: [Link]
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A Comprehensive Guide to Assessing the Cross-Reactivity of Choline Bromide-Trimethyl-d9 in Immunoassays
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of Choline bromide-trimethyl-d9 in immunoassays. Moving beyond a simple procedural checklist, we will explore the causal logic behind experimental design, ensuring a self-validating and robust assessment of assay specificity.
The Imperative of Specificity in Immunoassay Validation
When employing isotopically labeled internal standards like this compound, which are indispensable for mass spectrometry, it is a common oversight to assume they will not interfere with immunoassays. Given the high structural homology between a deuterated standard and its endogenous counterpart, a thorough cross-reactivity assessment is not merely a suggestion but a prerequisite for data integrity.
The Analytes: Choline and its Deuterated Analog
Choline is an essential, water-soluble nutrient vital for several physiological functions. It is a precursor for the neurotransmitter acetylcholine, a key component of cell membranes in the form of phosphatidylcholine, and a major source of methyl groups for metabolic reactions.[5][6][7][8][9] Its quantification is crucial in fields ranging from neuroscience to nutrition.
This compound is the deuterated form of choline, where the nine hydrogen atoms of the three methyl groups attached to the nitrogen are replaced with deuterium.[10][11][12][13] This substitution increases the molecular mass by nine daltons, making it an ideal internal standard for mass spectrometry, but it does not significantly alter the molecule's three-dimensional structure or chemical properties.
Diagram 1: Comparative Molecular Structures
Caption: Chemical structures of Choline and Choline-d9 bromide.
The near-identical structure is the fundamental reason for investigating cross-reactivity. The antibody's binding site (paratope) that recognizes the choline epitope is highly unlikely to distinguish between protons and deuterons on the periphery of the molecule.[2][14][15]
Experimental Design: A Self-Validating Protocol
The most common and effective method for quantifying cross-reactivity is through a competitive immunoassay. The principle is to determine the concentration of the potentially cross-reacting substance (Choline-d9) required to displace 50% of the specific antibody binding, and then compare it to the concentration of the actual analyte (Choline) required for the same effect. This is known as the 50% inhibitory concentration, or IC50.[2]
Mandatory Visualization: Experimental Workflow
Diagram 2: Cross-Reactivity Assessment Workflow
Caption: Step-by-step workflow for determining immunoassay cross-reactivity.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Analyte Stock: Prepare a high-concentration stock solution of the Choline standard in the assay buffer.
-
Test Compound Stock: Prepare a stock solution of this compound at the same molar concentration as the Choline stock. This ensures an equitable comparison.
-
-
Serial Dilutions:
-
Choline Standard Curve: Perform a serial dilution of the Choline stock to create a series of at least 8-10 standards that will span the full dynamic range of the assay, from no inhibition to maximum inhibition.
-
Choline-d9 Curve: In parallel, perform an identical serial dilution of the Choline-d9 stock.
-
-
Immunoassay Execution (Example: Competitive ELISA):
-
Coat a 96-well microplate with a choline-conjugate (e.g., choline-BSA).
-
Add the Choline standards and Choline-d9 dilutions to separate wells.
-
Add a fixed, predetermined amount of the anti-choline antibody to all wells.
-
Incubate to allow the free choline or choline-d9 in the standards to compete with the coated choline-conjugate for binding to the antibody.
-
Wash the plate to remove unbound antibody and other reagents.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash again.
-
Add the enzyme's substrate to produce a measurable signal (e.g., colorimetric, fluorescent).
-
-
Data Acquisition:
-
Read the plate using a microplate reader at the appropriate wavelength. The signal will be inversely proportional to the concentration of choline or choline-d9 in the sample.
-
-
Data Analysis and Calculation:
-
Plot the signal (e.g., absorbance) versus the logarithm of the concentration for both the Choline standard and the Choline-d9 series.
-
Use a four-parameter logistic (4PL) curve fit to model the dose-response curves.
-
From the curve fits, determine the IC50 value for both Choline and Choline-d9.
-
Calculate the percent cross-reactivity using the established formula:
% Cross-Reactivity = (IC50 of Choline / IC50 of Choline-d9) x 100
-
Data Presentation and Interpretation
For clarity and objective comparison, the results should be summarized in a table. This table should not only include the primary test compound but also other structurally related molecules to demonstrate the overall specificity of the antibody.
Table 1: Example Cross-Reactivity Profile for a Choline Immunoassay
| Compound | IC50 (µM) | % Cross-Reactivity | Comments |
| Choline (Analyte) | 15.2 | 100% | Reference Analyte |
| This compound | 16.1 | 94.4% | High, significant cross-reactivity |
| Acetylcholine | 850.5 | 1.8% | Low cross-reactivity |
| Betaine | >10,000 | <0.15% | Negligible cross-reactivity |
| L-Carnitine | >10,000 | <0.15% | Negligible cross-reactivity |
Interpretation: A cross-reactivity percentage approaching 100%, as seen in the example for Choline-d9, indicates that the antibody binds to the deuterated standard almost as effectively as it does to the endogenous analyte. This confirms that the immunoassay cannot distinguish between the two molecules.
Authoritative Grounding and Implications for Research
The findings from this assessment have critical implications. If an immunoassay demonstrates high cross-reactivity with its deuterated analog, it is unsuitable for quantifying choline in samples that are known to contain Choline-d9 as an internal standard from a prior analytical step (e.g., LC-MS). Using such an assay would result in a significant overestimation of the true endogenous choline levels.
Recommendations:
-
Methodological Segregation: If both immunoassay and mass spectrometry are being used on the same set of samples, the immunoassay must be performed before the addition of any deuterated internal standards.
-
Alternative Quantification: For samples already containing the deuterated standard, a separation-based method like LC-MS is the only reliable option for quantification, as it distinguishes compounds by their mass-to-charge ratio.
-
Antibody Re-evaluation: If the immunoassay is the only platform available, the results of this cross-reactivity test necessitate sourcing or developing a new antibody with demonstrated specificity that does not recognize the deuterated form, a process that is often challenging and resource-intensive.
By adhering to this rigorous, logic-driven assessment, researchers can ensure the validity of their immunoassay data, uphold scientific integrity, and make confident, data-backed decisions in their drug development programs.
References
-
Choline. (2024). Linus Pauling Institute, Oregon State University. [Link]
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Choline. (2024). Wikipedia. [Link]
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This compound. (2024). PubChem, National Institutes of Health. [Link]
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Interferences in Immunoassay. (2010). Ismail, A. A. The Clinical Biochemist Reviews. [Link]
-
What is antibody cross reactivity? (2023). ELISA kit. [Link]
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. (2014). Oh, Y., et al. BMC Clinical Pathology. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). Sotnikov, D. V., et al. Applied Sciences. [Link]
-
Choline Assay Kit (Colorimetric). (2023). Cell Biolabs, Inc. [Link]
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A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of Commercial Choline bromide-trimethyl-d9
For researchers in drug development, metabolomics, and advanced imaging, stable isotope-labeled compounds like Choline bromide-trimethyl-d9 (d9-Choline) are indispensable tools. They serve as internal standards in mass spectrometry-based quantification, tracers in metabolic flux analysis, and contrast agents in deuterium metabolic imaging (DMI).[1][2][3] The utility of d9-Choline, however, is fundamentally dependent on a critical, yet often overlooked, parameter: its isotopic purity. This guide provides an in-depth, experience-driven framework for evaluating this crucial quality attribute, comparing commercially available options, and equipping scientists with a robust protocol for independent verification.
Part 1: The Critical Impact of Isotopic Purity
Deuterium-labeled compounds are never 100% pure; they are a mixture of isotopologues (molecules that differ only in their isotopic composition).[4] For d9-Choline, the primary species is the desired molecule with nine deuterium atoms. However, trace amounts of d0 through d8 species are inevitably present from the synthesis process.
The significance of these isotopic impurities cannot be overstated. In quantitative mass spectrometry, an internal standard with low isotopic purity can introduce significant analytical error. For instance, if a d9-Choline internal standard contains a non-trivial amount of the unlabeled (d0) analogue, it will artificially inflate the measured concentration of the endogenous, unlabeled choline, leading to inaccurate results. Similarly, in deuterium metabolic imaging, where the deuterium signal is directly measured, isotopic impurities can affect the signal-to-noise ratio and the accuracy of metabolic mapping.[5] Therefore, verifying the isotopic purity stated by a supplier is not merely a quality control step but a prerequisite for generating reliable and reproducible scientific data.[4]
Part 2: Analytical Methodologies for Purity Assessment
Two primary techniques reign supreme for the precise determination of isotopic purity: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information and can quantify the degree of deuteration.[6]
-
¹H NMR (Proton NMR): This is the most direct method. By comparing the integral of the residual proton signal at a deuterated position to the integral of a fully protonated reference signal within the same molecule (e.g., the ethylene bridge protons in d9-Choline), one can calculate the atom % D.[7][8] The sharpness and high sensitivity of proton signals make this a robust choice.[8]
-
²H NMR (Deuterium NMR): While less sensitive and producing broader signals than ¹H NMR, deuterium NMR directly observes the deuterium nuclei, confirming the presence and relative abundance of the label.[8] A combined ¹H and ²H NMR approach can yield highly accurate isotopic abundance data.[9]
-
¹³C NMR: This technique can also be used, as the resonance of a carbon atom shifts slightly when bonded to deuterium instead of protium (an isotope effect), which can be used for quantification.[7]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap, can resolve the different isotopologues based on their minute mass differences.[10][11] By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2...d9) can be determined, providing a detailed isotopic distribution profile.[12][13] This method is exceptionally sensitive, requiring very little sample.[13]
The choice between NMR and HRMS often depends on available instrumentation and the specific information required. NMR provides an excellent measure of the overall degree of deuteration (atom % D), while HRMS excels at revealing the complete distribution of all isotopologues. For a comprehensive evaluation, employing both techniques is ideal.[1]
Part 3: Comparison of Commercial this compound
Sourcing high-purity d9-Choline is critical. Several reputable suppliers offer this compound, often with stated isotopic purity specifications. The following table summarizes offerings from prominent vendors. It is crucial for researchers to obtain the lot-specific Certificate of Analysis (CoA) for the most accurate and current data, as specifications can change.
| Supplier | Product Name | CAS Number | Stated Isotopic Purity (Atom % D) |
| Sigma-Aldrich (Merck) | Choline bromide-(trimethyl-d9) | 285979-71-7 | 98% |
| Cambridge Isotope Laboratories, Inc. (CIL) | Choline chloride (trimethyl-D₉) | 61037-86-3 | 98% |
| Toronto Research Chemicals (TRC) / LGC Standards | Choline-d9 Bromide (N,N,N-trimethyl-d9) | 285979-71-7 | Not specified on product page, requires CoA |
| CDN Isotopes | Choline-d13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2-d4) | 203645-64-1 | 99% |
Note: Data is based on publicly available information from supplier websites as of early 2026 and may vary by lot.[14][15][16][17] Researchers should always consult the specific Certificate of Analysis for the purchased lot.
Part 4: Experimental Protocol for Isotopic Purity Verification by ¹H NMR
This protocol provides a self-validating workflow for researchers to independently verify the isotopic purity of a d9-Choline sample. The principle is to compare the signal from the residual protons on the deuterated trimethylammonium group to the signal from the fully protonated ethylene group.
Workflow Diagram
Caption: Workflow for ¹H NMR-based isotopic purity verification.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean vial.
-
Dissolve the sample in approximately 0.7 mL of high-purity Deuterium Oxide (D₂O).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
Insert the sample, lock on the D₂O signal, and perform shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Rationale: The key to accurate quantification by NMR is ensuring full relaxation of the nuclei between pulses.
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest. For choline, a D1 of 10-15 seconds is generally sufficient.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transform, phase correction, and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale. The residual HDO peak can be set to δ 4.79 ppm.
-
-
Integration and Calculation:
-
Identify the signals of interest:
-
Reference Signal (I_ref): The multiplet corresponding to the N-CH₂- protons, which appears around δ 3.4 ppm. This signal represents 2 protons.
-
Residual Signal (I_res): The singlet corresponding to the residual CH D₂ protons of the trimethyl group, which appears around δ 3.1 ppm. This signal represents the small fraction of non-deuterated sites.
-
-
Carefully integrate both signals.
-
Calculate the isotopic purity (Atom % D) using the following formula:
Atom % D = [ 1 - ( (I_res / 9) / (I_ref / 2) ) ] * 100
-
Causality: We divide I_res by 9 because there are nine possible positions for residual protons in the trimethyl group. We divide I_ref by 2 because the reference signal corresponds to two protons. This normalization allows for a direct comparison of the proton abundance per site.
-
-
Part 5: Interpreting the Data and Making Informed Decisions
The calculated Atom % D from your experiment provides a direct, verifiable measure of the isotopic purity of your specific lot of d9-Choline. If this value is significantly lower than the supplier's specification, it may warrant contacting the supplier or considering an alternative product. For the most demanding applications, such as clinical mass spectrometry or advanced metabolic tracing, selecting a product with the highest verifiable isotopic purity is paramount to ensuring data integrity. This self-validating approach empowers researchers to move beyond reliance on supplier specifications and build a foundation of analytical trust in their critical reagents.
References
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]
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Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
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Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. Available at: [Link]
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Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors. npj Imaging. Available at: [Link]
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Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule. MDPI. Available at: [Link]
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Simultaneous Recording of the Uptake and Conversion of Glucose and Choline in Tumors by Deuterium Metabolic Imaging. MDPI. Available at: [Link]
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Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). Frontiers in Oncology. Available at: [Link]
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Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Pharmaffiliates. Available at: [Link]
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Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ?. ResearchGate. Available at: [Link]
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Purity Characteristics of Deuterated Solvents in 1H NMR. Zeochem. Available at: [Link]
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Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Performance comparison of different deuterated choline internal standards
An Objective Performance Comparison of Deuterated Choline Internal Standards for Mass Spectrometry-Based Quantification
For researchers, scientists, and drug development professionals engaged in bioanalysis, the accurate quantification of choline and its metabolites is paramount. Choline plays a crucial role in numerous physiological processes, from neurotransmission to lipid metabolism and cell membrane structure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is heavily reliant on the use of an appropriate internal standard (IS) to correct for variability in sample preparation and matrix effects.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the most effective choice.[2]
This guide provides an in-depth performance comparison of commonly used deuterated choline internal standards, including choline-d4, choline-d9, and choline-d11. We will delve into the critical performance attributes, explain the rationale behind experimental choices, and provide actionable protocols to help you select and validate the optimal internal standard for your specific application.
The Critical Role of Internal Standards in Choline Quantification
In LC-MS/MS analysis, matrix effects are a significant source of imprecision. Co-eluting components from complex biological matrices (e.g., plasma, tissue homogenates) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] An ideal SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and accurate quantification.[2][4] Deuterated standards are chemically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[5]
Key Performance Criteria for Deuterated Choline Standards
The selection of a deuterated choline IS should be based on a rigorous evaluation of several performance parameters. The primary goal is to choose a standard that most faithfully mimics the behavior of the endogenous, non-labeled choline throughout the entire analytical workflow.
Chromatographic Co-elution and Isotope Effects
A fundamental assumption when using a SIL-IS is that it co-elutes perfectly with the analyte. However, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time, a phenomenon known as the chromatographic isotope effect.[6] This effect is caused by subtle changes in the molecule's physicochemical properties, such as lipophilicity, resulting from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[7]
Even a minor separation between the analyte and the IS can lead to "differential matrix effects," where each compound is exposed to a different microenvironment of co-eluting matrix components as they enter the mass spectrometer's ion source.[3][7] This can negate the corrective power of the internal standard.
Recommendation: It is crucial to use a high-resolution chromatography system to confirm the co-elution of the chosen deuterated standard with native choline. The degree of deuteration and the position of the labels can influence the magnitude of the isotope effect. Heavier deuteration (e.g., d9, d11) may lead to a more noticeable shift than lighter deuteration (d4).
Mass Separation and Spectral Purity
The mass difference between the IS and the analyte must be sufficient to prevent cross-talk between their respective multiple reaction monitoring (MRM) transitions. A mass shift of at least 3 to 4 atomic mass units (amu) is generally recommended to avoid interference from the natural isotopic abundance of the analyte (primarily from ¹³C).
-
Choline-d4 (M+4): Provides a sufficient mass shift.
-
Choline-d9 (M+9): Offers a significant mass shift, moving it well clear of the analyte's isotopic envelope.[8][9]
-
Choline-d11 (M+11): Also provides a large and unambiguous mass separation.[10]
Recommendation: While all three provide adequate mass separation, higher deuteration levels like d9 and d11 offer an extra margin of safety against any potential isotopic overlap, which is particularly important when quantifying low levels of choline in complex matrices.
Stability of Deuterium Labels
The C-D bond is stronger than the C-H bond, making deuterated standards generally stable.[2] However, deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the surrounding solvent (e.g., water, methanol) if they are located on heteroatoms (like -OH or -NH) or at chemically labile positions.[11]
-
Choline-d4 (trimethyl-[1,2-²H₄]ethanaminium): Deuterium labels are on the ethylene glycol backbone. These C-D bonds are highly stable and not prone to exchange under typical analytical conditions.
-
Choline-d9 (trimethyl-d9-ethanaminium): Deuterium labels are on the three methyl groups attached to the nitrogen. These C-D bonds are also very stable.[12][13]
-
Choline-d11 ([²H₁₁]-choline): This standard has deuterium labels on both the methyl groups and the ethylene backbone, providing maximal labeling on stable positions.
Recommendation: All three common forms of deuterated choline feature labels on stable carbon positions, minimizing the risk of H/D back-exchange during sample storage and preparation.
Comparative Performance Summary
| Performance Criterion | Choline-d4 | Choline-d9 | Choline-d11 | Senior Scientist's Insight |
| Mass Separation (amu) | +4 | +9 | +11 | All are sufficient, but d9 and d11 provide a greater margin of safety against isotopic interference. |
| Label Stability | Excellent (labels on ethylene backbone) | Excellent (labels on N-methyl groups) | Excellent (labels on all stable carbons) | All three are highly stable for typical bioanalytical workflows. No significant performance difference is expected. |
| Chromatographic Shift | Potentially minimal | Moderate | Potentially the largest | The chromatographic isotope effect is system-dependent (column, mobile phase). Co-elution must be empirically verified for any chosen standard. |
| Resistance to Oxidation | May offer some protection against in-vivo oxidation on the ethylene moiety.[14] | No direct protection of the ethylene backbone. | Offers protection on all carbons. | For studies measuring choline uptake and metabolism, d4 or d11 may offer an advantage by slowing oxidation to betaine.[14] For simple quantification, this is less critical. |
| Commercial Availability | Readily available | Very common, widely used in literature.[8] | Commonly available.[10] | Choline-d9 is arguably the most frequently cited and validated standard in published research, offering a wealth of comparative data. |
Experimental Protocols
Protocol 1: Verification of Chromatographic Co-elution
Objective: To assess the chromatographic isotope effect and confirm co-elution of the deuterated internal standard with native choline.
Methodology:
-
Prepare a Solution: Create a solution containing both a known concentration of native choline and the deuterated internal standard (e.g., choline-d9) in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the solution onto the LC-MS/MS system. Use a high-efficiency column (e.g., HILIC) suitable for choline analysis.[15]
-
Data Acquisition: Acquire data by monitoring the MRM transitions for both the analyte and the internal standard.
-
Analysis: Overlay the chromatograms for both compounds. The retention times at peak apex should be identical (within the system's margin of error). A noticeable and consistent shift indicates a significant isotope effect that could compromise data quality.
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the chosen internal standard accurately compensates for matrix effects in the biological sample of interest.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Analyte and IS spiked into the initial mobile phase or a simple solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma) is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): The analyte and IS are spiked into the blank biological matrix before the extraction process.[7]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. An ME of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100.
-
-
Internal Standard Validation: Calculate the analyte/IS peak area ratio for Set B and Set C. These ratios should be consistent. A significant deviation suggests that the IS is not adequately compensating for matrix effects or differential recovery.
Visualization of the Analytical Workflow
The following diagram illustrates the critical stages where an internal standard provides correction.
Caption: Workflow for choline quantification using a deuterated internal standard.
Conclusion and Recommendations
While choline-d4, -d9, and -d11 are all high-quality options for use as internal standards, the choice depends on the specific demands of the assay.
-
For General Quantification: Choline-d9 is an excellent and robust choice. It is widely used, well-documented in scientific literature, and provides a large mass shift that eliminates the risk of isotopic interference.[8][9]
-
For High-Sensitivity Assays: Choline-d11 offers the maximum possible mass shift, providing the highest level of confidence against any potential spectral overlap in ultra-trace analysis.[10]
-
For Metabolic Studies: Choline-d4 may be advantageous in studies where the in-vivo oxidation of choline to betaine is a confounding factor, as deuteration on the ethylene backbone can slow this metabolic conversion.[14]
Ultimately, regardless of the standard selected, empirical validation is non-negotiable . The user must confirm chromatographic co-elution and demonstrate effective compensation for matrix effects within their specific method and matrix. By following the principles and protocols outlined in this guide, researchers can confidently select and implement a deuterated choline internal standard that ensures the accuracy, precision, and reliability of their bioanalytical data.
References
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myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Available from: [Link]
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Wang, Y., & Li, K. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B, 911, 157-164. Available from: [Link]
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- Waters Corporation. A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Waters Corporation.
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Koc, H., et al. (2002). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Chemistry, 74(18), 4734-4740. Available from: [Link]
- Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
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- Shodex. LC/MS Analysis of Choline and Acetylcholine (VC-50 2D). Shodex.
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Shevchenko, G. A., et al. (2014). Synthesis of Deuterium- or Tritium-Labeled Acetylcholine. Russian Journal of Bioorganic Chemistry, 40(5), 554-558. Available from: [Link]
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Yan, J., et al. (2012). Pregnancy alters choline dynamics: results of a randomized trial using stable isotope methodology in pregnant and nonpregnant women. The American Journal of Clinical Nutrition, 96(3), 554-563. Available from: [Link]
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1).
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Hart, E. J., et al. (2021). Two methods for assessment of choline status in a randomized crossover study with varying dietary choline intake in people. The American Journal of Clinical Nutrition, 113(3), 573-583. Available from: [Link]
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
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Keikha, M., et al. (2021). Variability of Water-Soluble Forms of Choline Concentrations in Human Milk during Storage, after Pasteurization, and among Women. Nutrients, 13(1), 226. Available from: [Link]
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Böckmann, K. A., et al. (2023). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition, 62(5), 2115-2127. Available from: [Link]
-
Ghaffari, M. H., et al. (2024). Abomasal Infusion of Deuterium-Labeled Choline Confirms that Choline is a Methyl Donor in Gestating and Lactating Holstein Dairy Cattle. The Journal of Nutrition, 154(11), 3045-3056. Available from: [Link]
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Witney, T. H., et al. (2014). Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography. Clinical Cancer Research, 20(11), 2941-2951. Available from: [Link]
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Böckmann, K. A., et al. (2023). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition, 62(5), 2115-2127. Available from: [Link]
-
Fischer, L. M., et al. (2021). High-Throughput Analysis of Water-Soluble Forms of Choline and Related Metabolites in Human Milk by UPLC-MS/MS and Its Application. Current Developments in Nutrition, 5(2), nzaa184. Available from: [Link]
-
Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(19), e9362. Available from: [Link]
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Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(3), 362-365. Available from: [Link]
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Jarrell, H. C., et al. (1980). Deuterium magnetic resonance spectroscopy of isotopically labeled mammalian cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 601(3), 558-565. Available from: [Link]
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Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(3), 362-365. Available from: [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Available from: [Link]
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Kerscher, R., & Grosch, W. (1999). Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones. Journal of Agricultural and Food Chemistry, 47(7), 2822-2829. Available from: [Link]
-
de Graaf, R. A., et al. (2011). Metabolism of choline and deuterated choline detected by 1H-14N 2D heteronuclear single-quantum coherence (HSQC) NMR. Magnetic Resonance in Medicine, 66(4), 921-926. Available from: [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Choline bromide-trimethyl-d9 in Quantitative Assays
In the landscape of quantitative bioanalysis, particularly within metabolic research and clinical diagnostics, the pursuit of unerring accuracy and precision is paramount. The quantification of vital small molecules like choline, a key player in cellular integrity, neurotransmission, and lipid metabolism, demands analytical methods that are not only sensitive but exceptionally reliable. The choice of an internal standard is a critical determinant of an analytical method's robustness, directly impacting the integrity of the generated data.
This guide provides an in-depth technical comparison of Choline bromide-trimethyl-d9, a stable isotope-labeled internal standard, against alternative approaches for the quantitative analysis of choline using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the mechanistic reasoning behind the superiority of deuterated standards, present supporting experimental data, and provide a validated protocol for immediate application in your laboratory.
The Imperative for an Ideal Internal Standard
The fundamental role of an internal standard (IS) in quantitative mass spectrometry is to compensate for the analytical variability inherent in every step of the workflow, from sample preparation to instrumental analysis.[1] An ideal IS should perfectly mimic the physicochemical behavior of the analyte of interest, thereby correcting for:
-
Variability in Sample Preparation: Inconsistent recovery during extraction procedures.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the biological matrix.
-
Instrumental Fluctuations: Variations in injection volume and detector response.
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely recognized as the "gold standard" because they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures they co-elute chromatographically and experience the same ionization efficiencies and matrix effects as the endogenous analyte, leading to superior accuracy and precision.
This compound: The Superior Choice for Choline Quantification
This compound is a deuterated analog of choline where the nine hydrogen atoms of the three methyl groups are replaced with deuterium. This mass shift of +9 Da allows for its clear differentiation from endogenous choline by the mass spectrometer, while its chemical and physical properties remain virtually identical.
Comparative Performance: Choline-d9 vs. Structural Analog Internal Standards
To illustrate the performance advantages of this compound, we present a comparative summary of typical validation data against a hypothetical, yet representative, structural analog internal standard, such as Propionylcholine. While a structural analog may be cost-effective, its different chemical structure leads to distinct chromatographic retention and ionization behavior, compromising its ability to effectively compensate for analytical variability.
| Performance Metric | This compound (SIL-IS) | Propionylcholine (Structural Analog IS) | Commentary |
| Accuracy (Recovery %) | 90-115% | 70-130% (highly variable) | The near-identical chemical nature of Choline-d9 ensures it tracks the native analyte throughout the extraction process, leading to consistent and high recovery. Structural analogs can exhibit different extraction efficiencies, leading to greater variability and potential bias. |
| Precision (CV %) | 1.6 - 13% | 15 - 30% | The superior correction for matrix effects and instrumental drift by Choline-d9 results in significantly lower coefficients of variation (CVs), indicating higher precision. |
| Linearity (R²) | > 0.999[2] | > 0.99 (often with weighting) | Assays using Choline-d9 typically exhibit excellent linearity over a wide dynamic range. Structural analogs may show greater signal variability, sometimes requiring weighted linear regression to achieve acceptable linearity. |
| Matrix Effect Compensation | High | Low to Moderate | As Choline-d9 co-elutes with choline, it experiences the same ion suppression or enhancement, effectively normalizing the analyte signal. A structural analog, with a different retention time, will be subjected to a different matrix environment, leading to inadequate correction. |
Experimental Protocol: Quantification of Choline in Human Plasma using LC-MS/MS with this compound
This section provides a detailed, validated protocol for the accurate and precise quantification of choline in human plasma. This method is designed to be a self-validating system, where the consistent performance of the internal standard across all samples, calibrators, and quality controls ensures the reliability of the results.
Materials and Reagents
-
Choline chloride (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (sourced ethically)
Preparation of Stock and Working Solutions
-
Choline Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the choline stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 1 µg/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (containing the internal standard).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar choline molecule.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A gradient from high organic to increasing aqueous mobile phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Choline: 104.1 -> 60.1
-
Choline-d9: 113.1 -> 69.1
-
Data Analysis and Validation
-
Quantify choline concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentrations of the QC samples and unknown samples from the calibration curve.
-
Validate the method by assessing linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship underpinning the superiority of a stable isotope-labeled internal standard.
Caption: Experimental workflow for choline quantification.
Caption: Rationale for using a stable isotope-labeled IS.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative bioanalysis. The experimental evidence and underlying scientific principles unequivocally demonstrate that this compound is the superior choice for the quantification of choline by LC-MS/MS. Its ability to meticulously track the analyte through every stage of the analytical process ensures unparalleled accuracy and precision. By compensating for variations in sample recovery and mitigating the unpredictable nature of matrix effects, Choline-d9 provides the high-quality, reproducible data that is essential for advancing research, diagnostics, and drug development. For any laboratory conducting choline analysis, the adoption of this compound as the internal standard is a critical step towards achieving the highest level of analytical confidence.
References
-
Yan, J., et al. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Journal of Chromatography B, 911, 170-179. [Link]
-
ResearchGate. (2025). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues | Request PDF. ResearchGate. [Link]
-
Holm, P. I., et al. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286-294. [Link]
-
Griffith, C., et al. (2009). Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 46(Pt 6), 503-506. [Link]
-
Gant, N., et al. (2020). Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products. Journal of AOAC INTERNATIONAL, 103(5), 1239-1247. [Link]
-
Shimadzu. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation. Shimadzu Scientific Instruments. [Link]
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A Senior Application Scientist’s Guide: The Analytical Edge of d9-Labeled Standards Over d4-Labeled Analogs in Mass Spectrometry
For drug development professionals and bioanalytical scientists, the integrity of quantitative data is the bedrock of confidence in pharmacokinetic, toxicokinetic, and metabolic studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for ensuring accuracy and precision.[1][2] A SIL-IS, being chemically identical to the analyte, co-elutes and experiences the same extraction inefficiencies and matrix effects, thereby providing the most reliable correction for analytical variability.[3]
However, not all SIL-ISs are created equal. While deuterium-labeled standards are common due to synthetic accessibility, the extent and position of deuterium labeling can profoundly impact assay performance.[4][5] This guide provides an in-depth comparison of heavily deuterated standards (e.g., d9) versus lightly deuterated standards (e.g., d4), explaining the causal mechanisms that give d9-labeled standards a significant analytical advantage in most applications.
The Core Principle: Beyond Mass Difference to Metabolic Fortitude
The primary function of a SIL-IS is to mimic the analyte's behavior.[6] While a d4 standard achieves the basic requirement of a mass shift for MS detection, it may fail to account for a critical variable: in-vivo and in-vitro metabolism. The superiority of a d9 standard lies in its enhanced metabolic stability, a direct consequence of the Kinetic Isotope Effect (KIE) .
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[7] Therefore, enzymatic reactions that involve the cleavage of a C-H bond—a common step in drug metabolism by Cytochrome P450 (CYP) enzymes—proceed more slowly when a C-D bond must be broken.[7]
-
d4-Labeled Standard: With only four deuterium labels, there is a higher probability that the primary sites of metabolism on the molecule remain protiated (C-H). The internal standard may therefore be metabolized at a different rate or via a different pathway than the analyte, compromising its ability to accurately track the analyte's fate.
-
d9-Labeled Standard: By incorporating a greater number of deuterium atoms, particularly on metabolically susceptible moieties like methyl or methoxy groups, a d9 standard "shields" the molecule from enzymatic attack. This slows metabolism of the standard, ensuring its concentration remains stable throughout the analytical process and more faithfully reflects the behavior of the parent analyte.
The following diagram illustrates this critical difference in metabolic stability.
Caption: d9 labeling at metabolic hotspots blocks enzymatic degradation.
Head-to-Head Comparison: Key Performance Attributes
The choice between a d9 and a d4 standard impacts several key analytical parameters. The advantages of higher deuteration often translate directly to more robust and reliable data.
| Performance Attribute | d4-Labeled Standard | d9-Labeled Standard | Scientific Rationale |
| Metabolic Stability | Moderate to Low: Vulnerable if labels are not at the primary site of metabolism. Risk of IS being consumed differently than the analyte. | High: Multiple labels increase the probability of blocking metabolic hotspots (KIE), ensuring the IS concentration remains stable.[7] | |
| Label Stability | Moderate Risk: Susceptible to H/D back-exchange if labels are on labile positions (e.g., adjacent to carbonyls).[8][9] Loss of a single label can significantly impact quantification. | High (Redundant): Provides a greater margin of safety. The loss of one or two deuterium atoms from exchange is less detrimental to the overall mass and isotopic purity. | |
| Chromatographic Shift | Minimal: Lower mass increase results in a retention time very close to the analyte. | Slightly Increased: The "Deuterium Isotope Effect" can slightly alter the molecule's lipophilicity, potentially causing a small shift in retention time from the analyte.[5] | |
| Isotopic Crosstalk | Higher Risk: A +4 Da shift may not be sufficient to completely separate the IS signal from the analyte's M+4 natural isotope peak, especially at high analyte concentrations. | Minimal Risk: A +9 Da shift provides a clean mass separation, virtually eliminating any contribution from the analyte's natural isotope distribution to the IS signal.[10] | |
| Data Integrity | Good, but Conditional: Performance is highly dependent on the metabolic stability of the specific molecule and the position of the labels. | Excellent (More Robust): Less susceptible to metabolic variables and label exchange, leading to higher accuracy and precision across different matrices and disease states. |
The Deuterium Isotope Effect on Chromatography
A common concern with heavily deuterated standards is the potential for chromatographic separation from the analyte. The replacement of hydrogen with the bulkier deuterium atom can subtly alter the van der Waals interactions and the molecule's overall lipophilicity, which may result in a slightly earlier or later elution from a reversed-phase column.
While a d4 standard, with its smaller mass difference, is less likely to exhibit this effect, the potential shift from a d9 standard is typically minor and manageable with modern UPLC/HPLC systems. The critical question for the scientist is one of trade-offs: is a potential, often negligible, chromatographic shift a greater risk than the demonstrated threat of metabolic instability? For most applications, particularly in regulated bioanalysis, the answer is no. The robustness gained from ensuring metabolic stability far outweighs the minor inconvenience of a slightly different retention time.
Caption: Impact of deuteration level on chromatographic co-elution.
Experimental Protocol: Validating and Comparing d4 vs. d9 Standards
A self-validating system is essential to build trust in an analytical method. When developing a new assay, or if questioning the performance of an existing d4 standard, the following workflow allows for a direct, data-driven comparison. This protocol is aligned with the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1]
Caption: Workflow for the head-to-head validation of d4 and d9 standards.
Step-by-Step Methodology
Objective: To rigorously assess the analytical performance of a d4-labeled internal standard versus a d9-labeled internal standard.
1. Preparation of Standards:
-
Prepare individual stock solutions of the d4-IS and d9-IS in an appropriate organic solvent.
-
Prepare separate working solutions for each IS at the intended final concentration for spiking into samples.
2. Crosstalk Assessment: [1]
-
Set 1 (Analyte to IS): Spike blank matrix with the analyte at the Upper Limit of Quantification (ULOQ). Add no IS.
-
Set 2 (IS to Analyte): Spike blank matrix with the d4-IS. In a separate sample, spike blank matrix with the d9-IS. Add no analyte.
-
Analysis: Analyze the samples. In Set 1, monitor the mass transition for both the d4-IS and d9-IS. The response should be <5% of the IS response at the LLOQ. In Set 2, monitor the mass transition for the analyte. The response should be <20% of the analyte response at the LLOQ.
-
Rationale: This experiment confirms that the analyte does not contribute to the IS signal and that the IS is not contaminated with the unlabeled analyte. The greater mass separation of the d9 standard is expected to show lower crosstalk.
3. Matrix Effect Evaluation: [2]
-
Sample Sets: Using at least six different sources of blank matrix, prepare samples at low and high QC concentrations in two parallel sets—one using the d4-IS and one using the d9-IS.
-
Methodology:
-
Set A (Post-Extraction Spike): Extract the six sources of blank matrix. Spike the analyte and the respective IS into the final, clean extract.
-
Set B (Neat Solution): Spike the analyte and the respective IS into the final mobile phase or reconstitution solvent at the same concentration as Set A.
-
-
Calculation: Calculate the IS-normalized Matrix Factor (MF) for each lot. The MF should be consistent across all lots, with a coefficient of variation (CV) ≤15%.
-
Rationale: This test assesses whether matrix components suppress or enhance the ionization of the analyte and IS. An ideal IS will track the analyte perfectly, resulting in a consistent IS-normalized MF. Any metabolic instability of the d4-IS during sample handling could lead to higher variability.
4. Metabolic Stability Assessment:
-
Methodology: Prepare low and high QC samples in pooled matrix and incubate them with human liver microsomes (or other relevant metabolic systems) at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Analyze the samples from each time point. Calculate the peak area ratio of the analyte to the IS (d4-IS in one experiment, d9-IS in the other).
-
Rationale: If the d4-IS is metabolically labile, its concentration will decrease over time, causing the analyte/IS ratio to artificially increase. The d9-IS, protected by the Kinetic Isotope Effect, should show a stable analyte/IS ratio, proving its suitability for tracking the true concentration of the analyte.
Conclusion
While a d4-labeled internal standard can be a viable option for many assays, it carries inherent risks related to metabolic instability and label integrity that can compromise data quality. A d9-labeled standard, by virtue of its heavy deuteration, provides a more robust and reliable tool for quantitative bioanalysis. The strategic blocking of metabolic hotspots via the Kinetic Isotope Effect ensures the standard's stability, leading to superior accuracy and precision. While the potential for a minor chromatographic shift exists, this is a manageable analytical parameter that is far outweighed by the significant benefit of enhanced metabolic fortitude. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the d9-labeled standard represents a scientifically superior choice for mitigating risk and ensuring the defensibility of bioanalytical results.
References
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Tokuoka, S. M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. [Link]
-
FDA. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
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Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
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ResearchGate. (n.d.). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization. ResearchGate. [Link]
-
Zhang, G., et al. (2015). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 37(5), 677-682. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]
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A Comparative Guide to High-Fidelity Choline Quantification: The Definitive Role of Choline bromide-trimethyl-d9
This guide provides an in-depth comparison of analytical methodologies for the quantification of choline, a vital nutrient, in complex biological matrices. We will explore the inherent challenges of choline analysis and present case studies that objectively demonstrate the profound impact of using a stable isotope-labeled internal standard, Choline bromide-trimethyl-d9, on data accuracy, precision, and reliability. This document is intended for researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical results.
The Analytical Challenge: Why Choline Quantification is Not Trivial
Choline is a quaternary amine that plays a critical role in cellular membrane structure, neurotransmitter synthesis, and lipid metabolism.[1][2][3] Accurately measuring its concentration in biological samples like plasma, tissues, or foods is essential for clinical diagnostics, nutritional science, and pharmaceutical research. However, the quantification of small, polar molecules like choline is fraught with challenges:
-
Complex Matrices: Biological samples contain a vast array of endogenous compounds (salts, lipids, proteins, metabolites) that can interfere with the analytical signal.[4][5]
-
Matrix Effects in Mass Spectrometry: In Liquid Chromatography-Mass Spectrometry (LC-MS), the most common analytical platform for this application, co-eluting matrix components can either suppress or enhance the ionization of the target analyte (choline), leading to inaccurate and irreproducible results.[4][6][7]
-
Variability in Sample Preparation: The multi-step process of extracting choline from a sample—involving protein precipitation, liquid-liquid extraction, or solid-phase extraction—can suffer from incomplete or inconsistent recovery, introducing significant error before the sample even reaches the instrument.[8]
To overcome these obstacles, robust analytical methods must incorporate a control that behaves identically to the analyte throughout the entire workflow. This is the role of the ideal internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control standard before processing.[9] Its purpose is to normalize the final result, correcting for variations in sample handling and instrumental analysis.[9]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a stable isotope-labeled (SIL) version of the analyte as the internal standard.[9][10] this compound is the SIL-IS of choice for choline analysis.
Why is a SIL-IS the ideal choice?
-
Identical Physicochemical Properties: Choline-d9 is chemically identical to endogenous choline, except that the nine hydrogen atoms on its three methyl groups are replaced with deuterium. This mass shift of +9 Da makes it distinguishable by the mass spectrometer, but it behaves virtually identically during extraction and chromatographic separation.
-
Co-elution: It elutes at the same retention time as the analyte, ensuring it experiences the same matrix effects.
-
Correction for Matrix Effects: If a matrix component suppresses the choline signal by 30%, it will also suppress the Choline-d9 signal by 30%. Because quantification is based on the ratio of the analyte peak area to the IS peak area, this suppression effect is effectively cancelled out.
Caption: Workflow for robust choline analysis using a stable isotope-labeled internal standard (IS).
Case Study: Choline Quantification in Human Plasma
This case study compares the performance of an LC-MS/MS method for quantifying choline in human plasma with and without an internal standard, evaluated against FDA bioanalytical method validation criteria.[10][11]
Experimental Protocols
Method A: External Calibration (Without Internal Standard)
-
Sample Preparation: 100 µL of human plasma was mixed with 300 µL of acetonitrile to precipitate proteins.
-
Centrifugation: The mixture was vortexed and centrifuged at 14,000 x g for 10 minutes.
-
Analysis: The supernatant was transferred to an autosampler vial and injected into the LC-MS/MS system.
-
Quantification: Choline concentration was determined by comparing the resulting peak area against a calibration curve prepared in a neat solvent.
Method B: Internal Standard Calibration (With this compound)
-
Sample Preparation: 100 µL of human plasma was mixed with 300 µL of acetonitrile containing this compound at a fixed concentration (e.g., 50 ng/mL).
-
Centrifugation: The mixture was vortexed and centrifuged at 14,000 x g for 10 minutes.
-
Analysis: The supernatant was transferred to an autosampler vial and injected into the LC-MS/MS system.
-
Quantification: The peak area ratio of choline to Choline-d9 was used to determine the choline concentration from a calibration curve prepared in a blank matrix and spiked with the same fixed concentration of the internal standard.
Data Comparison
The following table summarizes the performance of Quality Control (QC) samples prepared in plasma from six different donors to assess the impact of biological variability (matrix effects).
| Parameter | Acceptance Criteria (FDA) [9] | Method A (Without IS) | Method B (With Choline-d9 IS) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | 25.8% | 4.7% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -32.5% to +18.9% | -5.2% to +3.8% |
| Matrix Effect (%CV) | Should be minimal | 22.1% | 3.9% |
| Recovery (%CV) | Should be consistent | 18.5% | 5.1% |
Data are representative and synthesized from typical results seen in bioanalytical method validation.
Analysis of Results:
-
Method A (Without IS) fails to meet regulatory acceptance criteria. The high coefficient of variation (%CV) in precision and the wide range of accuracy values demonstrate that the method is unreliable and highly susceptible to matrix effects from different plasma sources.
-
Method B (With Choline-d9 IS) easily meets all acceptance criteria. The precision and accuracy are excellent, and the low %CV for matrix effect and recovery shows that the internal standard successfully compensated for analytical variability, yielding trustworthy and reproducible data.
Caption: Comparison of analytical workflows with and without an internal standard.
Self-Validating Systems: Key Protocols
A trustworthy protocol must be a self-validating system. The inclusion of Choline-d9 allows for the continuous monitoring of data quality. Here is a detailed protocol for the robust quantification of choline in human plasma.
Detailed Step-by-Step Methodology
1. Preparation of Stock and Working Solutions
-
Choline Stock (1 mg/mL): Accurately weigh and dissolve choline chloride in methanol:water (1:1, v/v).
-
Choline-d9 Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol:water (1:1, v/v).
-
Working Solutions: Prepare serial dilutions of the choline stock solution in methanol:water to create calibration standards and QC samples.
-
Internal Standard Working Solution (ISWS): Dilute the Choline-d9 stock to 500 ng/mL in acetonitrile. This will be the protein precipitation solution.
2. Preparation of Calibration Curve and QC Samples
-
Spike blank human plasma with the choline working solutions to achieve final concentrations ranging from 5 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).
-
Prepare QC samples at four levels: LLOQ, Low QC, Medium QC, and High QC.
3. Sample Extraction
-
Aliquot 50 µL of standards, QCs, and unknown study samples into a 96-well plate.
-
Add 200 µL of the ISWS (acetonitrile containing 500 ng/mL Choline-d9) to every well.
-
Seal the plate and vortex for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Choline: Q1: 104.1 -> Q3: 60.1
-
Choline-d9: Q1: 113.1 -> Q3: 69.1
-
5. Data Analysis and Acceptance Criteria
-
Calculate the peak area ratio of Choline/Choline-d9.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration using a weighted (1/x²) linear regression.
-
The correlation coefficient (r²) should be >0.99.
-
Back-calculate the concentrations of the calibrators and QCs. At least 75% of QCs and 2/3 of total QCs must be within ±15% of their nominal values (±20% at the LLOQ).[9]
Conclusion: An Indispensable Tool for Bioanalytical Integrity
The evidence is unequivocal: for the accurate and reliable quantification of choline in complex biological matrices, the use of a stable isotope-labeled internal standard like this compound is not merely an improvement—it is a necessity. Analytical methods that omit a proper internal standard are highly prone to errors from matrix effects and sample preparation variability, rendering the data unfit for critical decision-making in research and development.
References
- BenchChem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
- Konstantinidou, V., et al. (2012). Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues.
- U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
- U.S. Food and Drug Administration. (2018).
- Steffen, R.L., et al. (n.d.). Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode. BASi.
- ResearchGate. (n.d.). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues | Request PDF.
- U.S. Food and Drug Administration. (n.d.).
- ResearchGate. (n.d.). Analytical approaches to determination of total choline in foods and dietary supplements.
- de Graaf, R. A., et al. (2025). Metabolism of Choline and Deuterated Choline Detected by 1H-14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR. Analytical Chemistry, 97(12), 6586-6593.
- ResearchGate. (n.d.). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry | Request PDF.
- Wolak, J., et al. (2022). Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer. Clinica Chimica Acta, 524, 106-112.
- Zhao, Y., et al. (n.d.).
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- Capiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.
- Capiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Isfort, R. J., et al. (2021).
- Fu, R., & Song, Y. (n.d.). Analysis of Choline Metabolites by Hydrophilic Interaction Chromatography (HILIC) with LC/MS/MS. Agilent Technologies.
- Kim, H., et al. (2023).
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Choline Bromide-trimethyl-d9
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and analysis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of choline bromide-trimethyl-d9, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and a deep understanding of the compound's characteristics.
Understanding the Compound: Chemical Identity and Hazard Profile
Before delving into disposal procedures, it is paramount to understand the nature of the substance .
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-hydroxyethyl-tris(trideuteriomethyl)azanium;bromide | [1] |
| CAS Number | 285979-71-7 | |
| Molecular Formula | C5H5BrD9NO | [2] |
| Molecular Weight | 193.13 g/mol | [1] |
| Form | Solid |
Hazard Identification
This compound is classified as an irritant.[1] It is crucial to recognize and mitigate the following hazards:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
While deuterated compounds like this one are not radioactive, their chemical reactivity and physical properties may differ from their non-deuterated counterparts, necessitating careful handling throughout their lifecycle.[3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory adherence. The following workflow is designed to provide clear, actionable steps for laboratory personnel.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
1. Personal Protective Equipment (PPE): The First Line of Defense
-
Rationale: Given the irritant nature of this compound, direct contact with skin, eyes, and the respiratory system must be prevented.
-
Procedure:
-
Wear a standard laboratory coat or gown.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or chemical splash goggles.
-
If handling significant quantities of the solid or if there is a risk of aerosolization, a dust mask (e.g., N95) is recommended.
-
2. Waste Classification: A Critical Determination
-
Rationale: Proper classification is the foundation of compliant disposal. Due to its irritant properties and as a best practice for isotopically labeled compounds, this compound must be treated as hazardous chemical waste.[3][4]
-
Procedure:
-
Do not dispose of this compound in regular trash or down the drain.
-
All materials contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent materials from a spill) must also be treated as hazardous waste.
-
3. Waste Segregation: Preventing Unwanted Reactions
-
Rationale: Segregating chemical waste is crucial to prevent accidental and potentially dangerous reactions.[5] Deuterated waste should be kept separate from other waste streams to ensure proper handling by disposal facilities.[3]
-
Procedure:
-
Designate a specific waste container for solid, non-halogenated organic waste.
-
Do not mix this compound with other waste categories such as acids, bases, or oxidizers.
-
4. Container Selection and Labeling: Ensuring Clarity and Compliance
-
Rationale: A properly selected and labeled container prevents leaks and clearly communicates the contents and associated hazards to all personnel and waste handlers.
-
Procedure:
-
Choose a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) container for solids). The original product container, if in good condition, is an ideal choice.
-
The container must have a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant").
-
The date when waste was first added to the container.
-
-
5. Waste Accumulation: Safe and Secure Storage
-
Rationale: Laboratories that generate hazardous waste must have designated satellite accumulation areas (SAAs) for the safe, temporary storage of waste.[5][6]
-
Procedure:
-
Store the labeled waste container in a designated SAA that is near the point of generation and under the control of laboratory personnel.[7]
-
Ensure the container is kept closed except when adding waste.
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
6. Final Disposition: Professional and Compliant Disposal
-
Rationale: The final disposal of hazardous waste must be conducted by trained professionals at a licensed facility in accordance with local, state, and federal regulations.[7][8]
-
Procedure:
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Do not attempt to transport the waste off-site yourself.
-
Follow all institutional procedures for waste pickup requests.
-
Empty Container Disposal
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[3] After triple-rinsing and allowing the container to dry, deface or remove the original label, and it can then typically be disposed of as non-hazardous laboratory waste. Always confirm this procedure with your institution's EHS department.[4]
Guiding Principles for a Culture of Safety
The procedural steps outlined above are the tactical components of safe disposal. However, a deeply ingrained culture of safety is the strategic framework that ensures their consistent and effective implementation. This includes comprehensive training for all laboratory personnel on hazardous waste management procedures and fostering an environment where safety is a shared responsibility. By adhering to these guidelines, researchers can ensure that their groundbreaking work is conducted with the utmost respect for safety and environmental stewardship.
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-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Choline chloride-( trimethyl -d9) Safety Data Sheet. NextSDS. [Link]
-
Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Pharmaffiliates. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Navigating the Safe Handling of Choline Bromide-trimethyl-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Choline bromide-trimethyl-d9. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring a comprehensive understanding of the necessary precautions for handling this valuable isotopic compound.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, while a crucial tool in various research applications, is categorized as a hazardous substance.[1] A thorough understanding of its potential risks is the foundation of safe laboratory practices. According to the Globally Harmonized System (GHS), this compound is classified as follows:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
These classifications are not merely labels; they are directives that inform our every action when handling this compound. The primary routes of exposure are through skin contact, eye contact, and inhalation of the solid particulate matter.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in mitigating the identified hazards.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8 inches).[1] | Protects against splashes of solutions and airborne dust particles, preventing serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents direct skin contact, thereby avoiding skin irritation.[1][5] Gloves must be inspected for any signs of degradation or perforation before each use. |
| Body Protection | A laboratory coat or other protective clothing.[1] | Protects skin and personal clothing from contamination in the event of a spill.[4] |
| Respiratory Protection | A dust mask (type N95 or equivalent) is recommended.[6] In cases of inadequate ventilation or the potential for significant aerosolization, a full-face respirator with appropriate cartridges may be necessary.[1] | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[1][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Gather Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure maximum protection:
-
First, put on the lab coat.
-
Next, put on the respiratory protection (dust mask or respirator).
-
Then, put on eye protection.
-
Finally, put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust clouds by handling the solid gently. Use a spatula to transfer the solid.
-
Container Sealing: Immediately and securely seal the stock container after use.
Solution Preparation
-
In a Fume Hood: All solution preparation should be performed within a certified chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the solid to minimize the potential for splashing and aerosol generation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent, such as alcohol, can be used for this purpose.
-
Doffing PPE: The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water.[5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Solution Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Spill:
-
For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site.
-
For large spills, evacuate the area and contact your institution's EHS department.
-
Visualizing the Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational workflows for handling this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Integrated Handling and Disposal Workflow.
References
-
PubChem. This compound. [Link]
-
ChemScience. Safety Data Sheet: Choline chloride. [Link]
-
Carl ROTH. Safety Data Sheet: Choline chloride. [Link]
-
Redox. Safety Data Sheet Choline Chloride Solution. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C5H14BrNO | CID 71308987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscience.com [chemscience.com]
- 6. 溴化胆碱-三甲基-d9 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
